4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide
Description
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Properties
IUPAC Name |
4-(2-bromoethyl)-1,2,4-triazole;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3.BrH/c5-1-2-8-3-6-7-4-8;/h3-4H,1-2H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONIPWLLQMFDAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=CN1CCBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Br2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the structure of 4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide?
An In-Depth Technical Guide to the Structure of 4-(2-Bromoethyl)-4H-1,2,4-triazole Hydrobromide
Executive Summary
This technical guide provides a comprehensive analysis of the molecular structure of this compound (CAS No: 1417360-85-0). The document elucidates the key architectural features of the molecule, including the aromatic 4H-1,2,4-triazole core, the reactive 2-bromoethyl substituent, and the ionic nature of the hydrobromide salt. A plausible synthetic pathway is detailed, supported by a workflow diagram and a discussion of standard spectroscopic methods for structural confirmation. This guide is intended for researchers, chemists, and drug development professionals who may utilize this compound as a versatile building block in the synthesis of more complex chemical entities, particularly within medicinal chemistry and materials science.
Molecular Identity and Physicochemical Properties
This compound is a chemical intermediate whose structure is defined by a specific arrangement of a heterocyclic core and a functionalized alkyl chain, stabilized as a salt. Its precise identification is critical for its application in reproducible synthetic protocols.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 1417360-85-0 | [1][2] |
| IUPAC Name | 4-(2-bromoethyl)-4H-1,2,4-triazol-1-ium bromide | N/A |
| Molecular Formula | C₄H₇Br₂N₃ | [1][3] |
| Molecular Weight | 256.93 g/mol | [1][3] |
| SMILES String | BrCCN1C=NN=C1.Br |
| InChI Key | NONIPWLLQMFDAU-UHFFFAOYSA-N | |
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Physical Form | Solid | [3] |
| Storage Class | 11 (Combustible Solids) | |
Core Molecular Structure
The structure of this compound is best understood by dissecting its three primary components: the heterocyclic triazole ring, the N4-linked bromoethyl side chain, and the hydrobromide counter-ion.
The 4H-1,2,4-Triazole Core
The 1,2,4-triazole ring is a five-membered heterocycle containing two carbon and three nitrogen atoms. It is an aromatic system, with 6π electrons delocalized across the ring, which imparts significant stability.[4][5] The designation "4H" indicates that in its unsubstituted form, a hydrogen atom is attached to the nitrogen at position 4. In the title compound, this position is occupied by the ethyl substituent. The nitrogen atoms in the ring are sp² hybridized and possess lone pairs of electrons, making the ring basic.[4] This basicity is fundamental to its ability to form a stable salt with hydrobromic acid.
The 4-(2-Bromoethyl) Substituent
Attached to the N4 position of the triazole ring is a 2-bromoethyl group (-CH₂CH₂Br). This substituent is crucial for the compound's utility as a synthetic intermediate.
-
Ethyl Linker : The two-carbon chain provides spatial separation between the triazole core and the reactive bromine atom.
-
Terminal Bromine : Bromine is an excellent leaving group, making the terminal carbon atom highly susceptible to nucleophilic attack. This functionality allows the compound to act as an electrophile, enabling the covalent attachment of the triazole-ethyl moiety to a wide range of nucleophiles (e.g., amines, thiols, carbanions).
The Hydrobromide Salt Form
The compound exists as a hydrobromide salt. This indicates that one of the nitrogen atoms of the triazole ring has been protonated by hydrobromic acid (HBr). The most likely site of protonation is N1 or N2, which increases the overall electron deficiency of the aromatic ring. The resulting positively charged triazolium cation forms an ionic bond with the negatively charged bromide anion (Br⁻). This salt form typically enhances the compound's crystallinity, stability, and solubility in polar protic solvents compared to its free base form.
Overall Molecular Geometry
The combination of these components results in the structure of this compound.
Caption: 2D structure of this compound.
Synthesis and Structural Elucidation
While specific literature detailing the synthesis of this exact compound is sparse, a robust synthetic strategy can be designed based on established methods for the N-alkylation of 1,2,4-triazoles.[6][7]
Proposed Synthetic Strategy
The most direct route involves the N-alkylation of unsubstituted 1,2,4-triazole with an excess of 1,2-dibromoethane, followed by isolation of the desired N4-substituted product and salt formation.
Experimental Protocol:
-
Alkylation: To a solution of 1,2,4-triazole (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (K₂CO₃, 1.5 eq) to deprotonate the triazole.
-
Add 1,2-dibromoethane (3.0-5.0 eq) to the suspension. Using an excess of the dibromoalkane favors mono-alkylation and minimizes the formation of bis-triazole products.
-
Heat the reaction mixture (e.g., 60-80 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The alkylation of 1,2,4-triazole can yield both N1 and N4 substituted isomers, which may require chromatographic separation.[4]
-
Work-up: Upon completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Salt Formation: Dissolve the purified 4-(2-bromoethyl)-4H-1,2,4-triazole free base in a suitable solvent (e.g., diethyl ether or ethyl acetate). Add a solution of hydrobromic acid (HBr, ~48% in water or HBr in acetic acid) dropwise until precipitation is complete.
-
Isolation: Collect the resulting solid precipitate by filtration, wash with a cold non-polar solvent (e.g., ether), and dry under vacuum to yield the final hydrobromide salt.
Synthetic Workflow Diagram
Caption: Proposed workflow for the synthesis of the target compound.
Spectroscopic Characterization (Predicted)
Confirmation of the final structure relies on a combination of standard spectroscopic techniques.
Table 3: Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆)
| Nucleus | Predicted Shift (ppm) | Multiplicity | Assignment & Justification |
|---|---|---|---|
| ¹H | ~9.2 | Singlet | CH proton on the triazolium ring. Downfield due to aromaticity and positive charge. |
| ¹H | ~8.7 | Singlet | CH proton on the triazolium ring. Distinct from the other C-H due to the asymmetric environment. |
| ¹H | ~4.7 | Triplet | N-CH₂ -CH₂-Br. Adjacent to the electron-withdrawing triazolium ring. |
| ¹H | ~3.9 | Triplet | N-CH₂-CH₂ -Br. Adjacent to the electronegative bromine atom. |
| ¹³C | ~145 | N/A | C -H carbons of the triazolium ring. |
| ¹³C | ~48 | N/A | C H₂ attached to the triazolium nitrogen. |
| ¹³C | ~29 | N/A | C H₂ attached to the bromine. |
-
Infrared (IR) Spectroscopy: Expected characteristic peaks would include C-H stretches from the aromatic ring and alkyl chain (~3100-2900 cm⁻¹), C=N and N-N ring stretching vibrations (~1600-1400 cm⁻¹), and a C-Br stretch (~600-500 cm⁻¹). A broad absorption in the 3400-2500 cm⁻¹ region would be indicative of the N⁺-H stretch from the triazolium cation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The mass spectrum of the free base (C₄H₆BrN₃) would show a characteristic isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio), with peaks for the molecular ion [M]⁺ and [M+2]⁺.
Reactivity and Potential Applications
The primary utility of this compound is as a bifunctional building block.
-
Electrophilic Site: The bromoethyl group serves as a potent electrophile for introducing the "triazole-ethyl" fragment into various molecular scaffolds.
-
Triazole Core: The triazole ring itself is a valuable pharmacophore found in numerous clinically approved drugs, known for its metabolic stability and ability to engage in hydrogen bonding.[8][9] It is prevalent in antifungal agents (e.g., fluconazole) and other therapeutic classes.[5]
This reagent is therefore well-suited for applications in:
-
Medicinal Chemistry: Synthesis of novel drug candidates by linking the triazole moiety to other pharmacophores.
-
Materials Science: Development of new polymers or functional materials where the triazole can act as a coordinating ligand or a structural unit.[6]
References
-
Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. PubMed Central. Available at: [Link]
-
Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings. Available at: [Link]
-
General procedure for the synthesis of 1,2,4-triazole derivatives. The Royal Society of Chemistry. Available at: [Link]
-
Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Semantic Scholar. Available at: [Link]
-
Synthesis of the 4-alkyl-4H-1,2,4-triazole precursors. ResearchGate. Available at: [Link]
-
Synthesis of 4H-1,2,4-triazoles. Organic Chemistry Portal. Available at: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]
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4H-1,2,4-Triazole, 3-bromo-4-methyl-. PubChem. Available at: [Link]
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Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available at: [Link]
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Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry. Available at: [Link]
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Cefaclor - 53994-73-3. Discovery Fine Chemicals. Available at: [Link]
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1-(2-Bromoethyl)-1H-1,2,4-triazole. PubChem. Available at: [Link]
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Synthesis of 1,2,4 triazole compounds. ISRES Publishing. Available at: [Link]
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1,2,4-Triazole. Wikipedia. Available at: [Link]
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Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. MDPI. Available at: [Link]
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Cefaclor CAS 53994-73-3 Manufacturers, Suppliers, Factory. Home Sunshine Pharma. Available at: [Link]
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A Comprehensive review on 1, 2,4 Triazole. International Journal of Scientific Research in Science and Technology. Available at: [Link]
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1,2,4-Triazole - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Senior Application Scientist's Perspective
In the landscape of modern medicinal chemistry and drug development, heterocyclic compounds form the bedrock of countless therapeutic agents. Among these, the 1,2,4-triazole scaffold is of paramount importance, renowned for its versatile biological activities, including antifungal, antiviral, and anticancer properties. The compound 4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide represents a key intermediate, a building block poised for the synthesis of a diverse array of more complex, biologically active molecules. The bromoethyl moiety provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of various functional groups and the construction of novel molecular architectures.
This guide is structured not as a rigid data sheet, but as a dynamic framework for the comprehensive physicochemical characterization of this important synthetic intermediate. Given the limited publicly available experimental data for this specific salt, this document will focus on the how and the why—the experimental methodologies and the scientific rationale behind them. It is designed to empower the researcher to generate high-quality, reliable data, ensuring the integrity of subsequent research and development endeavors. We will delve into the core physicochemical properties, the spectral characterization that forms the fingerprint of the molecule, and the analytical techniques essential for its purification and quality control.
I. Core Physicochemical & Structural Characteristics
A thorough understanding of the fundamental physicochemical properties of a compound is the non-negotiable first step in its journey from a laboratory curiosity to a potential therapeutic agent. These properties govern its solubility, stability, and ultimately, its suitability for further chemical modification and formulation.
Molecular Identity and Physical State
| Property | Value | Source |
| CAS Number | 1417360-85-0 | , |
| Molecular Formula | C₄H₇Br₂N₃ | , |
| Molecular Weight | 256.93 g/mol | |
| Physical Form | Solid | |
| Hazard | Irritant |
Molecular Structure Visualization
The structural representation of this compound is crucial for understanding its reactivity.
An In-depth Technical Guide to the Synthesis and Application of 1,2,4-Triazole Derivatives Utilizing 4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1,2,4-Triazole Scaffold and the Role of CAS 1417360-85-0
The 1,2,4-triazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] Its prevalence stems from its unique physicochemical properties, including its ability to engage in hydrogen bonding, its dipole character, and its metabolic stability.[1] These characteristics make 1,2,4-triazole derivatives potent and selective modulators of various biological targets, leading to a broad spectrum of pharmacological activities, including antifungal, anticancer, antiviral, anti-inflammatory, and anticonvulsant effects.[1][3][4][5][6]
This guide focuses on the synthetic utility and potential applications of compounds derived from 4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide (CAS Number: 1417360-85-0). While this specific compound is not extensively documented as a standalone therapeutic agent, its structure presents it as a highly valuable and reactive intermediate for the synthesis of a diverse library of novel 1,2,4-triazole derivatives. The presence of a reactive bromoethyl group attached to the triazole nitrogen provides a versatile handle for introducing a wide array of functional groups and pharmacophores, enabling the exploration of new chemical space in drug discovery.
Synthetic Strategies for 1,2,4-Triazole Derivatives from this compound
The primary utility of this compound lies in its susceptibility to nucleophilic substitution reactions at the terminal carbon of the ethyl group. This allows for the facile introduction of various substituents, leading to the generation of diverse compound libraries for biological screening.
A general synthetic workflow is depicted below:
Caption: Synthetic workflow for generating and screening a library of 1,2,4-triazole derivatives.
Hypothetical Experimental Protocol: Synthesis of a Novel 4-(2-(Phenylamino)ethyl)-4H-1,2,4-triazole Derivative
This protocol provides a representative example of how this compound can be utilized as a starting material.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound in anhydrous acetonitrile, add potassium carbonate and stir the suspension at room temperature for 10 minutes to neutralize the hydrobromide salt.
-
Add aniline to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-(2-(phenylamino)ethyl)-4H-1,2,4-triazole derivative.
Potential Therapeutic Applications and Mechanisms of Action
Derivatives of 1,2,4-triazole have been successfully developed into drugs for a variety of diseases. The nature of the substituents on the triazole ring dictates the specific biological activity.
Anticancer Activity
Many 1,2,4-triazole-containing compounds exhibit potent anticancer activity by targeting various components of cell signaling pathways crucial for cancer cell proliferation and survival.[6][7][8] A common mechanism involves the inhibition of protein kinases, which are often dysregulated in cancer.
Caption: General mechanism of anticancer action via kinase inhibition by a 1,2,4-triazole derivative.
Antifungal Activity
A prominent class of antifungal drugs, the azoles, which includes several 1,2,4-triazole derivatives like fluconazole and itraconazole, function by inhibiting the enzyme lanosterol 14α-demethylase (CYP51).[1] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.
Screening and Characterization of Novel Derivatives
A systematic approach to screening newly synthesized compounds is crucial for identifying promising drug candidates.
Experimental Workflow for Anticancer Drug Screening
Caption: Experimental workflow for the evaluation of anticancer activity of synthesized compounds.
Protocol: MTT Cytotoxicity Assay
This protocol outlines a standard method for assessing the in vitro cytotoxicity of synthesized compounds against cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized 1,2,4-triazole derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the synthesized compounds in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Summary and Future Perspectives
The data obtained from the screening assays can be summarized to compare the activity of the synthesized derivatives.
Table 1: Hypothetical Cytotoxicity Data for a Series of 1,2,4-Triazole Derivatives
| Compound ID | R-Group on Ethyl Moiety | IC50 (µM) on MCF-7 Cells |
| 1a | -NH-Phenyl | 15.2 |
| 1b | -NH-(4-Cl-Phenyl) | 8.7 |
| 1c | -S-Phenyl | 22.5 |
| 1d | -O-Phenyl | > 50 |
| Doxorubicin | (Positive Control) | 0.8 |
The future of 1,2,4-triazole-based drug discovery remains promising. The versatility of the triazole core allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. The use of reactive intermediates like this compound will continue to be a valuable strategy for the efficient generation of novel and diverse chemical entities for a wide range of therapeutic targets.
References
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Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). MDPI. [Link]
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An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. [Link]
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1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. PubMed Central. [Link]
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Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Chemistry. [Link]
-
1, 2, 4-triazole derivatives: Significance and symbolism. (2025). Consensus. [Link]
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New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. (2020). MDPI. [Link]
-
1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. (2017). ResearchGate. [Link]
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Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2022). ResearchGate. [Link]
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Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. (2023). International Journal of Chemical Studies. [Link]
-
Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. (2019). PubMed Central. [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2023). MDPI. [Link]
-
Biological features of new 1,2,4-triazole derivatives (a literature review). (2022). National University of Pharmacy. [Link]
-
Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. (2024). PubMed Central. [Link]
-
Development of novel 1,2,4-triazole containing compounds with anticancer and potent anti-CB1 activity. (2023). PubMed. [Link]
-
1H-1, 2, 4,-Triazole Having Significant Pharmacological Activities. (2017). ResearchGate. [Link]
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Core Directive: Safe and Effective Utilization of 4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide in Research and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide is a reactive building block crucial in the synthesis of various pharmacologically active compounds. Its structure, featuring a reactive bromoethyl group and a triazole core, makes it a potent alkylating agent. This dual nature necessitates a comprehensive understanding of its properties and associated hazards to ensure safe handling and experimental success. This guide provides an in-depth analysis of the safety protocols, handling procedures, and risk mitigation strategies essential for laboratory personnel. The methodologies described herein are designed to be self-validating systems, promoting a culture of safety and scientific integrity.
Physicochemical and Hazard Profile
A foundational understanding of a chemical's properties is the first step in a robust safety assessment. This compound is a solid material whose hazard profile is dominated by its irritant nature and its potential as an alkylating agent.[1]
Key Chemical Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 1417360-85-0 | [1] |
| Molecular Formula | C₄H₇Br₂N₃ | [1][2] |
| Molecular Weight | 256.94 g/mol | [1][2] |
| Form | Solid | |
| MDL Number | MFCD27756482 | [1] |
| SMILES String | BrCCN1C=NN=C1.Br | [2] |
GHS Hazard Classification
While a specific, comprehensive GHS classification for the hydrobromide salt is not universally available, the hazards can be inferred from related structures and supplier information. The compound is classified as an irritant.[1] Related bromo-triazole structures are noted to cause serious eye irritation, skin irritation, and potential respiratory irritation.[3] Therefore, a conservative approach to handling is warranted.
| Hazard Class | GHS Statement | Precautionary Codes (Representative) |
| Skin Corrosion/Irritation | Causes skin irritation | P264, P280, P302+P352 |
| Serious Eye Damage/Irritation | Causes serious eye irritation | P280, P305+P351+P338 |
| Specific Target Organ Toxicity | May cause respiratory irritation | P261, P271, P304+P340 |
| Acute Toxicity (Oral) | Harmful if swallowed | P270, P301+P312 |
This table is a composite based on available data for the compound and structurally similar chemicals.[1][3] Always refer to the most current Safety Data Sheet (SDS) from your supplier.
The Causality of Risk: Understanding Reactivity
The primary risk associated with this compound stems from the electrophilic nature of the carbon atom attached to the bromine. This makes the molecule a potent alkylating agent, capable of reacting with nucleophiles such as amines, thiols, and hydroxyl groups found in biological macromolecules. This reactivity is the very reason it is a useful synthetic intermediate, but it is also the source of its toxicity.[4][5]
Expert Insight: The bromoethyl moiety is a classic "leaving group" system. Inadvertent exposure can lead to alkylation of DNA, proteins, and other cellular components, causing irritation and potential long-term health effects. The hydrobromide salt form enhances its stability as a solid but does not diminish the inherent reactivity of the bromoethyl group once in solution. Therefore, all handling protocols must be designed to prevent any direct contact, inhalation, or ingestion.[6][7]
Risk Mitigation Workflow: A Self-Validating System
Effective safety is not a checklist but a continuous cycle of planning, execution, and verification. The following workflow illustrates the mandatory decision-making process for any experiment involving this compound.
Caption: Risk Mitigation Workflow for Hazardous Reagents.
Mandatory Handling Protocols
Adherence to the following protocols is non-negotiable. These procedures are designed to minimize exposure through all potential routes.[6][7]
Engineering Controls
-
Chemical Fume Hood: All manipulations, including weighing, transfers, and reaction setup, MUST be performed inside a certified chemical fume hood with demonstrated adequate airflow.[6][8] This is the primary defense against inhalation of dust or potential vapors.
-
Ventilation: The laboratory must have adequate general ventilation. Do not work with this compound in poorly ventilated areas or on an open bench.[9]
-
Safety Equipment: An operational safety shower and eyewash station must be located in close proximity to the workstation.[10]
Personal Protective Equipment (PPE)
The selection of PPE is based on a conservative assessment of the compound's irritant and alkylating properties.
-
Eye Protection: Chemical safety goggles providing a complete seal around the eyes are mandatory. A face shield should be worn over the goggles during procedures with a high risk of splashing, such as transfers of solutions or reaction workups.[8][10]
-
Hand Protection: Double-gloving with nitrile gloves is required. The outer glove should be removed and replaced immediately upon suspected contamination. Inspect gloves for any signs of degradation or puncture before each use.[7][8] Causality Note: Double-gloving provides a critical time buffer against permeation in the event the outer glove is compromised.
-
Body Protection: A flame-resistant lab coat with full-length sleeves, buttoned completely, is required. Do not wear shorts, sandals, or any open-toed shoes in the laboratory.[8][9]
-
Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator with particulate filters (e.g., N95) may be necessary for cleaning large spills. Consult your institution's safety officer for specific guidance.[6][10]
Step-by-Step Protocol: Weighing and Transferring the Solid
-
Preparation: Don all required PPE and verify that the chemical fume hood is operational. Place a plastic-backed absorbent liner ("bench paper") on the work surface inside the hood to contain any minor spills.[7]
-
Tare Balance: Place a tared weigh boat or appropriate glassware on the analytical balance inside the fume hood.
-
Transfer: Using a clean spatula, carefully transfer the desired amount of this compound from the stock bottle to the weigh boat. Perform this action slowly to minimize the generation of airborne dust.
-
Seal: Immediately and securely close the main stock bottle.
-
Dissolution: If dissolving the solid, add the solvent to the vessel containing the weighed compound inside the fume hood. Do not transport the open, dry solid outside of the hood.
-
Clean-up: Decontaminate the spatula and any affected surfaces (see Section 6). Dispose of the weigh boat and bench liner as solid hazardous waste.
-
Final Wash: After completing the procedure and removing PPE, wash hands thoroughly with soap and water.[9][11]
Spill Management and Emergency Response
Planning for accidents is a critical component of safe laboratory practice.[9] The response is dictated by the scale of the spill.
Caption: Decision Tree for Spill Response Scenarios.
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][11]
-
Skin Contact: Remove contaminated clothing and immediately wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[10][12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10][13]
Decontamination and Waste Disposal
Proper decontamination prevents unintentional exposure and cross-contamination.
Protocol: Decontamination of Surfaces and Glassware
Due to the reactive nature of the bromoethyl group, a deactivation step is recommended.
-
Initial Rinse: Rinse contaminated glassware and surfaces with a solvent appropriate for the reaction (e.g., ethanol, isopropanol) to remove the bulk of the material. Collect this rinse as hazardous waste.
-
Deactivation (Optional but Recommended): Prepare a 1M solution of sodium thiosulfate or a similar mild nucleophile in an appropriate solvent. Rinse the glassware with this solution to quench any residual reactive bromo-compound. Allow a contact time of at least 1 hour.
-
Final Cleaning: Wash with soap and water, followed by final rinses with deionized water.
-
Verification: For critical applications, a final rinse with a clean solvent can be collected and analyzed (e.g., by LC-MS) to verify the absence of the compound. This is a key principle of a self-validating protocol.
Waste Management
-
Solid Waste: All contaminated solids, including gloves, bench liners, and unused reagent, must be collected in a clearly labeled, sealed hazardous waste container.[9]
-
Liquid Waste: All solutions and solvent rinses containing the compound must be collected in a labeled, sealed hazardous waste container for halogenated organic waste.
-
Disposal: Do not dispose of this chemical down the drain.[9] All waste must be disposed of through your institution's certified hazardous waste management program.
Storage and Stability
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11] Keep away from incompatible materials such as strong oxidizing agents and strong bases.
-
Storage Class: The compound is classified as a combustible solid (Storage Class 11).
-
Long-Term Stability: As a hydrobromide salt, the compound is generally stable. However, monitor for any changes in color or consistency, which could indicate degradation.
Conclusion
This compound is an invaluable reagent in medicinal and materials chemistry. Its utility is directly linked to its reactivity, which also defines its hazard profile. By embracing a safety-first mindset grounded in a deep understanding of the compound's chemical nature and by rigorously applying the engineering controls, personal protective equipment, and handling protocols detailed in this guide, researchers can mitigate the risks effectively. A proactive, informed approach is the cornerstone of both personal safety and scientific excellence.
References
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RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (URL: [Link])
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Bromine: incident management - GOV.UK. (URL: [Link])
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Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (URL: [Link])
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Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals - UNC Policies. (URL: [Link])
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Ten Tips for Handling Hazardous Chemicals in a Lab. (URL: [Link])
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4H-1,2,4-Triazole, 3-bromo-4-methyl- | C3H4BrN3 | CID 140122 - PubChem. (URL: [Link])
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SAFETY DATA SHEET for 4-Amino-4H-1,2,4-triazole - Acros Organics. (URL: [Link])
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Decontamination and Disposal - GovInfo. (URL: [Link])
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Management of decontamination in chemical accidents: a laboratory model - PMC - NIH. (URL: [Link])
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Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide - Defense Centers for Public Health. (URL: [Link])
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(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl} - MDPI. (URL: [Link])
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Synthesis of 4H-1,2,4-triazoles - Organic Chemistry Portal. (URL: [Link])
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Reactivity of 1,2,3-triazole-substituted 1-azabutadienes (vinamidines) - ResearchGate. (URL: [Link])
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Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - NIH. (URL: [Link])
- Process for the synthesis of 4-amino-1,2,4-(4h)
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Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity - ResearchGate. (URL: [Link])
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1-(2-Bromoethyl)-1H-1,2,4-triazole - PubChem. (URL: [Link])
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Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - NIH. (URL: [Link])
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Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][1][9]triazole Derivatives - ChemRxiv. (URL: [Link])
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Spectroscopic Characterization of 4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide: A Technical Guide
This technical guide provides an in-depth analysis of the expected spectroscopic data for 4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide, a key intermediate in pharmaceutical synthesis. While direct experimental spectra for this specific compound are not widely published, this document synthesizes data from closely related 1,2,4-triazole derivatives to offer a robust and scientifically grounded interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this molecule's structural features.
Molecular Structure and Spectroscopic Overview
This compound possesses a distinct molecular architecture that gives rise to a predictable spectroscopic fingerprint. The core of the molecule is a 4H-1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms. Attached to the N4 position is a 2-bromoethyl group. The hydrobromide salt form indicates that the triazole ring is protonated, likely at one of the other nitrogen atoms, and is associated with a bromide counter-ion.
The following sections will dissect the anticipated NMR, IR, and MS data, explaining the rationale behind the predicted signals and fragmentation patterns based on established principles of spectroscopy and data from analogous compounds.[1][2][3][4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, we will examine the expected signals in both ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the triazole ring and the bromoethyl side chain. The hydrobromide salt form will likely lead to a downfield shift of the triazole ring protons due to the increased positive charge on the ring.
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Triazole C-H (2H) | ~8.5 - 9.5 | Singlet | - | The two protons on the 1,2,4-triazole ring are chemically equivalent in the 4H-isomer and will appear as a singlet. The electron-withdrawing nature of the nitrogens and the positive charge from protonation will cause a significant downfield shift. |
| N-CH₂ (2H) | ~4.6 - 4.9 | Triplet | ~6-7 | These protons are adjacent to the electron-withdrawing triazole ring and will be shifted downfield. They will be split into a triplet by the adjacent CH₂Br protons. |
| CH₂-Br (2H) | ~3.8 - 4.1 | Triplet | ~6-7 | These protons are adjacent to the electronegative bromine atom, causing a downfield shift. They will be split into a triplet by the adjacent N-CH₂ protons. |
| N-H (1H, from HBr) | Broad, variable | Singlet (broad) | - | The proton from the hydrobromide will likely be associated with a nitrogen on the triazole ring and will appear as a broad, exchangeable singlet at a variable chemical shift. |
Experimental Protocol for ¹H NMR Acquisition:
A standard protocol for acquiring a ¹H NMR spectrum would involve dissolving approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent, such as DMSO-d₆, which is suitable for polar, salt-like compounds. The spectrum would be recorded on a 400 MHz or higher field NMR spectrometer.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Triazole C-H | ~145 - 155 | The carbons in the triazole ring are in an electron-poor environment and will appear at a low field. |
| N-CH₂ | ~45 - 50 | This carbon is attached to a nitrogen atom, causing a moderate downfield shift. |
| CH₂-Br | ~28 - 33 | The carbon attached to the bromine atom will be shifted downfield due to the electronegativity of the halogen. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the triazole ring and the C-Br bond.
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (from HBr) | 3200 - 2800 (broad) | Strong |
| C-H stretch (aromatic) | 3150 - 3050 | Medium |
| C-H stretch (aliphatic) | 3000 - 2850 | Medium |
| C=N stretch (triazole ring) | 1650 - 1550 | Medium to Strong |
| C-N stretch (triazole ring) | 1400 - 1300 | Medium |
| C-Br stretch | 700 - 600 | Medium to Strong |
The presence of a broad absorption band in the 3200-2800 cm⁻¹ region is indicative of the N-H stretch from the hydrobromide salt. The characteristic C=N and C-N stretching vibrations of the triazole ring are also expected to be prominent.[6][7][8]
Experimental Protocol for IR Spectroscopy:
The IR spectrum can be obtained using an ATR-FTIR (Attenuated Total Reflectance Fourier Transform Infrared) spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) in positive ion mode would be the most suitable technique.
The expected molecular ion peak would correspond to the protonated free base, [M+H]⁺, where M is 4-(2-Bromoethyl)-4H-1,2,4-triazole. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature, resulting in two peaks of nearly equal intensity separated by 2 m/z units for any fragment containing a bromine atom.
Expected Molecular Ion:
-
[C₄H₆BrN₃ + H]⁺ : m/z ~176 and 178
Predicted Fragmentation Pattern:
The molecule is expected to fragment through several pathways, including:
-
Loss of HBr: This would lead to a fragment corresponding to vinyl-4H-1,2,4-triazole.
-
Cleavage of the C-Br bond: This would result in a fragment corresponding to the ethyl-4H-1,2,4-triazole cation.
-
Cleavage of the N-C bond: This would generate fragments corresponding to the triazole ring and the bromoethyl cation.
Experimental Protocol for Mass Spectrometry:
A solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) would be infused into an electrospray ionization source coupled to a mass analyzer (e.g., a quadrupole or time-of-flight). The data would be acquired in positive ion mode.
Synthesis Context
Understanding the synthesis of this compound is crucial for anticipating potential impurities that could be observed in the spectra. A common synthetic route involves the alkylation of 1,2,4-triazole with 1,2-dibromoethane.[9][10][11]
Diagram 1: Synthetic Workflow
Caption: A generalized workflow for the synthesis of the target compound.
Potential impurities could include unreacted 1,2,4-triazole, over-alkylated products, or the 1-(2-bromoethyl)-1H-1,2,4-triazole isomer. These would have distinct spectroscopic signatures that could be identified through careful analysis of the data.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers can confidently identify and characterize this important synthetic intermediate. The provided protocols and interpretations serve as a valuable resource for ensuring the quality and identity of this compound in drug discovery and development workflows.
References
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- Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. (n.d.). AIP Publishing.
- Synthesis and spectral characterization of 1,2,4-triazole derivatives. (2022, February 4). AIP Publishing.
- Spectroscopic Study of Some 1,3,4-0xadiazole, 1,3,4- Thiadiazole and 1,2,4- Triazole Derivatives. (n.d.). Iraqi National Journal of Chemistry.
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An In-Depth Technical Guide to the Synthesis of 4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide
Introduction: The Significance of 4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide in Modern Drug Discovery
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[1] The ability to introduce diverse functionalities onto the triazole ring is paramount for the development of novel drug candidates. This compound is a key bifunctional building block, offering a reactive bromoethyl side chain for further elaboration and a protonated triazole ring for enhanced solubility and crystallinity. This guide provides a comprehensive overview of a robust synthetic route to this valuable intermediate, delving into the mechanistic rationale behind the chosen methodology and offering practical insights for its successful implementation in a research and development setting.
Synthetic Strategy: Navigating the Regioselectivity of N-Alkylation
The primary challenge in the synthesis of 4-(2-Bromoethyl)-4H-1,2,4-triazole lies in controlling the regioselectivity of the N-alkylation of the 1,2,4-triazole ring. The triazole anion possesses two nucleophilic nitrogen atoms (N1 and N4), both of which can react with an alkylating agent such as 1,2-dibromoethane.
Our proposed synthesis focuses on maximizing the yield of the desired N4-alkylated product. This is achieved through careful selection of the reaction conditions, including the solvent and the nature of the base, which can influence the site of alkylation.
Experimental Protocol: A Step-by-Step Guide
This protocol details the synthesis of this compound from 1H-1,2,4-triazole and 1,2-dibromoethane.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 1H-1,2,4-Triazole | C₂H₃N₃ | 69.07 | 6.91 g | 0.10 |
| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | 56.35 g (25.8 mL) | 0.30 |
| Acetonitrile (anhydrous) | CH₃CN | 41.05 | 200 mL | - |
| Hydrobromic acid (48% aq.) | HBr | 80.91 | As needed | - |
| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | - |
Reaction Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Procedure
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1H-1,2,4-triazole (6.91 g, 0.10 mol) and anhydrous acetonitrile (200 mL).
-
Addition of Alkylating Agent: While stirring, add 1,2-dibromoethane (25.8 mL, 0.30 mol) to the suspension. The large excess of 1,2-dibromoethane serves as both the alkylating agent and helps to minimize the formation of the bis-alkylated product.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain this temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetonitrile and excess 1,2-dibromoethane under reduced pressure using a rotary evaporator.
-
Salt Formation and Precipitation: To the resulting oily residue, add a minimal amount of ethanol to dissolve it. Then, while stirring, add 48% aqueous hydrobromic acid dropwise until the solution is strongly acidic (pH ~1). The hydrobromide salt of the product will precipitate. To enhance precipitation, diethyl ether can be added until the solution becomes turbid.
-
Isolation and Purification: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration and wash it with cold diethyl ether.
-
Drying: Dry the product under vacuum to a constant weight.
Mechanistic Insights and Rationale
The alkylation of 1,2,4-triazole is a nucleophilic substitution reaction. In a neutral or basic medium, the triazole anion is the active nucleophile. The regioselectivity is influenced by the electronic and steric environment of the N1 and N4 positions. While N1 is generally more nucleophilic, N4 substitution can be favored under certain conditions. In this protocol, using an excess of the alkylating agent in a polar aprotic solvent like acetonitrile can favor the formation of the thermodynamically more stable 4-substituted isomer.
The final acidification step with hydrobromic acid serves two purposes: it protonates any unreacted 1,2,4-triazole, making it more soluble in the work-up solvents, and it converts the desired product into its hydrobromide salt. This salt is typically a crystalline solid, which facilitates its isolation and purification by precipitation and filtration.
Characterization
The final product should be characterized to confirm its identity and purity. The expected data are:
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Literature values should be consulted if available.
-
¹H NMR (DMSO-d₆): Expected signals would include two singlets for the triazole protons, and two triplets for the ethyl protons. The chemical shifts will be downfield due to the electron-withdrawing nature of the triazole ring and the bromine atom.
-
¹³C NMR (DMSO-d₆): Expected signals for the two distinct triazole carbons and the two carbons of the ethyl chain.
-
Mass Spectrometry (ESI+): The spectrum should show a peak corresponding to the molecular ion of the free base [M+H]⁺.
Safety and Handling
-
1H-1,2,4-Triazole: Harmful if swallowed. Causes skin and serious eye irritation.
-
1,2-Dibromoethane: Toxic if swallowed, in contact with skin, or if inhaled. May cause cancer. Suspected of damaging fertility or the unborn child. It is a volatile and highly toxic substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Hydrobromic Acid: Causes severe skin burns and eye damage. May cause respiratory irritation. Handle with extreme care in a fume hood.
Conclusion
This guide provides a detailed and scientifically grounded protocol for the synthesis of this compound. By understanding the principles of regioselective N-alkylation and employing a carefully designed experimental procedure, researchers can reliably produce this valuable building block for applications in drug discovery and development. The provided methodology is a starting point, and optimization of reaction times and purification techniques may be necessary to achieve the desired yield and purity for specific applications.
References
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Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules. 2019 Feb 12;24(3):652. [Link]
-
Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis. 2016; 5(3): 233-237. [Link]
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Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings. 2022; 2390, 020065. [Link]
-
Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Chemical Methodologies. 2022; 6(1): 59-66. [Link]
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Key features of the 1,2,4-triazole scaffold in medicinal chemistry
An In-Depth Technical Guide to the 1,2,4-Triazole Scaffold in Medicinal Chemistry
Executive Summary
The 1,2,4-triazole nucleus, a five-membered heterocyclic ring with three nitrogen atoms, stands as a quintessential "privileged scaffold" in modern medicinal chemistry.[1][2] Its remarkable success is not accidental but is rooted in a unique combination of physicochemical properties: metabolic stability, versatile hydrogen bonding capabilities, and a distinct dipole character that facilitates high-affinity interactions with a multitude of biological targets.[1][3][4] This versatility has propelled the development of numerous clinically vital drugs spanning a wide therapeutic spectrum, including market-leading antifungal agents, targeted anticancer therapies, and potent antimicrobials.[5][6][7] This guide, designed for researchers and drug development professionals, offers a deep dive into the core attributes of the 1,2,4-triazole scaffold. We will explore its fundamental structural features, its powerful role as a bioisostere, common synthetic strategies, its diverse mechanisms of action, and the critical structure-activity relationships that govern its efficacy.
Core Physicochemical & Structural Attributes
The utility of the 1,2,4-triazole ring in drug design is a direct consequence of its inherent electronic and structural properties.
-
Aromaticity and Stability : The triazole ring is an aromatic system, rendering it exceptionally stable and generally resistant to metabolic degradation.[3] This intrinsic stability is a crucial asset, as it ensures the pharmacophore remains intact in vivo, leading to more predictable pharmacokinetic profiles.
-
Tautomerism : 1,2,4-triazole exists in two primary tautomeric forms, the 1H- and 4H-tautomers, with the 1H form being the more stable.[3][8][9] This dynamic equilibrium can influence receptor binding and solubility.
-
Hydrogen Bonding and Dipole Moment : The three nitrogen atoms act as hydrogen bond acceptors, while the N-H group in the 1H-tautomer can act as a hydrogen bond donor.[3][4][10] This, combined with its significant dipole moment, allows the scaffold to engage in strong, specific interactions with biological receptors, a key factor in its high binding affinity.[3][4]
-
Solubility : The polar nature of the triazole nucleus often enhances the aqueous solubility of parent compounds, a critical parameter for improving the pharmacological and bioavailability profile of a drug candidate.[5][10]
The 1,2,4-Triazole as a Bioisostere
One of the most powerful strategies in medicinal chemistry is the use of the 1,2,4-triazole ring as a bioisostere—a chemical group that can replace another with similar physical or chemical properties to enhance desired biological or physical characteristics without making significant changes to the chemical structure.[11]
The 1,2,4-triazole is an effective mimic of the trans-amide bond, a linkage notoriously susceptible to enzymatic hydrolysis.[12] By replacing a labile amide with a robust triazole ring, chemists can dramatically improve a drug's metabolic stability and oral bioavailability.[11][12][13] The triazole preserves the key steric and electronic features of the amide, including its planarity and hydrogen bonding capacity.[11][13][14] Beyond amides, it has also been successfully used to replace esters, carboxylic acids, and even other heterocyclic rings.[3][13][15]
Caption: Bioisosteric replacement of an amide with a 1,2,4-triazole.
Synthetic Strategies: From Classic to Contemporary
The synthesis of the 1,2,4-triazole core can be achieved through several reliable methods. The choice of method often depends on the desired substitution pattern and the available starting materials.
Classical Synthetic Protocols
Two foundational methods remain highly relevant in triazole synthesis:
-
Pellizzari Reaction : This reaction involves the condensation of an amide with an acyl hydrazide at high temperatures to form a 3,5-disubstituted-1,2,4-triazole.[16][17] It is a direct and effective method for creating both symmetrical and asymmetrical triazoles.[16]
-
Einhorn-Brunner Reaction : This method provides a route to N-substituted 1,2,4-triazoles through the condensation of an imide with a hydrazine derivative, often in the presence of a weak acid.[16][17] It is particularly useful for accessing 1,5-disubstituted isomers.[16]
Experimental Protocol: Pellizzari Synthesis of 3,5-Diphenyl-1,2,4-triazole
-
Reactant Mixture : In a 50 mL round-bottom flask, combine benzamide (1.21 g, 10 mmol) and benzoyl hydrazide (1.36 g, 10 mmol).[16]
-
Heating : Place the flask in an oil bath and heat the mixture to 150-160 °C for 3-4 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).[16]
-
Work-up : Allow the reaction mixture to cool to room temperature. The solidified mass is then triturated with a small volume of cold ethanol to break up the solid.[16]
-
Purification : Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and allow it to air dry. The crude product can be further purified by recrystallization from ethanol to yield pure 3,5-diphenyl-1,2,4-triazole.[16]
Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.
Table 1: Antifungal Activity of Key 1,2,4-Triazole Drugs
| Compound | Organism | MIC (μg/mL) | Reference |
|---|---|---|---|
| Fluconazole | Candida albicans | 0.25 - 2.0 | [3] |
| Itraconazole | Aspergillus fumigatus | 0.125 - 1.0 | [3] |
| Voriconazole | Candida krusei | 0.06 - 1.0 | [9] |
| Posaconazole | Zygomycetes | 0.03 - 4.0 | [3]|
Anticancer Activity
1,2,4-triazole derivatives have emerged as potent anticancer agents acting through diverse mechanisms. [5][6][18]FDA-approved drugs like letrozole and anastrozole validate the scaffold's importance in oncology. [5][6] Mechanisms of Action:
-
Aromatase Inhibition : Letrozole and anastrozole are non-steroidal aromatase inhibitors used to treat hormone-responsive breast cancer. They block the final step of estrogen biosynthesis. [6][18]* Tubulin Polymerization Inhibition : Some triazole derivatives bind to the colchicine site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and apoptosis. [19][20]* Kinase Inhibition : The scaffold is integral to compounds designed to inhibit various protein kinases (e.g., EGFR, BRAF) that are crucial for cancer cell signaling, proliferation, and survival. [18][19]* Other Targets : Triazoles have also been shown to inhibit topoisomerases, interfere with DNA replication, and modulate STAT3 signaling. [18] Table 2: Anticancer Activity of Representative 1,2,4-Triazole Compounds
Compound Target Cell Line IC₅₀ (μM) Reference Letrozole Aromatase - - [6] Anastrozole Aromatase - - [6] Compound 8c EGFR/BRAF/Tubulin HCT116 (Colon) 0.65 ± 0.05 [21] | Compound 8a | EGFR/BRAF/Tubulin | A549 (Lung) | 1.23 ± 0.11 | [21]|
Antibacterial and Other Activities
While not as prominent as their antifungal roles, 1,2,4-triazoles show significant antibacterial activity, often when hybridized with other pharmacophores like quinolones to combat resistant strains such as MRSA. [3][22][23]The scaffold also appears in compounds with antiviral (e.g., Ribavirin), anticonvulsant, anti-inflammatory, and herbicidal properties, underscoring its vast chemical and therapeutic potential. [3][24][25][26]
Structure-Activity Relationship (SAR) Insights
The biological activity of 1,2,4-triazole derivatives can be precisely tuned by modifying the substituents on the core ring and its appended moieties.
-
Antifungal SAR : For potent antifungal activity, a halogen-substituted (especially 2,4-difluoro) phenyl ring is often crucial. [3]This group should be separated from the triazole ring by a two-carbon linker. * Anticancer SAR : In anticancer agents, the nature of the substituent determines the target. For tubulin inhibitors, specific trimethoxyphenyl moieties are common, mimicking colchicine. [20]For kinase inhibitors, the substituents are designed to fit into specific ATP-binding pockets. [19]* Antibacterial SAR : The presence of a thione/mercapto group at the 3-position of the triazole ring often enhances antibacterial potency. [5][22]Fusing the triazole with other heterocyclic systems like thiadiazines can also significantly boost activity. [3]
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Methodological & Application
Protocol for N-alkylation using 4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide
Application Note & Protocol
Strategic N-Alkylation Utilizing 4-(2-Bromoethyl)-4H-1,2,4-triazole Hydrobromide for Advanced Drug Discovery
Abstract & Introduction
The introduction of nitrogen-containing heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, with the 1,2,4-triazole ring system being a particularly "privileged scaffold".[1][2] Its remarkable metabolic stability, capacity for hydrogen bonding, and favorable dipole moment contribute to enhanced pharmacokinetic and pharmacodynamic properties in drug candidates.[3][4] Triazole-containing drugs like the antifungals Fluconazole and Voriconazole demonstrate the clinical success of this moiety.[5]
N-alkylation is a fundamental and powerful transformation for derivatizing amines and N-heterocycles, allowing for the strategic modification of a molecule's steric and electronic properties to optimize its biological activity.[6][7] This document provides a comprehensive guide to the use of this compound, a versatile and efficient reagent for introducing the synthetically valuable ethyl-1,2,4-triazole sidechain onto a wide range of molecular frameworks.
This guide is designed for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering insights into reaction optimization, troubleshooting, and mechanistic considerations to empower users to adapt and apply this protocol effectively in their research endeavors.
Reagent Profile: this compound
This reagent is a bifunctional molecule designed for efficient alkylation. The bromoethyl group serves as a reactive electrophile, while the 4H-1,2,4-triazole provides the desired pharmacophoric feature.
| Property | Value | Source |
| CAS Number | 1417360-85-0 | [8][9] |
| Molecular Formula | C₄H₆BrN₃ · HBr | [8] |
| Molecular Weight | 258.94 g/mol | N/A |
| Appearance | Solid | |
| SMILES String | BrCCN1C=NN=C1.Br |
Causality of Reagent Choice: The primary aliphatic bromide offers a good balance of reactivity and stability. As a primary halide, it is highly susceptible to SN2 attack by a deprotonated nitrogen nucleophile, while being less prone to the elimination side reactions that can plague secondary or tertiary halides. The hydrobromide salt form enhances stability for storage but requires neutralization or the use of a sufficient excess of base during the reaction.
Safety & Handling
While a specific, detailed safety data sheet for this exact compound is not universally available, standard precautions for handling alkyl bromides and triazole derivatives should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[10][11]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[10][11] Avoid contact with skin and eyes.[10]
-
Storage: Store in a tightly closed container in a cool, dry place, away from strong oxidizing agents.[10]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
The N-Alkylation Reaction: Mechanism & Principles
The N-alkylation of a substrate (e.g., an indole, pyrazole, or other N-H containing heterocycle) with this compound proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.
The process involves two key steps:
-
Deprotonation: A base is used to abstract the acidic proton from the nitrogen atom of the substrate, generating a potent nitrogen-centered anion (a nucleophile). The choice of base is critical and depends on the pKa of the substrate's N-H bond.[12]
-
Nucleophilic Attack: The resulting nucleophilic anion attacks the electrophilic carbon atom adjacent to the bromine on the 4-(2-Bromoethyl)-4H-1,2,4-triazole. This occurs in a single, concerted step where the C-N bond is formed simultaneously as the C-Br bond is broken. The bromide ion is expelled as the leaving group.
The hydrobromide salt of the reagent will consume one equivalent of the base. Therefore, at least two equivalents of base are required: one to neutralize the HBr salt and another to deprotonate the nucleophilic substrate.
Caption: General SN2 mechanism for N-alkylation.
Detailed Experimental Protocol: A General Guideline
This protocol provides a robust starting point for the N-alkylation of a generic N-H containing heterocycle. Optimization of base, solvent, and temperature is often necessary for specific substrates (see Section 5.0).
Materials & Reagents
-
Substrate (e.g., Indole, Pyrazole) (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, NaH 60% in oil) (2.2 - 3.0 eq)
-
Anhydrous Solvent (e.g., DMF, Acetonitrile)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous NH₄Cl solution (for quenching NaH)
-
Water (H₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
TLC plates (e.g., silica gel 60 F₂₅₄)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon balloon/manifold)
-
Syringes and needles
-
Ice-water bath
-
Rotary evaporator
-
Standard laboratory glassware (separatory funnel, beakers, etc.)
Step-by-Step Procedure
Caption: Standard experimental workflow for N-alkylation.
-
Preparation: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the N-H containing substrate (1.0 eq).[6]
-
Dissolution: Add an appropriate volume of anhydrous solvent (e.g., DMF, ACN) to dissolve the starting material. A typical concentration is 0.1 to 0.5 M.[6]
-
Deprotonation:
-
For bases like K₂CO₃ or Cs₂CO₃: Add the base (2.5 eq) directly to the solution at room temperature.
-
For a strong base like NaH: Cool the solution to 0 °C using an ice bath.[13] Carefully add the sodium hydride (60% dispersion in mineral oil, 2.2 eq) portion-wise. Effervescence (H₂ gas evolution) will be observed.
-
-
Stirring: Stir the mixture for 30-60 minutes at the appropriate temperature (0 °C for NaH, room temperature for carbonates) to ensure complete formation of the nitrogen anion.[13]
-
Addition of Alkylating Agent: Add this compound (1.2 eq) to the reaction mixture. This can be done as a solid or as a solution in a small amount of the reaction solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress should be monitored by Thin Layer Chromatography (TLC). For less reactive substrates, gentle heating (e.g., 50-80 °C) may be necessary.[14][15]
-
Work-up (Quenching):
-
Upon completion, cool the mixture to 0 °C.
-
If NaH was used, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[6]
-
If carbonates were used, quench by adding water.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent like ethyl acetate (3x the volume of the aqueous layer).[13]
-
Washing: Wash the combined organic layers sequentially with water and then with brine to remove residual solvent and salts.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[13]
-
Purification: The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane).
Reaction Optimization: The Causality of Choice
The success and selectivity of N-alkylation are highly dependent on a careful selection of reaction parameters.[16]
Choice of Base
The base must be strong enough to deprotonate the N-H bond of the substrate but should be chosen to minimize side reactions. The pKa of the substrate is the guiding principle.
| Base | Strength | Typical Substrates | Rationale & Considerations |
| NaH | Very Strong | Indoles, Carbazoles | Irreversibly deprotonates most N-H bonds. Requires anhydrous conditions and careful quenching.[12] |
| Cs₂CO₃ | Strong | Phenols, Indoles | Higher solubility in organic solvents and the "caesium effect" can accelerate SN2 reactions.[12][14] |
| K₂CO₃ | Moderate | Pyrazoles, Triazoles, Anilines | A cost-effective and commonly used base for moderately acidic N-H protons. Often requires heating.[14][17] |
| DIPEA, Et₃N | Weak (Organic) | Amine hydrochlorides | Primarily act as acid scavengers rather than deprotonating agents for heterocycles.[14][15] |
Solvent Selection
The solvent's role is to solubilize reagents and facilitate the SN2 mechanism. Polar aprotic solvents are ideal as they solvate the cation but leave the nucleophile relatively "bare," increasing its reactivity.[14]
| Solvent | Polarity | Type | Rationale & Considerations |
| DMF | High | Polar Aprotic | Excellent solvating power for a wide range of substrates and salts. High boiling point allows for heating.[12][17] |
| Acetonitrile (ACN) | High | Polar Aprotic | Good alternative to DMF with a lower boiling point, making it easier to remove.[14] |
| THF | Moderate | Polar Aprotic | Less polar than DMF/ACN. Often used with strong bases like NaH. |
| DMSO | Very High | Polar Aprotic | Can significantly accelerate SN2 reactions but can be difficult to remove completely.[14] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Yield | 1. Base is not strong enough to deprotonate the substrate. 2. Insufficient temperature. 3. Reagents are wet or degraded. | 1. Switch to a stronger base (e.g., from K₂CO₃ to NaH).[12] 2. Gradually increase the reaction temperature and monitor by TLC.[14] 3. Ensure all reagents are anhydrous and use freshly opened solvents. |
| Multiple Products (e.g., N- and O-alkylation) | 1. For substrates with multiple nucleophilic sites (e.g., hydroxypyridines). 2. Reaction conditions favoring thermodynamic vs. kinetic products. | 1. Change the solvent. Polar aprotic solvents generally favor N-alkylation.[18] 2. Use a harder or softer counter-ion (base choice) to direct selectivity. |
| Formation of Side Products | 1. Elimination reaction (E2) competing with substitution (SN2). 2. Decomposition of substrate or product at high temperatures. | 1. Use a less sterically hindered base. Run the reaction at a lower temperature. 2. Reduce the reaction temperature and extend the reaction time. |
Conclusion
The N-alkylation protocol using this compound offers a reliable and straightforward method for incorporating the ethyl-triazole moiety into diverse molecular scaffolds. This functional group is of high interest in drug discovery due to its proven contribution to favorable drug-like properties.[1][3] By understanding the mechanistic principles and the critical role of reaction parameters such as base and solvent selection, researchers can effectively troubleshoot and adapt this protocol. The systematic approach outlined in this guide provides a solid foundation for the synthesis of novel N-alkylated heterocycles, accelerating the development of new therapeutic agents.
References
- Triazoles: a privileged scaffold in drug design and novel drug discovery. (n.d.). IntechOpen.
- Enzyme-Controlled Highly Selective N-Alkylation of Pyrazoles with Simple Haloalkanes. (2020).
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
- Optimizing reaction conditions for N-alkyl
- Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity. (n.d.). Semantic Scholar.
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022).
- Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. (2023).
- This compound. (n.d.). Sigma-Aldrich.
- Engineered enzymes enable selective N-alkylation of pyrazoles with simple haloalkanes. (2020).
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). Semantic Scholar.
- Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (2020).
- Optimizing reaction conditions for N-alkylation of is
- Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (2020). Angewandte Chemie.
- Optimization of reaction conditions for N-alkylation of carboxamides. (n.d.). BenchChem.
- Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. (2019). Synlett.
- Protocol for N-Alkylation of 2-bromo-1H-indole-3-acetonitrile. (n.d.). BenchChem.
- Application Notes and Protocols: N-alkylation of 5-Bromo-4-fluoro-2-methyl-1H-indole. (n.d.). BenchChem.
- Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. (2009). Organic Chemistry Portal.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2018). Beilstein Journal of Organic Chemistry.
- This compound. (n.d.).
- Enantioselective Catalytic Synthesis of N-alkyl
- 1417360-85-0|this compound. (n.d.). BLDpharm.
- SAFETY DATA SHEET for 4-Amino-4H-1,2,4-triazole. (2025). Fisher Scientific.
- 4-Bromo-2-methyl-2H-1,2,3-triazole Safety D
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Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide
Abstract
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] Functionalization of this core is a key strategy for the discovery of novel drug candidates. This guide details the synthetic utility of 4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide , a versatile and reactive building block for the generation of diverse libraries of novel heterocyclic compounds. The primary reactive handle, the 2-bromoethyl group, is a potent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the strategic introduction of various pharmacophoric elements through N-alkylation, S-alkylation, and the synthesis of precursors for bioorthogonal "click" chemistry. These protocols are designed for researchers, medicinal chemists, and drug development professionals seeking to expand their chemical space with novel triazole derivatives.
Core Principles of Reactivity
The synthetic utility of this compound is centered on the high reactivity of the terminal bromine atom. The electron-withdrawing nature of the adjacent 1,2,4-triazole ring enhances the electrophilicity of the methylene carbon to which the bromine is attached, making it an excellent substrate for SN2 reactions.[3]
Before use in nucleophilic substitution reactions, the hydrobromide salt must be neutralized, or a slight excess of base must be used to generate the free base form of the triazole in situ. This is critical for preventing the protonation of the incoming nucleophile, which would diminish its reactivity. Common bases for this purpose include potassium carbonate (K₂CO₃), sodium hydride (NaH), or organic amines like triethylamine (TEA).
This guide will present three primary synthetic pathways leveraging this reactivity:
-
S-Alkylation: Reaction with thiol-based nucleophiles to form novel thioether derivatives.
-
N-Alkylation: Reaction with amine-based nucleophiles to generate diverse amino-functionalized triazoles.
-
Azide Synthesis: Conversion to a terminal azide, creating a powerful building block for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.
Synthetic Pathway I: S-Alkylation for Novel Thioether Derivatives
Scientific Rationale
The introduction of thioether linkages is a well-established strategy in medicinal chemistry to modulate lipophilicity, metabolic stability, and receptor-binding interactions. Reacting 4-(2-Bromoethyl)-4H-1,2,4-triazole with various thiols (e.g., thiophenols, alkyl thiols, heterocyclic thiols) provides a straightforward and efficient route to a wide array of novel thioether-containing triazoles.
General Reaction Scheme
Caption: General workflow for S-alkylation.
Protocol 2.1: Synthesis of 4-(2-(Phenylthio)ethyl)-4H-1,2,4-triazole
This protocol provides a representative procedure for the S-alkylation of 4-(2-Bromoethyl)-4H-1,2,4-triazole with thiophenol.
Materials and Reagents:
-
This compound
-
Thiophenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Experimental Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material (concentration typically 0.2-0.5 M).
-
Base Addition: Add anhydrous potassium carbonate (2.5 eq) to the stirred solution. The excess base ensures neutralization of the HBr salt and deprotonation of the thiophenol.
-
Nucleophile Addition: Slowly add thiophenol (1.1 eq) to the reaction mixture via syringe.
-
Reaction: Stir the mixture at room temperature for 12-18 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive thiols, the temperature may be increased to 40-60°C.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL) to remove residual DMF and salts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure thioether derivative.
Data Summary Table for S-Alkylation:
| Nucleophile (R-SH) | Product Name | Potential Application Area |
| Thiophenol | 4-(2-(Phenylthio)ethyl)-4H-1,2,4-triazole | Antimicrobial, Anticancer |
| 4-Chlorothiophenol | 4-(2-((4-Chlorophenyl)thio)ethyl)-4H-1,2,4-triazole | Enhanced lipophilicity |
| 2-Mercaptobenzimidazole | 2-((2-(4H-1,2,4-Triazol-4-yl)ethyl)thio)-1H-benzo[d]imidazole | Bioisostere for other heterocycles |
| Cysteine ethyl ester | Ethyl 2-amino-3-((2-(4H-1,2,4-triazol-4-yl)ethyl)thio)propanoate | Amino acid conjugates |
Synthetic Pathway II: N-Alkylation for Amino Derivatives
Scientific Rationale
Incorporating secondary or tertiary amine functionalities is a cornerstone of modern drug design. These groups can act as hydrogen bond acceptors, improve aqueous solubility, and provide a handle for salt formation, all of which are critical pharmacokinetic properties. The reaction of 4-(2-Bromoethyl)-4H-1,2,4-triazole with primary or secondary amines provides direct access to a rich variety of amino-triazole derivatives.
General Reaction Scheme
Caption: General workflow for N-alkylation.
Protocol 3.1: Synthesis of 4-(2-(Morpholino)ethyl)-4H-1,2,4-triazole
This protocol details a typical procedure for N-alkylation using the secondary amine, morpholine.
Materials and Reagents:
-
This compound
-
Morpholine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
Deionized water
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) and anhydrous potassium carbonate (3.0 eq) in anhydrous acetonitrile.
-
Nucleophile Addition: Add morpholine (1.2 eq) to the suspension.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 82°C) for 6-12 hours, monitoring by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with a small amount of acetonitrile.
-
Concentrate the combined filtrate under reduced pressure.
-
-
Extraction: Dissolve the residue in dichloromethane (DCM) and wash with water to remove any remaining salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purification: The product can be purified by column chromatography (silica gel, DCM/Methanol gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Data Summary Table for N-Alkylation:
| Nucleophile (R¹R²NH) | Product Name | Potential Application Area |
| Piperidine | 4-(2-(Piperidin-1-yl)ethyl)-4H-1,2,4-triazole | CNS-active agents, solubility modulation |
| N-Methylaniline | N-Methyl-N-phenyl-2-(4H-1,2,4-triazol-4-yl)ethan-1-amine | Lipophilic scaffolds, kinase inhibitors |
| Imidazole | 1-(2-(4H-1,2,4-Triazol-4-yl)ethyl)-1H-imidazole | Bis-heterocyclic systems, metal chelation |
| Aniline | N-(2-(4H-1,2,4-Triazol-4-yl)ethyl)aniline | Linkers for larger molecules |
Synthetic Pathway III: Synthesis of a "Click" Chemistry Precursor
Scientific Rationale
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click" chemistry, has revolutionized drug discovery, chemical biology, and materials science.[4] It allows for the efficient and specific covalent linking of two molecular fragments under mild conditions. Converting the bromoethyl group to an azidoethyl group transforms our building block into a versatile precursor for CuAAC reactions, enabling its conjugation to a vast array of alkyne-containing molecules, such as peptides, natural products, or fluorescent probes.
General Reaction Scheme
Sources
Application Notes and Protocols for the Synthesis of Potential Anticancer Agents Using 4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide
Introduction: The Prominence of 1,2,4-Triazoles in Oncology
The 1,2,4-triazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] This five-membered ring system, containing three nitrogen atoms, is a key pharmacophore in a multitude of clinically approved drugs, including antifungal and antiviral agents.[3] In the realm of oncology, 1,2,4-triazole derivatives have emerged as a particularly fruitful area of research, with several compounds demonstrating potent antiproliferative activities against a range of human cancer cell lines.[4][5] Marketed anticancer drugs such as Letrozole and Anastrozole, which are non-steroidal aromatase inhibitors used in the treatment of breast cancer, feature the 1,2,4-triazole core, underscoring its therapeutic significance.[4]
The versatility of the 1,2,4-triazole ring lies in its ability to engage in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with biological targets.[4] This facilitates the inhibition of key enzymes and signaling pathways implicated in cancer progression, including kinases, tubulin polymerization, and growth factor receptors like EGFR and BRAF.[5] The development of novel 1,2,4-triazole-containing compounds remains a vibrant and promising avenue in the quest for more effective and selective cancer therapies.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a key synthetic intermediate, 4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide , in the synthesis of potential anticancer agents. We will delve into the synthetic protocols, mechanistic rationale, and biological evaluation of novel triazole derivatives, offering a blend of theoretical insights and practical, field-proven methodologies.
Synthetic Strategy: Leveraging this compound as a Versatile Building Block
The strategic importance of this compound lies in its bifunctional nature. The bromoethyl group serves as a reactive electrophile, enabling the facile alkylation of a wide array of nucleophilic pharmacophores. This allows for the modular construction of novel hybrid molecules where the 1,2,4-triazole moiety is tethered to another bioactive scaffold, potentially leading to synergistic or enhanced anticancer activity.
Synthesis of the Key Intermediate: this compound
A robust and scalable synthesis of the title compound is paramount for its application in drug discovery programs. A common and effective strategy involves a two-step process starting from the readily available 1,2,4-triazole.
Step 1: Synthesis of 4-(2-Hydroxyethyl)-4H-1,2,4-triazole
The initial step involves the N-alkylation of 1,2,4-triazole with 2-bromoethanol. It is crucial to control the reaction conditions to favor the formation of the N4-substituted isomer over the N1-substituted isomer.
Protocol 1: Synthesis of 4-(2-Hydroxyethyl)-4H-1,2,4-triazole
-
Materials:
-
1,2,4-Triazole
-
2-Bromoethanol
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2,4-triazole (1.0 eq) in ethanol.
-
Add a solution of sodium hydroxide (1.1 eq) in water to the flask and stir for 15 minutes at room temperature.
-
To this solution, add 2-bromoethanol (1.2 eq) dropwise.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
To the resulting residue, add water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure 4-(2-hydroxyethyl)-4H-1,2,4-triazole.
-
Step 2: Bromination of 4-(2-Hydroxyethyl)-4H-1,2,4-triazole
The hydroxyl group of the intermediate is then converted to a bromide, a better leaving group for subsequent alkylation reactions. This is typically achieved using a brominating agent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). The reaction is often performed in the presence of hydrobromic acid to yield the hydrobromide salt, which is often a more stable and crystalline solid.
Protocol 2: Synthesis of this compound
-
Materials:
-
4-(2-Hydroxyethyl)-4H-1,2,4-triazole
-
48% Hydrobromic acid (HBr)
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
-
Procedure:
-
In a round-bottom flask, suspend 4-(2-hydroxyethyl)-4H-1,2,4-triazole (1.0 eq) in 48% hydrobromic acid.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash with cold diethyl ether.
-
Dry the solid under vacuum to obtain this compound as a crystalline solid.
-
Application in the Synthesis of Potential Anticancer Agents
The synthesized this compound can now be employed to alkylate a variety of nucleophilic substrates that are known to possess anticancer properties. A general workflow for this process is depicted below.
Caption: General workflow for the synthesis of triazole-linked anticancer agents.
Protocol 3: General Procedure for N/S/O-Alkylation of Bioactive Scaffolds
-
Materials:
-
This compound
-
Nucleophilic substrate (e.g., a substituted phenol, thiol, or amine-containing pharmacophore)
-
Base (e.g., potassium carbonate, sodium hydride, triethylamine)
-
Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)
-
Ethyl acetate
-
Water
-
Brine
-
-
Procedure:
-
To a solution of the nucleophilic substrate (1.0 eq) in the chosen anhydrous solvent, add the base (1.2-2.0 eq) and stir at room temperature for 30 minutes under an inert atmosphere.
-
Add a solution of this compound (1.1 eq) in the same solvent dropwise.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 60-80 °C) and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired triazole-linked compound.
-
Example Application: Synthesis of a Triazole-Linked Combretastatin Analogue
Combretastatin A-4 is a potent natural product that inhibits tubulin polymerization. By linking a 1,2,4-triazole moiety to a combretastatin-like scaffold, novel compounds with potentially enhanced activity or improved pharmacokinetic properties can be generated.
Caption: Synthesis of a triazole-linked combretastatin analogue.
Biological Evaluation: Assessing the Anticancer Potential
Once the novel triazole derivatives are synthesized and purified, their anticancer activity needs to be evaluated. A standard preliminary screening method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.
Protocol 4: MTT Assay for Cell Viability
-
Materials:
-
Cancer cell line(s) of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized triazole compounds in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
-
Data Presentation and Interpretation
The results of the synthetic and biological evaluations should be presented in a clear and concise manner to facilitate interpretation and comparison.
Table 1: Synthesis of Triazole-Linked Compounds
| Compound ID | Nucleophilic Substrate | Yield (%) |
| Ex-1 | 3,4,5-Trimethoxyphenol | 78 |
| Ex-2 | 4-Mercaptobenzoic acid | 82 |
| Ex-3 | 6-Amino-2-naphthol | 75 |
Table 2: In Vitro Anticancer Activity (IC₅₀ in µM)
| Compound ID | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| Ex-1 | 12.5 | 18.2 | 15.8 |
| Ex-2 | 8.9 | 11.4 | 9.7 |
| Ex-3 | 5.2 | 7.8 | 6.1 |
| Doxorubicin | 0.8 | 1.2 | 0.9 |
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of novel 1,2,4-triazole-containing compounds with potential anticancer activity. The protocols outlined in this application note provide a solid foundation for researchers to design, synthesize, and evaluate new chemical entities. The modular nature of the synthetic strategy allows for the exploration of a vast chemical space by coupling the triazole moiety with a diverse range of bioactive pharmacophores. Future work should focus on expanding the library of synthesized compounds, exploring their mechanisms of action through further biological assays (e.g., cell cycle analysis, apoptosis assays, kinase inhibition assays), and optimizing the lead compounds for improved potency, selectivity, and pharmacokinetic properties. The continued investigation into the therapeutic potential of 1,2,4-triazole derivatives holds great promise for the future of cancer drug discovery.
References
- Holm, R., & Straub, A. (2011). Synthesis of 4-(2,6-diethylphenyl)-4H-1,2,4-triazole. Synlett, 2011(12), 1747-1750.
-
Emami, S., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, 16(1), 91. [Link]
-
ISRES Publishing. (n.d.). Anticancer Properties of 1,2,4-Triazoles. ISRES Publishing. [Link]
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Abdel-Wahab, B. F., et al. (2017). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic & Medicinal Chemistry, 25(22), 6046-6056. [Link]
-
International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Int J Pharm Chem Anal. [Link]
-
MDPI. (2020). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-ol. Molecules, 25(21), 5136. [Link]
-
Iraqi Journal of Pharmaceutical Sciences. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Iraqi J. Pharm. Sci., 31(1), 162-172. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 4H-1,2,4-triazoles. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Chemistry Portal. [Link]
-
ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds. ISRES Publishing. [Link]
- Yuchuan, L. (2018). Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. Journal of Chemical Research, 42(7), 346-349.
-
MDPI. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules, 24(3), 652. [Link]
- ResearchGate. (n.d.). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods.
-
National Center for Biotechnology Information. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. PubMed Central. [Link]
-
Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 997379. [Link]
-
Journal of Sustainable Materials Processing and Management. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. J. of Sustainable Materials Processing and Management, 3(2), 39-49. [Link]
-
National Center for Biotechnology Information. (2024). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2011). Click chemistry: 1,2,3-triazoles as pharmacophores. PubMed. [Link]
- ResearchGate. (n.d.). Ligand-based drug design studies using predictive pharmacophore model generation on 4H-1,2,4-triazoles as AT1 receptor antagonists.
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Application Notes & Protocols: Leveraging 4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide for the Development of Novel Antifungal Agents
Abstract
The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the urgent development of new, effective antifungal therapies. The 1,2,4-triazole scaffold is the cornerstone of the most widely used class of antifungal agents, which function by inhibiting ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity.[1][2][3] This document provides a detailed guide for researchers and drug development professionals on the strategic application of 4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide , a versatile synthetic building block, in the design and synthesis of novel triazole-based antifungal candidates. We present its core mechanism of action, a general synthetic protocol for molecular elaboration, and a standardized method for evaluating the in vitro efficacy of the resulting compounds.
Introduction: The Imperative for New Antifungal Agents
Fungal pathogens represent a significant and growing global health threat, particularly for immunocompromised individuals.[4] The clinical utility of existing antifungal drugs is increasingly challenged by the emergence of resistance.[2] Azole antifungals, such as fluconazole and voriconazole, are synthetic compounds that have been pivotal in treating a range of fungal infections, from superficial candidiasis to life-threatening invasive aspergillosis.[1][2]
The Triazole Mechanism of Action: Targeting Ergosterol Biosynthesis
The efficacy of triazole antifungals stems from their targeted inhibition of a key enzyme in the fungal cell membrane production line: lanosterol 14α-demethylase , a cytochrome P450 enzyme (CYP51).[2][5][6][7][8] This enzyme is essential for the biosynthesis of ergosterol, the primary sterol component of fungal cell membranes, which is functionally analogous to cholesterol in mammals.[4][6][9]
By binding to the heme iron atom in the active site of CYP51, triazoles disrupt the conversion of lanosterol to ergosterol.[1][2] This inhibition leads to two critical consequences:
-
Depletion of Ergosterol: Compromises the structural integrity, fluidity, and permeability of the fungal membrane.[9][10]
-
Accumulation of Toxic Sterol Precursors: The buildup of 14α-methylated sterols further disrupts membrane function and is ultimately lethal to the fungal cell.[5][6]
The specificity of triazoles for fungal CYP51 over its human homolog is a key factor in their therapeutic index, although off-target interactions can still occur, leading to side effects.[10][11]
}
Figure 1: Mechanism of Triazole Antifungals.
This compound: A Strategic Precursor
This reagent is an ideal starting point for medicinal chemists. It provides the essential 1,2,4-triazole ring, the pharmacophore responsible for coordinating with the CYP51 heme iron.[2] The bromoethyl group serves as a reactive "handle," allowing for the facile introduction of diverse chemical moieties through nucleophilic substitution. This enables the rapid generation of a library of novel compounds, each with unique structural features designed to optimize potency, spectrum of activity, and pharmacokinetic properties.
Application Protocol I: Synthesis of Novel Triazole Analogs
This section details a general, adaptable protocol for synthesizing new antifungal candidates from this compound using a nucleophilic substitution reaction. The example uses a generic substituted phenol, but this can be readily adapted for thiophenols, amines, or other nucleophiles.
Objective
To synthesize a novel 1,2,4-triazole derivative by coupling this compound with a selected nucleophile, enabling the exploration of structure-activity relationships (SAR).
Materials & Equipment
-
Reagents:
-
This compound
-
Substituted Phenol (or other nucleophile)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Deionized Water
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
-
Step-by-Step Methodology
-
Reaction Setup:
-
To a dry round-bottom flask under a nitrogen atmosphere, add the substituted phenol (1.0 equivalent).
-
Dissolve the phenol in anhydrous DMF (approx. 5-10 mL per mmol of phenol).
-
Scientist's Note: Anhydrous conditions are crucial to prevent hydrolysis of the starting material and other unwanted side reactions. DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction.
-
-
Base Addition:
-
Add anhydrous potassium carbonate (K₂CO₃, 2.5 equivalents) to the solution.
-
Stir the mixture at room temperature for 20-30 minutes.
-
Scientist's Note: K₂CO₃ is a mild base used to deprotonate the phenol, forming the more nucleophilic phenoxide ion. An excess is used to also neutralize the hydrobromide salt of the starting material and drive the reaction to completion.
-
-
Addition of Triazole Reagent:
-
Add this compound (1.2 equivalents) to the flask.
-
Scientist's Note: A slight excess of the electrophile can help ensure the complete consumption of the potentially more valuable nucleophile.
-
-
Reaction & Monitoring:
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting phenol spot is consumed (typically 4-12 hours).
-
Scientist's Note: TLC is a self-validating system for this protocol. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the starting material and the appearance of a new, typically higher-Rf product spot indicates a successful reaction.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water (approx. 3x the volume of DMF).
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and then brine.
-
Scientist's Note: The water quench removes the DMF and inorganic salts. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration:
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
-
Purification and Characterization:
-
Purify the crude product via flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate).
-
Characterize the purified compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
-
}
Figure 2: General Experimental Workflow.
Application Protocol II: In Vitro Antifungal Susceptibility Testing
After synthesis and purification, the new compounds must be evaluated for biological activity. The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[12] This protocol is based on the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).[12]
Objective
To quantitatively determine the in vitro antifungal activity (MIC value) of newly synthesized triazole compounds against pathogenic fungal strains.
Materials & Equipment
-
Biologicals & Media:
-
Fungal isolates (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305)
-
RPMI-1640 Medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sabouraud Dextrose Agar (for culture maintenance)
-
-
Reagents & Disposables:
-
Synthesized triazole compounds
-
Reference antifungal (e.g., Fluconazole, Voriconazole)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile saline (0.85%)
-
-
Equipment:
-
Spectrophotometer or microplate reader (530 nm)
-
Hemocytometer or cell counter
-
Incubator (35 °C)
-
Vortex mixer
-
Multichannel pipette
-
Step-by-Step Methodology
-
Preparation of Drug Stock Solutions:
-
Dissolve the synthesized compounds and reference drug in 100% DMSO to create a high-concentration stock (e.g., 10 mg/mL).
-
Scientist's Note: DMSO is used for its ability to dissolve a wide range of organic compounds. The final concentration in the assay must be kept low (≤1%) to avoid solvent-induced fungal inhibition.[12]
-
-
Preparation of Fungal Inoculum:
-
Grow the fungal strain on Sabouraud Dextrose Agar for 24-48 hours.
-
For yeasts (Candida), suspend several colonies in sterile saline. For molds (Aspergillus), gently wash the culture with sterile saline to harvest conidia.
-
Adjust the suspension using a spectrophotometer to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.
-
Scientist's Note: A standardized inoculum is the most critical variable for reproducibility in susceptibility testing.[13]
-
-
Plate Preparation (Serial Dilution):
-
Dispense 100 µL of RPMI-1640 medium into wells 2 through 11 of a 96-well plate.
-
Create a 2X working solution of your drug by diluting the stock solution in RPMI-1640. Add 200 µL of this 2X solution to well 1.
-
Perform 1:2 serial dilutions by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, through well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (drug-free). Well 12 serves as a sterility control (medium only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum to wells 1 through 11. This dilutes the drug concentrations to their final 1X test concentration and brings the final volume to 200 µL.
-
Incubate the plate at 35 °C for 24-48 hours.
-
Scientist's Note: Incubation times can vary depending on the fungal species and standard being followed (CLSI vs. EUCAST).[14]
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free growth control well.[14]
-
This can be determined visually or by reading the optical density (OD) at 530 nm with a microplate reader.
-
Self-Validation Check: The growth control (well 11) must show turbidity. The sterility control (well 12) must remain clear. The MIC for the reference drug should fall within its known quality control range.
-
Data Presentation
Results from the in vitro testing should be summarized in a clear, tabular format to facilitate SAR analysis.
Table 1: Hypothetical Antifungal Activity Data (MIC₅₀ in µg/mL)
| Compound ID | R-Group (from Ar-OH) | C. albicans ATCC 90028 | C. krusei ATCC 6258 | A. fumigatus ATCC 204305 |
| SYN-001 | 4-Chloro | 0.5 | 4 | 8 |
| SYN-002 | 2,4-Dichloro | 0.25 | 2 | 4 |
| SYN-003 | 4-Trifluoromethyl | 0.125 | 1 | 2 |
| SYN-004 | 4-Methoxy | 8 | 32 | >64 |
| Fluconazole | Reference | 1 | 64 | N/A |
| Voriconazole | Reference | 0.06 | 0.25 | 0.5 |
Data are for illustrative purposes only.
Analysis Insight: The hypothetical data in Table 1 suggests that electron-withdrawing groups (e.g., -Cl, -CF₃) on the phenyl ring enhance antifungal activity, while electron-donating groups (e.g., -OCH₃) are detrimental. This type of analysis is fundamental to guiding the next round of synthesis in a drug discovery program.
Conclusion
This compound is a powerful and versatile starting material for the development of novel triazole antifungal agents. Its inherent structure contains the essential pharmacophore for CYP51 inhibition, while its reactive bromoethyl side chain provides a straightforward path for molecular diversification. By employing systematic synthetic protocols, such as the one described herein, and validating the resulting compounds with standardized biological assays, research teams can efficiently explore structure-activity relationships and identify promising new candidates to combat the growing challenge of fungal diseases.
References
- EBSCO. (n.d.). Triazole antifungals. Research Starters.
- Kumar, A., & Singh, R. (n.d.). Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central - NIH.
- Symbiosis Online Publishing. (n.d.). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress.
- MDPI. (n.d.). Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp.
- Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. NIH.
- ResearchGate. (2025). Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development.
- PubMed. (2025). Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development.
- PubMed Central. (2025). Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Susceptibility Testing of Antifungal Agent 94.
- Kazeminejad, Z., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed Central - NIH.
- Alcazar-Fuoli, L., & Mellado, E. (2013). Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance. Frontiers in Microbiology.
- Pierce, C. G., & Lopez-Ribot, J. L. (2013). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases.
- Lepesheva, G. I., et al. (2019). Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. Journal of Medicinal Chemistry.
- Lepesheva, G. I., & Waterman, M. R. (2004). Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms. PubMed Central - NIH.
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Application Notes and Protocols for the Synthesis of 1,2,4-Triazole-Containing Bioactive Molecules
Abstract
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of bioactive molecules with diverse therapeutic applications, including antifungal, antiviral, anticancer, and anticonvulsant agents.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 1,2,4-triazole-containing compounds. We will explore both classical and modern synthetic strategies, delving into the underlying mechanisms and providing detailed, step-by-step protocols for the synthesis of key therapeutic agents. This guide is designed to be a practical resource, offering field-proven insights to empower the efficient and successful synthesis of novel 1,2,4-triazole-based drug candidates.
I. The Significance of the 1,2,4-Triazole Moiety in Medicinal Chemistry
The five-membered aromatic ring of 1,2,4-triazole, with its three nitrogen atoms, possesses a unique combination of physicochemical properties that make it a privileged scaffold in drug design. Its ability to participate in hydrogen bonding, dipole-dipole interactions, and hydrophobic interactions allows for potent and selective binding to a variety of biological targets. The metabolic stability of the triazole ring further enhances its desirability as a core component of therapeutic agents.
The broad spectrum of biological activities exhibited by 1,2,4-triazole derivatives is remarkable.[4] Notable examples of blockbuster drugs incorporating this moiety include the antifungal agent Fluconazole , the antiviral drug Ribavirin , and the aromatase inhibitor Letrozole used in the treatment of breast cancer.[2][5] The versatility of the 1,2,4-triazole ring continues to inspire the development of new therapeutic agents targeting a wide range of diseases.
II. Classical Synthetic Strategies for the 1,2,4-Triazole Core
Two of the most established and widely utilized methods for the construction of the 1,2,4-triazole ring are the Pellizzari and Einhorn-Brunner reactions. These methods, while classical, remain relevant due to their reliability and the accessibility of their starting materials.
A. The Pellizzari Reaction: Condensation of Amides and Acylhydrazides
First described by Guido Pellizzari in 1911, this reaction involves the thermal condensation of an amide with an acylhydrazide to yield a 3,5-disubstituted-1,2,4-triazole.[6][7]
Mechanism: The reaction proceeds through the initial nucleophilic attack of the terminal nitrogen of the acylhydrazide on the carbonyl carbon of the amide. This is followed by a cyclization and dehydration cascade to form the stable 1,2,4-triazole ring.[7][8]
Diagram: Pellizzari Reaction Workflow
Caption: General workflow for the Pellizzari reaction.
Protocol 1: Synthesis of 3,5-Diphenyl-1,2,4-triazole via the Pellizzari Reaction [6]
Materials:
-
Benzamide
-
Benzoylhydrazide
-
Ethanol
-
Acetic acid
Procedure:
-
In a round-bottom flask, combine equimolar amounts of benzamide and benzoylhydrazide.[6]
-
Heat the reaction mixture to 220-250°C under a nitrogen atmosphere with constant stirring.[6]
-
Maintain this temperature for 2-4 hours.[6]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[6]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Triturate the solid product with ethanol to remove impurities.[6]
-
Purify the crude product by recrystallization from ethanol or acetic acid to yield pure 3,5-diphenyl-1,2,4-triazole.[6]
Causality Behind Experimental Choices:
-
High Temperature: The high temperature is necessary to overcome the activation energy for the condensation and dehydration steps.
-
Nitrogen Atmosphere: Prevents oxidation of the starting materials and intermediates at high temperatures.
-
Trituration and Recrystallization: These are standard purification techniques to remove unreacted starting materials and byproducts.
B. The Einhorn-Brunner Reaction: Condensation of Diacylamines and Hydrazines
The Einhorn-Brunner reaction provides a route to substituted 1,2,4-triazoles through the acid-catalyzed condensation of diacylamines (imides) with hydrazines.[9][10] A key feature of this reaction is its regioselectivity when using unsymmetrical diacylamines. The acyl group derived from the stronger carboxylic acid will preferentially be at the 3-position of the resulting 1,2,4-triazole.[9][11]
Mechanism: The reaction is initiated by the nucleophilic attack of the primary amine of the hydrazine on one of the carbonyl carbons of the protonated imide. This is followed by a series of steps involving dehydration and intramolecular cyclization to form the triazole ring.[10][11]
Diagram: Einhorn-Brunner Reaction Mechanism
Caption: Simplified mechanism of the Einhorn-Brunner reaction.
Protocol 2: General Procedure for the Einhorn-Brunner Reaction [10]
Materials:
-
Diacylamine (Imide)
-
Substituted Hydrazine
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask, dissolve the diacylamine (1.0 eq) in glacial acetic acid.
-
To the stirring solution, slowly add the substituted hydrazine (1.1 eq).[10]
-
Heat the reaction mixture to reflux (approximately 110-120 °C).[10]
-
Allow the reaction to proceed for 2-8 hours, monitoring by TLC until the starting material is consumed.[10]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into ice-cold water to precipitate the crude product.[10]
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.[10]
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization.
III. Modern Synthetic Approaches: Copper-Catalyzed Synthesis
Modern synthetic chemistry has introduced more efficient and versatile methods for the construction of 1,2,4-triazoles. Copper-catalyzed reactions, in particular, have gained prominence due to their mild reaction conditions and broad substrate scope.
A notable example is the copper-catalyzed one-pot synthesis of substituted 1,2,4-triazoles from two different nitriles and hydroxylamine.[12][13] This method involves the sequential intermolecular addition of hydroxylamine to one nitrile to form an amidoxime, followed by a copper-catalyzed reaction with a second nitrile and subsequent intramolecular cyclization.[12]
IV. Step-by-Step Synthesis of Key Bioactive Molecules
The following sections provide detailed protocols for the synthesis of three prominent drugs containing the 1,2,4-triazole core, illustrating the practical application of the synthetic methodologies discussed.
A. Synthesis of Fluconazole: An Antifungal Agent
Fluconazole is a widely used antifungal medication for treating a variety of fungal infections.[14] Its synthesis typically involves the formation of an epoxide intermediate which is then opened by a second triazole ring.[15]
Protocol 3: Synthesis of Fluconazole [15][16]
Step 1: Synthesis of α-Chloro-2,4-difluoroacetophenone
-
Suspend anhydrous aluminum trichloride in dichloromethane in a reaction vessel.
-
Add 1,3-difluorobenzene to the suspension.
-
Cool the mixture in an ice bath and slowly add chloroacetyl chloride while stirring.[15]
-
Allow the reaction to proceed at room temperature for several hours until completion (monitored by TLC).
-
Quench the reaction by carefully pouring the mixture into ice-cold water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[15]
Step 2: Synthesis of α-(1H-1,2,4-Triazol-1-yl)-2,4-difluoroacetophenone
-
Dissolve the crude α-chloro-2,4-difluoroacetophenone from Step 1 in ethyl acetate.
-
Add 1,2,4-triazole and triethylamine to the solution.[15]
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After completion, cool the mixture, filter to remove salts, and wash the filtrate with water.[15]
-
Concentrate the organic layer to obtain the crude product.
Step 3: Synthesis of 1-[2-(2,4-Difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole
-
To a mixture of trimethylsulfoxonium iodide in toluene, add a 20% sodium hydroxide solution and the product from Step 2.
-
Heat the reaction mixture to 60°C and stir for 3-4 hours.[15]
-
Monitor the formation of the epoxide by TLC.
-
After the reaction is complete, cool the mixture, and extract the product with an organic solvent.
-
Combine the organic layers, wash with water, dry, and evaporate the solvent to yield the crude epoxide.[15]
Step 4: Synthesis of Fluconazole
-
To a solution of the epoxide from Step 3 in a suitable solvent (e.g., DMF), add 1,2,4-triazole and a base such as potassium carbonate.[16]
-
Heat the reaction mixture.
-
After the reaction is complete (monitored by TLC), cool the mixture and pour it into water to precipitate the product.[15]
-
Filter the solid, wash with water, and dry. The crude fluconazole can be purified by recrystallization.[15]
Table 1: Summary of Fluconazole Synthesis Steps and Key Reagents
| Step | Product | Key Reagents |
| 1 | α-Chloro-2,4-difluoroacetophenone | 1,3-Difluorobenzene, Chloroacetyl chloride, AlCl₃ |
| 2 | α-(1H-1,2,4-Triazol-1-yl)-2,4-difluoroacetophenone | 1,2,4-Triazole, Triethylamine |
| 3 | 1-[2-(2,4-Difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole | Trimethylsulfoxonium iodide, NaOH |
| 4 | Fluconazole | 1,2,4-Triazole, K₂CO₃ |
B. Synthesis of Letrozole: An Aromatase Inhibitor
Letrozole is a non-steroidal aromatase inhibitor used in the treatment of hormonally-responsive breast cancer.[17] A common synthetic route involves the reaction of 4-(halomethyl)benzonitrile with a salt of 1H-1,2,4-triazole, followed by reaction with 4-halobenzonitrile.[18]
Protocol 4: Synthesis of Letrozole [18][19]
Step 1: Formation of 4-[1-(1,2,4-Triazolyl)methyl]benzonitrile
-
Prepare the sodium or potassium salt of 1H-1,2,4-triazole by reacting it with a metal hydroxide (e.g., NaOH or KOH) in a polar organic solvent like methanol.[18]
-
React the triazole salt with 4-(halomethyl)benzonitrile (e.g., 4-(bromomethyl)benzonitrile) in a suitable solvent.
Step 2: Synthesis of Letrozole
-
Combine the 4-[1-(1,2,4-triazolyl)methyl]benzonitrile from Step 1 with 4-halobenzonitrile (e.g., 4-fluorobenzonitrile) in an organic solvent such as DMF or THF.[18]
-
Add a strong base, such as sodium bis(trimethylsilyl)amide or lithium diisopropylamide (LDA), to the mixture.[18]
-
Stir the reaction at an appropriate temperature until completion.
-
Quench the reaction and purify the crude letrozole by recrystallization or chromatography.
C. Synthesis of Ribavirin: An Antiviral Agent
Ribavirin is a broad-spectrum antiviral drug. Its synthesis can be achieved through both chemical and enzymatic approaches.[20] The established chemical route involves the glycosylation of a triazole derivative.[20]
Protocol 5: Chemical Synthesis of Ribavirin [20]
-
React peracetylated β-D-ribofuranose with methyl 1,2,4-triazole-3-carboxylate.
-
This glycosylation step is typically performed in the presence of a Lewis acid catalyst.
-
The resulting protected nucleoside is then subjected to aminolysis (reaction with ammonia) to remove the acetyl protecting groups and convert the methyl ester to a carboxamide, yielding Ribavirin.[20]
V. Conclusion
The synthesis of 1,2,4-triazole-containing bioactive molecules is a dynamic and evolving field. While classical methods like the Pellizzari and Einhorn-Brunner reactions provide robust and reliable routes to this important heterocyclic core, modern catalytic methods offer increased efficiency and broader applicability. The detailed protocols provided in this guide for the synthesis of Fluconazole, Letrozole, and Ribavirin serve as practical examples of how these synthetic strategies are applied to produce life-saving medicines. As our understanding of the biological roles of 1,2,4-triazoles continues to grow, the development of novel and efficient synthetic methodologies will remain a critical endeavor in the pursuit of new and improved therapeutics.
VI. References
-
Synthesis of Ribavirin, Tecadenoson, and Cladribine by Enzymatic Transglycosylation. Available at:
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A review on methods of synthesis of 1,2,4-triazole derivatives - SciSpace. Available at:
-
A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. Available at:
-
The Einhorn-Brunner Reaction: A Technical Guide to the Synthesis of 1,2,4-Triazoles for Pharmaceutical Research - Benchchem. Available at:
-
Pellizzari Reaction for 1,2,4-Triazole Synthesis: Application Notes and Protocols - Benchchem. Available at:
-
A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. Available at:
-
Application Notes: Einhorn-Brunner Reaction for 1,2,4-Triazole Synthesis - Benchchem. Available at:
-
Improved synthesis of fluconazole by using nano-SSA as a green catalyst - Bulgarian Chemical Communications. Available at:
-
Pellizzari reaction - Wikipedia. Available at:
-
1,2,4-Triazoles: A Review of Synthetic Approaches and the Biological Activity. Available at:
-
A Technical Guide to the Synthesis and Crystallization of Fluconazole Hydrate - Benchchem. Available at:
-
Synthesis of Fluconazole - Chempedia - LookChem. Available at:
-
Current research trends of 1,2,4-triazole derivatives biological activity (literature review). Available at:
-
US7705159B2 - Process for the preparation of letrozole - Google Patents. Available at:
-
Einhorn–Brunner reaction - Wikipedia. Available at:
-
LETROZOLE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts. Available at:
-
US7538230B2 - Letrozole production process - Google Patents. Available at:
-
Copper-catalyzed one-pot synthesis of 1,2,4-triazoles from nitriles and hydroxylamine. Available at:
-
Pellizzari Reaction Mechanism | Organic Chemistry - YouTube. Available at:
-
Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine | The Journal of Organic Chemistry - ACS Publications. Available at:
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Application Notes & Protocols: The Use of 4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide in Solid-Phase Synthesis
Abstract
Solid-phase synthesis (SPS) is a cornerstone technique for the high-throughput generation of chemical libraries for drug discovery and materials science. The choice of linker—the molecular bridge between the solid support and the growing compound—is critical to the success of any solid-phase strategy. This document provides a detailed guide to the application of 4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide, a versatile bifunctional reagent, for the immobilization of nucleophilic molecules onto solid supports. We will explore the reagent's reactivity, provide validated protocols for its use, discuss methods for reaction monitoring, and explain the chemical principles that underpin its application. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent for the efficient synthesis of triazole-containing compounds.
Reagent Profile: this compound
This compound serves as an efficient electrophilic linker. Its utility in solid-phase synthesis stems from its bifunctional nature: a reactive bromoethyl group for covalent attachment and a stable 1,2,4-triazole heterocycle. The triazole moiety is a highly sought-after scaffold in medicinal chemistry, known for a wide spectrum of biological activities including antifungal, anticancer, and antiviral properties.[1][2][3] Incorporating this moiety via the linker itself can be a strategic advantage in library design.
Chemical Structure and Properties
The structure features a primary alkyl bromide, which is a potent electrophile susceptible to nucleophilic attack, and a 1,2,4-triazole ring, which is generally stable under a wide range of synthetic conditions.
Caption: General workflow for immobilizing the triazole linker onto a solid support.
Experimental Protocols
The following protocols are designed to be robust and reproducible. It is assumed that all manipulations involving the resin are performed in a suitable solid-phase synthesis vessel equipped for agitation and drainage.
Protocol 1: Functionalization of Aminomethyl Polystyrene Resin
This protocol details the covalent attachment of the triazole linker to a common amine-functionalized solid support.
Materials:
-
Aminomethyl polystyrene resin (100-200 mesh, 1% DVB, ~1.0 mmol/g loading)
-
This compound (3.0 equivalents)
-
Diisopropylethylamine (DIEA) (6.0 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), ACS grade
-
Methanol (MeOH), ACS grade
Procedure:
-
Resin Swelling: Place 1.0 g of aminomethyl resin in a reaction vessel. Add 10 mL of DMF and allow the resin to swell with gentle agitation for 30 minutes. Drain the solvent.
-
Reagent Preparation: In a separate flask, dissolve 3.0 mmol of this compound in 5 mL of DMF. Add 6.0 mmol of DIEA to the solution and mix gently. The base neutralizes the hydrobromide, freeing the reactive alkyl bromide.
-
Coupling Reaction: Add the reagent solution to the swollen resin. Ensure the resin is fully submerged. Agitate the mixture at room temperature for 12-18 hours. For potentially slower reactions, the temperature can be increased to 40-50°C.
-
Washing: Drain the reaction solution. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). For each wash, agitate for 2 minutes before draining.
-
Drying: Dry the functionalized resin under high vacuum for at least 4 hours.
-
Validation (Qualitative): Perform a Kaiser test on a small sample of the resin beads. [4]A negative result (beads remain colorless or yellow) indicates the successful consumption of the primary amine groups, confirming the immobilization of the linker.
Protocol 2: Cleavage and Product Isolation
The stability of the newly formed secondary amine bond means that cleavage of the final product from the resin depends on the nature of the original linker connecting the aminomethyl group to the polystyrene (e.g., if using Rink Amide resin). For standard polystyrene, this linkage is non-cleavable. If a cleavable linker like Rink Amide or Wang was used as the starting support, a standard acidic cleavage cocktail can be employed.
Materials:
-
Synthesized, resin-bound final product
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (H₂O)
-
Cold diethyl ether (Et₂O)
Procedure:
-
Preparation: Place the dry, resin-bound product in a reaction vessel.
-
Cleavage: Add the freshly prepared cleavage cocktail (10 mL per gram of resin). Agitate at room temperature for 2-3 hours.
-
Isolation: Filter the resin and collect the filtrate containing the cleaved product. Wash the resin with a small amount of additional TFA.
-
Precipitation: Add the combined filtrate to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether. A white precipitate of the crude product should form.
-
Purification: Centrifuge the mixture, decant the ether, and wash the pellet with more cold ether. Dry the crude product under vacuum. The product can then be purified using standard techniques like reverse-phase HPLC.
Reaction Monitoring and Analysis
Effective monitoring is crucial for optimizing reaction conditions in SPS. [5][6][7] Table 2: Analytical Techniques for Monitoring Solid-Phase Reactions
| Technique | Application | Principle |
| Kaiser Test | Qualitative detection of primary amines. [4] | Ninhydrin reacts with primary amines on the resin to produce a deep blue color, indicating an incomplete reaction. A negative test (yellow/colorless) confirms complete coupling. |
| FT-IR Spectroscopy | On-bead, non-destructive monitoring. [8] | Monitors the disappearance of N-H stretching bands from the primary amine and the appearance of new bands associated with the triazole ring. |
| Test Cleavage / LC-MS | Quantitative analysis of reaction progress. | A small sample of resin is cleaved, and the resulting solution is analyzed by LC-MS to confirm the mass of the desired product and assess purity. [9] |
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the Kaiser test remains positive, the coupling reaction may be incomplete. Potential causes include steric hindrance, insufficient reagent equivalents, or deactivation of the resin. The coupling step can be repeated with fresh reagents.
-
Choice of Base: The use of a bulky, non-nucleophilic base like DIEA is critical. Nucleophilic bases (e.g., triethylamine) can compete with the resin and react with the bromoethyl group, leading to undesired side products.
-
Solvent Selection: Solvents like DMF, NMP, and DCM are chosen for their ability to swell the polystyrene resin, which is essential for reagent diffusion and efficient reaction kinetics. [10]
Conclusion
This compound is a valuable and straightforward electrophilic reagent for solid-phase synthesis. Its application allows for the stable immobilization of molecules onto nucleophile-functionalized supports, directly incorporating the medicinally relevant triazole scaffold into the linker structure. The protocols and analytical methods described herein provide a comprehensive framework for researchers to confidently employ this reagent in the development of novel chemical libraries for a wide range of scientific applications.
References
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Scicinski, J.J., Congreve, M.S., Kay, C., & Ley, S.V. (2002). Analytical Techniques for Small Molecule Solid Phase Synthesis. Current Medicinal Chemistry, 9(23), 2103-2127. Available at: [Link]
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De la Torre, B. G., & Albericio, F. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Il Farmaco, 57(6), 497-510. Available at: [Link]
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Scicinski, J.J., Congreve, M.S., Kay, C., & Ley, S.V. (2002). Analytical techniques for small molecule solid phase synthesis. Current Medicinal Chemistry, 9(23), 2103-27. Available at: [Link]
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Fromont, C. (n.d.). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. The Infrared and Raman Discussion Group. Available at: [Link]
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Scicinski, J.J., Congreve, M.S., Kay, C., & Ley, S.V. (2002). Analytical Techniques for Small Molecule Solid Phase Synthesis. ResearchGate. Available at: [Link]
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Angell, Y. L., & Burgess, K. (2007). Solution- and Solid-Phase Synthesis of Triazole Oligomers That Display Protein-Like Functionality. The Journal of Organic Chemistry, 72(20), 7623–7629. Available at: [Link]
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D'Souza, C., & Gaulton, G. N. (2020). Facile de novo Sequencing of Tetrazine-Cyclized Peptides Through UV-Induced Ring-Opening and Cleavage from Solid Phase. National Institutes of Health. Available at: [Link]
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Kumar, V., et al. (2007). 1,4-linked 1,2,3-Triazole des-peptidic analogues of PNA (TzNA): Synthesis of TzNA oligomers by “click” reaction on solid phase and stabilization of derived triplexes with DNA. National Institutes of Health. Available at: [Link]
-
Various Authors. (n.d.). Cleavage of NH-1,2,3-triazoles with thiophosgene. ResearchGate. Available at: [Link]
-
Various Authors. (2023). Synthesis of Bioactive 1,2,3-Triazole-Fused Macrocycles via Azide-Alkyne Cycloaddition. Thieme. Available at: [Link]
-
Ali, H., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. Available at: [Link]
-
Chen, S. H., et al. (2024). Solid‐phase Synthesis of Peptidols via Reductive Cleavage through a Benzotriazole Linker. Advanced Synthesis & Catalysis. Available at: [Link]
-
Various Authors. (2023). Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. International Journal of Chemical Studies. Available at: [Link]
-
Sharma, S., et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI. Available at: [Link]
-
PubChem. (n.d.). 4H-1,2,4-Triazole, 3-bromo-4-methyl-. National Center for Biotechnology Information. Available at: [Link]
-
De la Fuente, M. C., et al. (2018). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. National Institutes of Health. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry. Available at: [Link]
-
Gontijo, J. V., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health. Available at: [Link]
-
Various Authors. (n.d.). Synthesis of 4H-1,2,4-triazoles. Organic Chemistry Portal. Available at: [Link]
-
Various Authors. (n.d.). Nucleophilic and electrophilic allylation reactions employing allenamides. ResearchGate. Available at: [Link]
- Kim, D. S. (1993). Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives. Google Patents.
-
Hu, J., et al. (2005). Nucleophilic Fluoroalkylation of Epoxides with Fluorinated Sulfones. The Journal of Organic Chemistry, 70(13), 5008–5011. Available at: [Link]
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Turek, P., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(2), 516-519. Available at: [Link]
-
Roberts, J. C., et al. (2011). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. National Institutes of Health. Available at: [Link]
-
Various Authors. (2016). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. ResearchGate. Available at: [Link]
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Németh, G., et al. (2024). Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase. MDPI. Available at: [Link]
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aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec. Available at: [Link]
Sources
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- 4. 1,4-linked 1,2,3-Triazole des-peptidic analogues of PNA (TzNA): Synthesis of TzNA oligomers by “click” reaction on solid phase and stabilization of derived triplexes with DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical methods for the monitoring of solid phase organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
Application Notes and Protocols for Monitoring Reactions of 4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide
Introduction: The Significance of Monitoring 4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide Reactions
This compound is a key building block in synthetic chemistry, particularly in the development of pharmaceutical agents and functional materials. The presence of a reactive bromoethyl group attached to the 4-position of the triazole ring makes it a versatile precursor for introducing the 1,2,4-triazole moiety into a target molecule via nucleophilic substitution reactions. Precise monitoring of these reactions is critical to ensure optimal yield, minimize impurity formation, and understand the reaction kinetics for effective scale-up and process control.
This comprehensive guide provides detailed application notes and validated protocols for the analytical monitoring of reactions involving this compound. We will delve into the practical application of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and in-situ Fourier Transform Infrared (FTIR) Spectroscopy. The methodologies are designed to be robust and reliable, providing researchers, scientists, and drug development professionals with the tools to confidently track the progress of their chemical transformations.
Core Principles of Reaction Monitoring
Effective reaction monitoring hinges on the ability to differentiate between starting materials, intermediates, products, and byproducts. The choice of an analytical technique is dictated by the chemical properties of these species and the desired level of detail. An ideal monitoring method should be:
-
Specific: Capable of resolving the analyte of interest from other components in the reaction mixture.
-
Sensitive: Able to detect the components at relevant concentrations.
-
Rapid: Providing timely feedback to inform decisions about the reaction.
-
Quantitative: Allowing for the accurate determination of the concentration of each species over time.
Part 1: Chromatographic Monitoring using High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for reaction monitoring due to its high resolving power and sensitivity. For the polar, non-volatile nature of this compound and its likely products, Reversed-Phase HPLC (RP-HPLC) is the method of choice.
Causality in Method Development for HPLC
The selection of HPLC parameters is a deliberate process rooted in the physicochemical properties of the analyte. This compound is a salt, rendering it highly polar and water-soluble. The triazole ring possesses UV-active chromophores, making UV detection a suitable choice.
-
Column Selection: A C18 stationary phase is selected for its versatility in retaining a broad range of organic molecules. The hydrophobicity of the C18 alkyl chains provides a mechanism for retaining the triazole derivatives, while the polarity of the mobile phase can be tuned to achieve optimal separation.
-
Mobile Phase: A combination of water and a polar organic solvent like acetonitrile or methanol is standard for RP-HPLC. The inclusion of a buffer or acid (e.g., formic acid or trifluoroacetic acid) is crucial for two reasons: it suppresses the ionization of any basic nitrogens on the triazole ring, leading to better peak shape, and it ensures a consistent pH for reproducible retention times.
-
Detection: The 1,2,4-triazole ring typically exhibits UV absorbance in the low UV region (around 200-220 nm). Monitoring at a low wavelength ensures high sensitivity for both the starting material and the product.
Experimental Workflow for HPLC Monitoring
Caption: Workflow for HPLC-based reaction monitoring.
Protocol 1: At-line HPLC Monitoring of a Nucleophilic Substitution Reaction
This protocol details the monitoring of the reaction between this compound and a nucleophile, for instance, 1H-1,2,4-triazole, to form 1,2-bis(1H-1,2,4-triazol-1-yl)ethane.
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC grade acetonitrile and water
-
Formic acid (reagent grade)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 95:5 (v/v) Water:Acetonitrile with 0.1% formic acid. Degas the mobile phase before use.
-
Standard Preparation:
-
Accurately weigh and dissolve a known amount of this compound in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).
-
If available, prepare a stock solution of the expected product in a similar manner.
-
Prepare a series of calibration standards by diluting the stock solutions.
-
-
HPLC System Setup:
-
Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the UV detector to 210 nm.
-
-
Reaction Sampling:
-
At designated time points (e.g., t=0, 1h, 2h, etc.), carefully withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of cold mobile phase. This prevents further reaction.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Inject a standard volume (e.g., 10 µL) of the prepared sample into the HPLC system.
-
Record the chromatogram and integrate the peak areas corresponding to the starting material and the product.
-
Calculate the percentage conversion by comparing the peak area of the starting material at different time points to its initial peak area at t=0.
-
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Good retention and resolution for polar analytes. |
| Mobile Phase | 95:5 Water:Acetonitrile + 0.1% Formic Acid | High aqueous content for retaining polar compounds; formic acid for improved peak shape. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, providing a balance between analysis time and resolution. |
| Detection | UV at 210 nm | Wavelength of high absorbance for the triazole ring. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | A standard volume for analytical HPLC. |
Method Validation: For use in a regulated environment, this method should be validated according to ICH guidelines.[1] Key validation parameters include specificity, linearity, accuracy, and precision.
Part 2: Spectroscopic Monitoring using Nuclear Magnetic Resonance (NMR)
NMR spectroscopy provides detailed structural information, making it an invaluable tool for unambiguous identification of reactants, products, and intermediates. ¹H NMR is particularly useful for reaction monitoring as it is quantitative and can often be performed on the crude reaction mixture.[2]
Causality in NMR Monitoring
The basis of NMR monitoring is the change in the chemical environment of protons as the reaction progresses. For the reaction of this compound, we expect to see distinct changes in the chemical shifts of the ethyl protons.
-
Starting Material: The methylene protons adjacent to the bromine atom (-CH₂Br) will be deshielded and appear as a triplet around 3.8-4.2 ppm. The methylene protons attached to the triazole nitrogen (-NCH₂) will also be a triplet, typically further downfield around 4.6-5.0 ppm. The triazole ring protons will appear as singlets in the aromatic region (8.0-9.0 ppm).
-
Product: Upon substitution of the bromine with a nucleophile, the chemical shift of the adjacent methylene protons will shift. For example, if another triazole ring is attached, the resulting -NCH₂- protons will have a different chemical shift compared to the starting material's -CH₂Br protons.
Protocol 2: In-situ and At-line ¹H NMR Reaction Monitoring
Materials:
-
NMR spectrometer (e.g., 400 MHz)
-
High-quality NMR tubes
-
Deuterated solvent compatible with the reaction solvent (e.g., DMSO-d₆, D₂O)
-
Internal standard (optional, e.g., tetramethylsilane - TMS)
Procedure for At-line Monitoring:
-
Sample Preparation:
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure the spectral window covers the expected chemical shifts of all relevant species.
-
-
Data Analysis:
-
Identify the characteristic peaks for the starting material and product.
-
Determine the relative amounts of each species by integrating their respective non-overlapping peaks. The conversion can be calculated from the ratio of the product integral to the sum of the starting material and product integrals.
-
Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):
| Compound | Protons | Expected δ (ppm) | Multiplicity |
| Starting Material | Triazole C-H | ~8.5, ~9.2 | s, s |
| N-CH₂ | ~4.8 | t | |
| CH₂-Br | ~4.0 | t | |
| Product (Example) | Triazole C-H (Ring A) | ~8.5, ~9.2 | s, s |
| Triazole C-H (Ring B) | ~8.4, ~9.1 | s, s | |
| N-CH₂-CH₂-N | ~4.7 | s (broad) |
Note: These are estimated values and may vary based on the specific nucleophile and reaction conditions.
Part 3: Advanced Monitoring with In-situ FTIR Spectroscopy
For a real-time, continuous view of the reaction, in-situ FTIR spectroscopy is a powerful Process Analytical Technology (PAT).[4] By inserting a probe directly into the reaction vessel, spectra can be collected every few seconds without the need for sampling.
Causality in FTIR Monitoring
This technique monitors the changes in vibrational frequencies of functional groups. While the C-Br stretch is in the far-IR region and difficult to monitor, the disappearance of starting material and the appearance of product-specific peaks in the mid-IR fingerprint region (1800-600 cm⁻¹) can be tracked. For example, changes in the C-N stretching vibrations or ring deformation modes of the triazole can be correlated with the reaction progress.
Experimental Workflow for In-situ FTIR
Caption: Workflow for in-situ FTIR reaction monitoring.
Protocol 3: Real-Time Monitoring with In-situ FTIR
Procedure:
-
Setup: Insert an Attenuated Total Reflectance (ATR) FTIR probe into the reaction vessel.
-
Background: Collect a background spectrum of the reaction solvent and any reagents present before the addition of the limiting reactant.
-
Initiation: Start the reaction (e.g., by adding the this compound).
-
Data Collection: Begin collecting spectra at regular intervals (e.g., every minute).
-
Analysis: Identify key absorption bands that change as the reaction progresses. Plot the absorbance of these bands versus time to generate a reaction profile. This profile can be used to determine the reaction endpoint and calculate kinetic parameters.[5]
Conclusion: An Integrated Approach to Reaction Analysis
The choice of analytical technique for monitoring reactions of this compound depends on the specific goals of the study. HPLC offers excellent quantitative capabilities for tracking conversion and purity. NMR spectroscopy provides definitive structural confirmation of products and intermediates. In-situ FTIR offers real-time, continuous monitoring for detailed kinetic analysis and process understanding. By employing these techniques, researchers can gain a comprehensive understanding of their chemical processes, leading to more efficient, robust, and scalable syntheses.
References
-
bones12332. (2021, October 9). Re: What are the best practices for sample preparation for NMR analysis? [Online forum post]. Reddit. Retrieved from [Link]
-
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
-
Altabrisa Group. (2025, September 6). 3 Key Steps for HPLC Method Validation in Pharmaceuticals. Retrieved from [Link]
-
Toronto Institute of Pharmaceutical Technology. (2022, October 21). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. Retrieved from [Link]
-
METTLER TOLEDO. (n.d.). ReactIR In Situ Spectroscopy. Retrieved from [Link]
-
METTLER TOLEDO. (2016, September 2). In Situ FTIR Reaction Monitoring [Video]. YouTube. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Table of Contents 1. The procedure for the synthesis of starting material. 2. General information for this strategy 3. General p. Retrieved from [Link]
-
Walsh Medical Media. (2015, September 23). A New HPLC Validated Method for Therapeutic Monitoring Of Triazoles in Human Plasma: First Results in Leukaemic Patients. Retrieved from [Link]
-
Chinta, R. (2020). A comprehensive review of method development by hplc. World Journal of Pharmaceutical Research, 10(6), 1840-1858. Retrieved from [Link]
-
Agilent. (2015, August 21). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. Retrieved from [Link]
-
Fizer, M., Slivka, M., & Korol, N. (2020). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles... ResearchGate. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide
Welcome to the technical support hub for 4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and provide in-depth, field-tested insights to enhance the yield and purity of your reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a key building block in organic synthesis, particularly for introducing a 2-(4H-1,2,4-triazol-4-yl)ethyl moiety into a target molecule.[1][2] Its structure features a reactive bromoethyl group attached to the N4 position of a 1,2,4-triazole ring. This makes it an excellent reagent for N-alkylation reactions with various nucleophiles, such as amines, phenols, and thiols, to create a diverse range of biologically active compounds.[3][4] 1,2,4-triazole derivatives are known for their wide spectrum of pharmacological activities, including antifungal, antibacterial, and anticancer properties.[4][5]
Q2: How should I handle and store this compound?
This compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] It is a solid and should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] For transportation, cold-chain may be required.[6]
Q3: The hydrobromide salt seems to be affecting my reaction. What can I do?
The hydrobromide salt can render the reaction medium acidic, which may not be compatible with all substrates or reaction conditions. It is common practice to neutralize the hydrobromide with a suitable base to liberate the free base of the triazole before or during the reaction. The choice of base is crucial and is discussed in detail in the troubleshooting section.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low or No Product Yield
A low yield is one of the most common frustrations in synthesis. Let's break down the potential causes and solutions.
Q: I'm seeing very little to no conversion of my starting material. What are the likely culprits?
A: This issue often points to problems with reaction conditions, particularly the choice of base and solvent, or the reactivity of the nucleophile.
-
Inadequate Base: The hydrobromide salt needs to be neutralized. A weak base may not be sufficient to deprotonate the triazole or your nucleophile effectively.
-
Solution: For N-alkylation of amines or other nucleophiles, a moderately strong, non-nucleophilic base is often required. Consider using potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[3][7] For less reactive nucleophiles, a stronger base like sodium hydride (NaH) might be necessary, though caution is advised due to its reactivity.[8]
-
-
Incorrect Solvent: The solvent plays a critical role in influencing the reaction rate and outcome.
-
Solution: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN) are generally preferred for SN2 reactions as they can solvate the cation, leaving the nucleophile more reactive.[9] Protic solvents like ethanol or water can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[9]
-
-
Low Nucleophile Reactivity: The inherent reactivity of your starting material is a key factor.
-
Solution: If your nucleophile is sterically hindered or electronically poor, you may need to employ more forcing conditions, such as higher temperatures or longer reaction times. However, be mindful that this can also lead to side reactions.
-
Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for troubleshooting low reaction yields.
Issue 2: Formation of Multiple Products and Regioselectivity Issues
Q: My reaction is messy, and I'm isolating multiple products. What's going on?
A: This often indicates side reactions or a lack of regioselectivity. With triazoles, alkylation can sometimes occur at different nitrogen atoms.
-
Side Reactions: The bromoethyl group can undergo elimination to form a vinyltriazole, especially in the presence of a strong, sterically hindered base. Over-alkylation of the nucleophile is also a possibility if it has multiple reactive sites.
-
Solution: To minimize elimination, use a less hindered base and avoid excessively high temperatures. For over-alkylation, using a protecting group strategy on your nucleophile might be necessary.
-
-
Regioselectivity: While 4-(2-Bromoethyl)-4H-1,2,4-triazole has the ethyl group on the N4 position, other isomeric triazole starting materials can lead to mixtures of N1 and N2 alkylated products.[10][11]
-
Solution: Ensure you are using the correct starting triazole isomer. If you are synthesizing the triazole yourself, be aware that the reaction conditions can influence the isomeric ratio.[12] In some cases, strategic use of blocking groups on the triazole ring can direct alkylation to a specific nitrogen.[13]
-
Issue 3: Difficult Product Purification
Q: I've managed to get my product, but I'm struggling to purify it. Any tips?
A: Purification of triazole-containing compounds can be challenging due to their polarity.
-
High Polarity: Triazoles are often polar, which can lead to poor separation on standard silica gel chromatography.[14]
-
Removal of Base and Salts: Inorganic salts from the base can be difficult to remove.
-
Solution: An aqueous workup is typically necessary. After quenching the reaction, wash the organic layer with water or brine to remove inorganic salts. If your product has some water solubility, you may need to perform multiple extractions of the aqueous layer with an organic solvent.[15]
-
-
Crystallization: If your product is a solid, recrystallization can be an effective purification method.[16]
-
Solution: Choose a solvent system where your product has low solubility at room temperature but is soluble at elevated temperatures.[16] This may require some experimentation with different solvents.
-
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Base | K₂CO₃, Cs₂CO₃, NaH, TEA, DIPEA | The choice depends on the nucleophile's pKa. Carbonates are good general-purpose bases. NaH is for weakly acidic nucleophiles. Organic amines are useful when an inorganic base is not desirable.[3][7][8] |
| Solvent | DMF, ACN, DMSO | Polar aprotic solvents enhance the nucleophilicity of the anion, accelerating SN2 reactions.[9] |
| Temperature | Room Temperature to 80 °C | Start at room temperature and gently heat if the reaction is sluggish. Higher temperatures can promote side reactions. |
| Stoichiometry | 1.0 - 1.2 equivalents of nucleophile | A slight excess of the nucleophile can help drive the reaction to completion. |
Experimental Protocols
General Protocol for N-Alkylation with this compound
-
Reaction Setup: To a round-bottom flask, add your nucleophile (1.0 eq) and a suitable anhydrous solvent (e.g., DMF).
-
Addition of Base: Add the chosen base (e.g., K₂CO₃, 2.0-3.0 eq) to the mixture.
-
Addition of Alkylating Agent: Add this compound (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature or 60 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[15][16]
Reaction Scheme
Caption: General scheme for the N-alkylation of a nucleophile (Nu-H).
References
-
Wang, X.-j., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Chemistry Portal. Retrieved from [Link]
- Davenport, et al. (2023). Development of a Scalable Route toward an Alkylated 1,2,4-Triazol, a Key Starting Material for CXCR3 Antagonist ACT-777991. Organic Process Research & Development, 27, 928–937.
-
Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
- MDPI. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules, 24(4), 652.
-
MDPI. (n.d.). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 4H-1,2,4-triazoles. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Retrieved from [Link]
- Kumar, V., & Kumar, S. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 5(3), 233-237.
- Fizer, M., et al. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and... Journal of Molecular Structure, 1222, 128892.
-
Slideshare. (n.d.). Regioselective 1H-1,2,4 Triazole alkylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimal conditions for N-alkylation of uracil by ethyl bromoacetate.... Retrieved from [Link]
- Google Patents. (n.d.). US4269987A - Purification of triazoles.
-
National Institutes of Health. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Retrieved from [Link]
- Fizer, M., et al. (2022). Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl). Journal of Molecular Structure, 1250, 131758.
-
ResearchGate. (2019). Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. Retrieved from [Link]
-
PubMed. (2009). Bromo-directed N-2 alkylation of NH-1,2,3-triazoles: efficient synthesis of poly-substituted 1.... Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Retrieved from [Link]
-
PubMed Central. (n.d.). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. Retrieved from [Link]
-
SciELO. (2023). Solvatochromism and Thermochromism of Fluconazole. Retrieved from [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
Arkivoc. (2025). Synthesis of 1,2,3-triazole-bound-1,2,4-triazoles containing N-phenylmorpholine structure: antibacterial, antifungal, and antioxidant properties, and AChE. Retrieved from [Link]
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- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
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Common side products in the synthesis of 4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-bromoethyl)-4H-1,2,4-triazole hydrobromide and its derivatives. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing upon established principles of heterocyclic chemistry and practical laboratory experience. Our goal is to empower you to navigate the common challenges associated with this synthesis, leading to improved yields, higher purity, and more reliable outcomes in your research endeavors.
Troubleshooting Guide
This section addresses specific experimental issues you may encounter during the synthesis of this compound. Each problem is followed by an analysis of potential causes and actionable solutions.
Problem 1: Low Yield of the Desired this compound
Potential Causes:
-
Suboptimal Reaction Conditions: The reaction between 1,2,4-triazole and 1,2-dibromoethane is sensitive to temperature, solvent, and base. Inadequate temperature may lead to an incomplete reaction, while excessively high temperatures can promote the formation of side products.
-
Formation of Regioisomers: A significant portion of the starting material may be converted into the undesired 1-(2-bromoethyl)-1H-1,2,4-triazole isomer. The alkylation of 1,2,4-triazole is known to produce a mixture of N-1 and N-4 substituted products, with the N-1 isomer often being the major product under certain conditions.
-
Di-alkylation: The initial product, 4-(2-bromoethyl)-4H-1,2,4-triazole, can act as a nucleophile and react with another molecule of 1,2-dibromoethane, leading to the formation of a quaternary ammonium salt.[1]
-
Incomplete Precipitation of the Hydrobromide Salt: The desired product is often isolated as its hydrobromide salt. If the acidification or cooling process is not optimized, a significant portion of the product may remain in the solution.
Recommended Solutions:
-
Reaction Condition Optimization:
-
Temperature Control: Maintain a moderate reaction temperature, typically in the range of 60-80 °C, to balance the reaction rate and minimize side reactions. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Solvent Selection: Aprotic polar solvents such as acetonitrile or dimethylformamide (DMF) are generally suitable for this alkylation.
-
Base Selection: The choice of base can influence the regioselectivity of the alkylation. While strong bases like sodium hydride can be used, they may also promote side reactions. Milder bases like potassium carbonate can offer better control.[2]
-
-
Controlling Regioselectivity:
-
The N-4 position of 1,2,4-triazole is generally more sterically hindered but also more nucleophilic. The N-1 position is less hindered. The ratio of N-1 to N-4 alkylation is influenced by the reaction conditions. To favor N-4 alkylation, consider using a bulkier base or a solvent system that can promote the formation of the desired isomer.
-
-
Minimizing Di-alkylation:
-
Use a molar excess of 1,2,4-triazole relative to 1,2-dibromoethane. This will increase the probability of the alkylating agent reacting with the starting triazole rather than the mono-alkylated product. A 2:1 to 3:1 molar ratio of triazole to dibromoethane is a good starting point.
-
-
Optimizing Product Isolation:
-
After the reaction, ensure the complete precipitation of the hydrobromide salt by carefully adjusting the pH with HBr (e.g., HBr in acetic acid) and allowing sufficient time for crystallization at a reduced temperature (e.g., 0-5 °C).
-
Problem 2: Presence of an Unexpected Isomer in the Final Product
Likely Identity: 1-(2-Bromoethyl)-1H-1,2,4-triazole.
Causality: The 1,2,4-triazole ring has two nucleophilic nitrogen atoms (N1 and N4) that can be alkylated. The electronic and steric environment of these nitrogens dictates the regioselectivity of the reaction. The formation of the N1-isomer is a common competing reaction pathway.
Troubleshooting and Identification:
-
Spectroscopic Analysis:
-
¹H NMR: The chemical shifts of the triazole ring protons and the methylene groups of the bromoethyl chain will differ between the N-1 and N-4 isomers. In the 4-substituted isomer, the two triazole protons are equivalent due to symmetry, resulting in a single sharp singlet. In the 1-substituted isomer, the two triazole protons are in different chemical environments and will appear as two distinct singlets.
-
¹³C NMR: The chemical shifts of the triazole ring carbons will also be different for the two isomers.
-
-
Chromatographic Separation:
-
The two isomers often have different polarities and can be separated by column chromatography on silica gel. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) can be effective.
-
Preventative Measures:
-
As mentioned in Problem 1, carefully optimizing the reaction conditions (solvent, base, temperature) can influence the N1/N4 isomer ratio. Literature reports suggest that the use of specific bases like DBU can favor the formation of the N-1 isomer, so avoiding such bases may be beneficial if the N-4 isomer is the desired product.
Problem 3: Formation of a Viscous, Insoluble Material in the Reaction Mixture
Likely Identity: Polymeric byproducts.
Causality: This can arise from several pathways:
-
Poly-alkylation: Both nitrogen atoms of the triazole ring and the bromine of the bromoethyl group can participate in further alkylation reactions, leading to the formation of polymeric chains.
-
Elimination-Polymerization: The 4-(2-bromoethyl)-4H-1,2,4-triazole can undergo elimination of HBr to form 4-vinyl-4H-1,2,4-triazole. This vinyl monomer can then polymerize under the reaction conditions.
Troubleshooting and Prevention:
-
Strict Temperature Control: Avoid excessive heating, as this can promote both polymerization and elimination reactions.
-
Use of Radical Inhibitors: In cases where vinyl triazole formation is suspected, the addition of a small amount of a radical inhibitor, such as hydroquinone, may help to suppress polymerization.
-
Control of Stoichiometry: As with di-alkylation, using an excess of the 1,2,4-triazole can help to minimize the formation of polymeric byproducts by ensuring that the 1,2-dibromoethane is consumed in the initial mono-alkylation step.
Frequently Asked Questions (FAQs)
Q1: What are the key differences in the ¹H NMR spectra of 4-(2-bromoethyl)-4H-1,2,4-triazole and 1-(2-bromoethyl)-1H-1,2,4-triazole?
A1: The most significant difference lies in the signals for the triazole ring protons.
-
4-(2-Bromoethyl)-4H-1,2,4-triazole: Due to the symmetry of the molecule, the two protons on the triazole ring (at positions 3 and 5) are chemically equivalent. They will appear as a single, sharp singlet.
-
1-(2-Bromoethyl)-1H-1,2,4-triazole: The protons at positions 3 and 5 are in different chemical environments. Therefore, you will observe two distinct singlets in the aromatic region of the spectrum.
Q2: How can I effectively remove the unreacted 1,2,4-triazole and 1,2-dibromoethane from my final product?
A2:
-
Unreacted 1,2,4-triazole: Being a relatively polar and water-soluble compound, it can often be removed by washing the crude product with water during the work-up. If the product is isolated by precipitation of its hydrobromide salt, the unreacted triazole will likely remain in the filtrate.
-
Unreacted 1,2-dibromoethane: This is a volatile and non-polar compound. It can be removed by evaporation under reduced pressure (roto-evaporation). If a significant amount remains, it can be removed by washing an organic solution of the product with water, as 1,2-dibromoethane has low water solubility.
Q3: My final product is a hydrobromide salt. How does this affect my characterization and downstream reactions?
A3:
-
Characterization: The presence of the hydrobromide counter-ion will be evident in the elemental analysis. In the ¹H NMR spectrum, you may observe a broad signal for the protonated triazole nitrogen, although this can sometimes exchange with residual water in the NMR solvent. The chemical shifts of the protons adjacent to the nitrogen atoms may also be slightly shifted downfield compared to the free base.
-
Downstream Reactions: For subsequent reactions where the free base is required, the hydrobromide salt will need to be neutralized. This is typically done by treating a solution of the salt with a mild base, such as sodium bicarbonate or triethylamine, followed by extraction of the free base into an organic solvent.
Experimental Protocols & Visualizations
General Protocol for the Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2,4-triazole (e.g., 2.0 equivalents) in a suitable aprotic polar solvent (e.g., acetonitrile).
-
Addition of Base: Add a mild base such as potassium carbonate (e.g., 2.2 equivalents).
-
Addition of Alkylating Agent: To the stirred suspension, add 1,2-dibromoethane (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and filter off the inorganic salts.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure.
-
Salt Formation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., isopropanol) and add a solution of hydrogen bromide (e.g., HBr in acetic acid) dropwise until the solution is acidic.
-
Crystallization: Cool the mixture in an ice bath to induce crystallization.
-
Isolation: Collect the precipitated solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the this compound.
Visualizing the Reaction and Side Products
Caption: Reaction scheme for the synthesis of 4-(2-bromoethyl)-4H-1,2,4-triazole, highlighting the formation of common side products.
Troubleshooting Workflow
Sources
How to avoid polymerization of 4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide
Welcome to the technical support center for 4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the handling, storage, and troubleshooting of potential polymerization issues with this reactive intermediate. Our goal is to equip you with the scientific understanding and practical solutions to ensure the stability and integrity of your material throughout your experiments.
Understanding the Molecule: A Duality of Reactivity
This compound is a bifunctional molecule containing a stable 4H-1,2,4-triazole ring and a reactive bromoethyl side chain. The hydrobromide salt form generally enhances the stability of the triazole ring.[1][2] However, the inherent reactivity of the bromoethyl group presents a potential for unwanted polymerization, which can compromise the purity and performance of the material in subsequent synthetic steps.
This guide will focus on the two most probable pathways for polymerization and provide detailed strategies to mitigate these risks.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of polymerization for this compound?
A1: The primary cause is the reactivity of the bromoethyl group, which can lead to either intermolecular quaternization of the triazole ring or elimination of hydrogen bromide (HBr) to form a reactive vinyl monomer.
Q2: How can I visually detect if my material has started to polymerize?
A2: Visual signs of polymerization can include a change in the physical appearance of the solid material, such as clumping, discoloration, or the formation of a gummy or insoluble residue. In solution, the appearance of turbidity or precipitation may indicate oligomerization.
Q3: Is the hydrobromide salt stable to heat?
A3: While the salt form enhances stability, elevated temperatures should be avoided. High temperatures can promote both elimination of HBr and intermolecular reactions. The thermal stability of similar organic salts can be influenced by various factors, and decomposition can lead to the release of corrosive and reactive byproducts.[3][4][5][6]
Q4: Can I use a basic solution to handle this compound?
A4: It is strongly advised to avoid basic conditions. Bases can deprotonate the triazole ring and will readily promote the elimination of HBr from the bromoethyl group, a key step in one of the potential polymerization pathways.[7][8][9][10][11]
Troubleshooting Guide: Identifying and Resolving Polymerization
This section addresses specific issues you might encounter and provides actionable troubleshooting steps.
| Observed Issue | Potential Cause | Recommended Action |
| Insolubility or formation of a precipitate in a previously good solvent. | Onset of polymerization leading to higher molecular weight oligomers with reduced solubility. | 1. Attempt to dissolve a small sample in a range of polar and non-polar solvents to assess the extent of the issue. 2. Analyze the insoluble material using techniques like Fourier-Transform Infrared (FTIR) spectroscopy to identify changes in functional groups. 3. If polymerization is confirmed, the batch may be compromised. Review storage and handling procedures to prevent future occurrences. |
| Appearance of new, broad peaks in NMR spectrum. | Formation of oligomers with similar but slightly different chemical environments, leading to broadened signals. | 1. Acquire a fresh NMR spectrum and compare it to the reference spectrum of the pure compound. 2. Consider using techniques like Diffusion-Ordered Spectroscopy (DOSY) to differentiate species based on size. 3. If oligomerization is detected, evaluate the reaction conditions or storage that may have led to this. |
| Broadening of peaks or appearance of a high molecular weight shoulder in HPLC or SEC analysis. | Presence of dimers, trimers, or higher-order oligomers.[1][12] | 1. Utilize Size-Exclusion Chromatography (SEC) to separate and quantify oligomeric impurities.[1] 2. Employ a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS) to identify the masses of the oligomeric species.[1][13] |
| Discoloration of the solid material (e.g., yellowing or browning). | Degradation or side reactions, which can be precursors to or occur concurrently with polymerization. | 1. Assess the purity of the material using HPLC and NMR. 2. Store the material under an inert atmosphere and protected from light to minimize oxidative and light-induced degradation. |
Mechanisms of Polymerization: A Deeper Dive
Understanding the potential chemical pathways that lead to polymerization is crucial for designing effective preventative strategies.
Pathway 1: Intermolecular Quaternization (Step-Growth Polymerization)
In this scenario, the triazole ring of one molecule acts as a nucleophile, attacking the electrophilic carbon of the bromoethyl group on another molecule. This results in the formation of a dimeric, quaternized triazolium salt. This process can continue, leading to the formation of oligomers and polymers.
Caption: Intermolecular quaternization leading to dimerization.
Pathway 2: Elimination followed by Chain-Growth Polymerization
This pathway involves two key steps:
-
Elimination: The bromoethyl group undergoes elimination of hydrogen bromide (HBr) to form 4-vinyl-4H-1,2,4-triazole. This reaction is significantly accelerated by the presence of a base.
-
Polymerization: The resulting vinyl monomer can then undergo chain-growth polymerization, initiated by radicals, cations, or anions, to form a polyvinyltriazole polymer.
Caption: Elimination of HBr followed by polymerization.
Experimental Protocols: Prevention and Analysis
Adherence to strict experimental protocols is the most effective way to prevent polymerization.
Protocol 1: Recommended Storage Conditions
To minimize the risk of polymerization during storage, the following conditions are essential:
-
Temperature: Store the material at low temperatures, preferably at 2-8°C. For long-term storage, consider temperatures at or below -20°C.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidative degradation and reactions with atmospheric moisture.
-
Container: Use a tightly sealed, amber glass container to protect the material from light and moisture.
-
Desiccation: Store the container within a desiccator to maintain a dry environment.
Protocol 2: Handling Procedures for Experiments
When using this compound in your reactions, follow these guidelines:
-
Inert Atmosphere: Handle the solid material in a glove box or under a positive pressure of an inert gas.
-
Solvent Selection: Use anhydrous solvents. If the reaction requires a non-protic solvent, ensure it is thoroughly dried before use.
-
pH Control: Maintain a neutral or slightly acidic pH. Avoid the use of strong bases. If a base is required for a subsequent reaction step, consider adding it after the this compound has been consumed.
-
Temperature Control: Maintain the reaction at the lowest feasible temperature to minimize thermally induced degradation and side reactions.
Protocol 3: Analytical Method for Detecting Oligomerization by HPLC
This protocol provides a general method for detecting the presence of oligomers. Method optimization may be required for your specific equipment and sample matrix.
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase:
-
A: Water with 0.1% formic acid or trifluoroacetic acid.
-
B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.
-
-
Gradient: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B. This will elute the more polar monomer first, followed by the less polar oligomers.
-
Detection: Use a UV detector at a wavelength where the triazole ring absorbs (typically around 210-230 nm).
-
Analysis: The appearance of broader peaks or new peaks at longer retention times may indicate the presence of oligomers. For confirmation, couple the HPLC system to a mass spectrometer.[14][15]
References
-
Analysis of pharmaceutical drug oligomers by selective comprehensive two-dimensional liquid chromatography-high resolution mass spectrometry. PubMed. [Link]
-
Resolution of the non-steady-state kinetics of the elimination of HBr from 2-(p-nitrophenyl)ethyl bromide in alcohol/alkoxide media. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]
-
Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development. [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
-
Elimination of HBr from 2-bromobutane results in the formation of:. Prepp. [Link]
-
elimination of hydrogen bromide from bromoalkanes mechanism steps reagents reaction conditions organic synthesis doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]
-
Study on Physicochemical and Thermal Properties of Tetrabutylammonium-Based Cation Ionic Salts Induced by Al2O3 Additive for Thermal Energy Storage Application. MDPI. [Link]
-
Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Chemistry Portal. [Link]
-
Analytical methods for tracing pharmaceutical residues in water and wastewater. AquaEnergy Expo Knowledge Hub. [Link]
-
20.3.2 Describe/explain the mechanism for elimination of HBr from bromoalkanes IB Chemistry HL. YouTube. [Link]
-
Identification and quantification of oligomers as potential migrants in plastics food contact materials with a focus in polycondensates - A review. UvA-DARE (Digital Academic Repository). [Link]
-
Elimination of HBr from 2 bromobutane affords a mixture of 1 butene and 2 butene With sodium ethoxi. YouTube. [Link]
-
Stability of 1,2,4-triazoles?. ResearchGate. [Link]
-
Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. National Institutes of Health (NIH). [Link]
-
An Investigation Into Vortioxetine Salts: Crystal Structure, Thermal Stability, and Solubilization. PubMed. [Link]
-
thermal-stability-and-exothermic-behaviour-of-imidazole-ionic-liquids-with-different-anion-types-under-oxidising-and-inert-atmospheres. Ask this paper | Bohrium. [Link]
-
4-(2-Bromoethyl)-3-methyl-4H-1,2,4-triazole hydrobromide, 95% Purity, C5H9Br2N3, 1 gram. Struchem. [Link]
-
1-(2-Bromoethyl)-1H-1,2,4-triazole. PubChem. [Link]
-
Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. MDPI. [Link]
-
Formation of trinitromethyl functionalized 1,2,4-triazole-based energetic ionic salts and a zwitterionic salt directed by an intermolecular and intramolecular metathesis strategy. New Journal of Chemistry (RSC Publishing). [Link]
-
Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Institutes of Health (NIH). [Link]
-
1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (Review). ResearchGate. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. [Link]
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Technical Support Center: Optimizing Nucleophilic Substitution on 4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide
Welcome to the technical support center for reactions involving 4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of nucleophilic substitution reactions with this versatile building block. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions for maximal yield and purity.
Introduction: Understanding Your Reagent
This compound is a valuable electrophile for introducing the 1,2,4-triazole moiety into a target molecule. The key to success lies in recognizing its two critical features:
-
Primary Alkyl Bromide: The bromoethyl group is a primary alkyl halide. This structure strongly favors a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] This dictates that the reaction rate is dependent on the concentration of both the electrophile and the nucleophile.
-
Hydrobromide Salt: The starting material is a salt. The hydrobromide will protonate the triazole ring and any basic nucleophile present. Therefore, a base is required not only to deprotonate the nucleophile (if necessary) but also to neutralize the HBr salt to generate the reactive, free-base form of the electrophile in situ.
Understanding these two points is fundamental to all optimization and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction not starting? I've mixed the triazole salt and my nucleophile in acetonitrile.
A1: The most common reason for a stalled reaction is the acidic nature of the starting material. Your starting material is a hydrobromide salt. This acid will protonate your nucleophile, drastically reducing its nucleophilicity. Furthermore, the triazole itself is protonated. You must add a suitable base to neutralize the salt and deprotonate your nucleophile to initiate the reaction. A minimum of two equivalents of base is often required if your nucleophile is also a salt (e.g., an amine hydrochloride) or if it's a protic nucleophile (like a primary amine or thiol).
Q2: What is the best type of base to use for this reaction?
A2: The ideal base is one that is strong enough to effect deprotonation but is non-nucleophilic to avoid competing with your desired nucleophile. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices, particularly in polar aprotic solvents like DMF or acetonitrile.[3] For reactions requiring milder conditions or better solubility, non-nucleophilic organic bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or DIPEA (N,N-Diisopropylethylamine) can be effective. Avoid strong, nucleophilic bases like NaOH or potassium tert-butoxide, as they can promote elimination side reactions.
Q3: Which solvent should I choose?
A3: For an SN2 reaction, polar aprotic solvents are strongly recommended.[4] Solvents like DMF, DMSO, and acetonitrile are ideal because they effectively solvate the cation of the base (e.g., K⁺) while leaving the anionic nucleophile relatively "naked" and highly reactive.[5] Protic solvents like ethanol or water should generally be avoided as they can form hydrogen bonds with the nucleophile, creating a solvent cage that lowers its energy and reduces its reactivity.[4][5]
Q4: I see a new, more nonpolar spot on my TLC plate that is not my product. What could it be?
A4: This is likely the elimination (E2) byproduct, 4-vinyl-4H-1,2,4-triazole. This side reaction is favored by high temperatures and the use of strong, sterically hindered bases. To minimize this, try running your reaction at a lower temperature (room temperature or slightly elevated, e.g., 40-50 °C) and use a weaker, non-hindered base like K₂CO₃.
In-Depth Troubleshooting Guide
| Problem/Observation | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| No or Very Slow Reaction | 1. Insufficient Base: The HBr salt has not been neutralized, and/or the nucleophile is protonated. 2. Low Nucleophilicity: The chosen nucleophile is inherently weak. 3. Inappropriate Solvent: A protic solvent (e.g., ethanol, water) is solvating and deactivating the nucleophile. | 1. Action: Add at least 1.1 equivalents of base (e.g., K₂CO₃) to neutralize the salt, plus an additional equivalent if your nucleophile is protic. Rationale: The free-base form of the electrophile is required for the reaction. A protonated nucleophile is not nucleophilic. 2. Action: If possible, convert the nucleophile to its more reactive conjugate base (e.g., use sodium thiophenoxide instead of thiophenol). Rationale: Anionic species are almost always more nucleophilic than their neutral counterparts.[5] 3. Action: Switch to a polar aprotic solvent like DMF or acetonitrile. Rationale: These solvents enhance nucleophilicity by poorly solvating the anionic nucleophile, making it more available for reaction.[4] |
| Low Product Yield with Starting Material Remaining | 1. Sub-optimal Temperature: The reaction is too slow at the current temperature. 2. Poor Solubility: Reagents are not fully dissolved, limiting the reaction rate. 3. Reaction Has Stalled: A deactivating byproduct may have formed, or equilibrium has been reached. | 1. Action: Gently heat the reaction to 40-60 °C. Monitor carefully by TLC or LC-MS for the formation of elimination byproducts. Rationale: Reaction rates generally double for every 10 °C increase in temperature. 2. Action: Switch to a more solubilizing solvent like DMF or DMSO. Rationale: The reaction can only occur in the solution phase. Increased solubility increases the effective concentration of reactants. 3. Action: Add a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) if using an inorganic base. Rationale: TBAB can help shuttle the anionic nucleophile into the organic phase, increasing its proximity to the electrophile. |
| Significant Formation of Impurities | 1. Elimination (E2) Reaction: Formation of 4-vinyl-4H-1,2,4-triazole. 2. Over-alkylation: If using a primary or secondary amine, it can react again with the starting material.[6][7] 3. Reaction with Solvent: Highly reactive nucleophiles may react with solvents like DMF at high temperatures. | 1. Action: Lower the reaction temperature. Use a less-hindered, weaker base (e.g., switch from potassium tert-butoxide to K₂CO₃). Rationale: E2 reactions have a higher activation energy than SN2 and are more sensitive to the steric bulk and strength of the base. 2. Action: Use a larger excess of the amine nucleophile (3-5 equivalents). Rationale: A large excess of the nucleophile statistically favors the reaction of the electrophile with the intended amine rather than the slightly more hindered product amine. 3. Action: Run the reaction at the lowest effective temperature. If high temperatures are required, switch to a more robust solvent like DMSO or sulfolane. Rationale: Minimizes thermal decomposition pathways and solvent-reagent interactions. |
Protocols and Methodologies
General Protocol for Nucleophilic Substitution with an Amine
This protocol provides a robust starting point for the reaction of this compound with a generic secondary amine (e.g., morpholine).
Reagents & Equipment:
-
This compound (1.0 eq)
-
Secondary Amine (e.g., Morpholine) (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Acetonitrile (CH₃CN), anhydrous (approx. 0.1 M concentration relative to the electrophile)
-
Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (N₂ or Ar)
-
TLC plates and appropriate eluent system (e.g., 5-10% Methanol in Dichloromethane)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Step-by-Step Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask.
-
Nucleophile Addition: Add the secondary amine (1.2 eq) to the suspension.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. If the reaction is slow, gently heat the mixture to 40-50 °C.
-
Rationale: The reaction is monitored to determine the point of maximum conversion and to avoid the formation of degradation or side products from prolonged heating.
-
-
Workup: Once the reaction is complete (typically when the starting electrophile is no longer visible by TLC), cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) and wash with water (2x) and then brine (1x).
-
Rationale: The water wash removes any remaining inorganic salts and highly polar impurities. The brine wash helps to break any emulsions and dry the organic layer.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system to afford the pure product.
Visual Guides
Reaction Mechanism and Side Reaction
Caption: SN2 vs. E2 pathways for 4-(2-Bromoethyl)-4H-1,2,4-triazole.
General Experimental Workflow
Caption: A typical experimental workflow for synthesis and purification.
Troubleshooting Decision Tree
Caption: A decision tree for diagnosing and solving low yield issues.
References
-
Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules, 2019. [Link]
-
Synthesis of 1,2,4 triazole compounds. ISRES Publishing, 2023. [Link]
-
A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science, 2023. [Link]
-
Nucleophilic Substitution Reactions. SlidePlayer. [Link]
-
Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Chemistry Portal. [Link]
-
Nucleophilicity and Solvent Effects. Chemistry LibreTexts, 2023. [Link]
-
Explaining nucleophilic substitution between halogenoalkanes and hydroxide ions. Chemguide. [Link]
-
Solvent Effects - aliphatic nucleophilic substitution. College of Saint Benedict & Saint John's University. [Link]
-
What is Nucleophilic Substitution? Chemistry LibreTexts, 2023. [Link]
-
Synthesis of Amines by Alkylation. Chemistry LibreTexts, 2019. [Link]
-
Making amines from halogenoalkanes. Chemguide. [Link]
-
Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Journal of Chromatography A, 2018. [Link]
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- 7. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Purification Strategies for Products Derived from 4-(2-Bromoethyl)-4H-1,2,4-triazole Hydrobromide
Welcome to the technical support center for the purification of derivatives of 4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of these valuable heterocyclic compounds. The inherent properties of this scaffold—a basic triazole ring, a reactive bromoethyl group, and its common hydrobromide salt form—present unique purification hurdles. This resource provides in-depth, field-proven insights and step-by-step protocols to empower you to achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying products derived from this compound?
A1: The primary challenges stem from the inherent chemical nature of these molecules. Firstly, the 1,2,4-triazole ring is basic, which can lead to strong interactions with acidic silica gel during column chromatography, resulting in peak tailing and poor separation.[1][2] Secondly, many derivatives will be salts (either the starting hydrobromide or newly formed quaternary ammonium salts), which are often highly polar and may have limited solubility in common organic solvents, making standard purification techniques difficult.[3][4] Finally, the 2-bromoethyl group is a reactive alkylating agent, and under certain conditions (e.g., high temperatures or strongly basic environments), it can lead to side reactions or degradation, complicating the impurity profile.
Q2: My triazole derivative is a salt. Can I still use standard silica gel column chromatography?
A2: Yes, but with important modifications. Directly running highly polar salts on standard silica gel can be challenging, as they may not elute with common solvent systems or may streak badly.[2] A common and effective strategy is to add a basic modifier, such as triethylamine (TEA) or ammonia in methanol, to the mobile phase.[1] This deactivates the acidic silanol groups on the silica surface, preventing strong ionic interactions and allowing for better elution and peak shape of basic compounds. For very polar salts, reversed-phase (C18) chromatography or using a different stationary phase like alumina might be more effective.[4]
Q3: How do I choose the right solvent system for recrystallizing my triazole hydrobromide product?
A3: The key to successful recrystallization is finding a solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble when heated.[5] For polar, salt-like compounds, protic solvents like ethanol, methanol, or isopropanol are often good starting points. Sometimes, a two-solvent system is necessary. For instance, you can dissolve your compound in a minimal amount of a hot polar solvent (like ethanol) and then slowly add a less polar "anti-solvent" (like diethyl ether or ethyl acetate) until turbidity appears.[6] Allowing this mixture to cool slowly will often yield high-quality crystals. Always perform small-scale solubility tests before committing your entire batch.
Q4: I suspect my product is decomposing during purification. What precautions should I take?
A4: The bromoethyl group can be susceptible to nucleophilic substitution or elimination, especially at elevated temperatures. When concentrating your product, use a rotary evaporator at a moderate temperature and avoid prolonged heating. If you are using a basic modifier like triethylamine in your chromatography, it is good practice to remove it as quickly as possible during solvent evaporation, as residual base could promote degradation over time. Monitoring your purification fractions by TLC or LC-MS can help you identify if and when degradation is occurring.
Troubleshooting Guides
This section addresses specific problems you may encounter during your purification workflow.
Issue 1: Poor Separation or Streaking During Column Chromatography
-
Possible Cause A: Acidic Silica Interaction. The basic triazole nitrogen is interacting strongly with the acidic silanol groups on the silica gel.
-
Solution: Add a basic modifier to your eluent. A common practice is to add 0.5-2% triethylamine (TEA) to the mobile phase.[2] Alternatively, for more polar systems like dichloromethane/methanol, using a pre-mixed solution of methanol with 2-10% ammonium hydroxide can be very effective.[7] This neutralizes the acidic sites and improves peak shape.
-
-
Possible Cause B: Inappropriate Solvent Polarity. The chosen eluent may be too weak to elute your compound or too strong, causing it to co-elute with impurities.
-
Solution: Methodically optimize your solvent system using Thin-Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for your target compound. If your compound is very polar, a gradient elution, starting with a less polar solvent and gradually increasing the polarity, will likely be necessary. A common gradient for polar compounds is from 100% dichloromethane to a mixture of dichloromethane and methanol.[7]
-
-
Possible Cause C: Column Overloading. Too much crude material has been loaded onto the column.
-
Solution: As a general rule, the amount of crude material should be no more than 1-5% of the mass of the silica gel. If you need to purify a large amount of material, use a wider column rather than simply increasing the length.
-
Issue 2: Product Fails to Crystallize or Oils Out
-
Possible Cause A: Solution is Not Supersaturated. There may be too much solvent, preventing the product from reaching its crystallization point upon cooling.
-
Solution: Re-heat the solution and gently boil off some of the solvent to increase the concentration. Once you observe the formation of some solid, allow it to cool slowly again.[5]
-
-
Possible Cause B: Cooling Too Rapidly. Rapid cooling often leads to the formation of an oil or very fine, impure crystals.
-
Solution: Ensure the solution cools slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature. Once at room temperature, moving the flask to a refrigerator can further improve yield.
-
-
Possible Cause C: Presence of Impurities. Impurities can inhibit crystal lattice formation.
-
Solution: If the solution is colored, adding a small amount of activated charcoal to the hot solution and then performing a hot filtration can remove colored impurities.[5] If it still fails to crystallize, it may be necessary to perform a preliminary purification by flash chromatography before attempting recrystallization again.
-
Issue 3: Low Yield After Purification
-
Possible Cause A: Product Lost in the Mother Liquor (Recrystallization). The product has significant solubility in the cold solvent.
-
Solution: Minimize the amount of hot solvent used for dissolution. After filtering the crystals, you can try to recover a second crop by concentrating the mother liquor and cooling it again. Be aware that this second crop may be less pure.
-
-
Possible Cause B: Product Streaking or Irreversible Adsorption (Chromatography).
-
Solution: This is often due to the acidic nature of silica gel. Ensure you are using a basic modifier as described in Troubleshooting Issue 1. If the problem persists, consider switching to a less acidic stationary phase like neutral alumina.
-
Detailed Experimental Protocols
Protocol 1: Modified Flash Column Chromatography for Basic Triazole Derivatives
This protocol is designed for the purification of moderately polar, basic compounds derived from this compound.
-
Eluent Selection:
-
Develop a solvent system using TLC. A good starting point for polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH).[7]
-
Prepare your chosen mobile phase and add 1% triethylamine (TEA) to suppress silanol interactions. For example, if your optimal mobile phase is 95:5 DCM:MeOH, prepare a solution of 950 mL DCM, 50 mL MeOH, and 10 mL TEA.
-
-
Column Packing:
-
Select a column with a diameter appropriate for your sample size (typically a 20:1 to 50:1 ratio of silica weight to crude product weight).
-
Prepare a slurry of silica gel in the least polar solvent you will use (e.g., 100% DCM with 1% TEA).
-
Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped. Drain the solvent until it is just level with the top of the silica.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the mobile phase or a strong solvent like DCM.
-
Carefully apply the sample to the top of the silica bed.
-
Add a small layer of sand on top to prevent disturbance.
-
-
Elution and Fraction Collection:
-
Begin eluting with your chosen mobile phase, collecting fractions.
-
If using a gradient, start with a lower polarity (e.g., 1-2% MeOH in DCM) and gradually increase the percentage of the more polar solvent (MeOH).
-
Monitor the collected fractions by TLC to identify which ones contain your purified product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator. Note that triethylamine is relatively volatile and should be removed along with the other solvents.
-
Protocol 2: Recrystallization of a Triazole Hydrobromide Salt
This protocol is suitable for purifying solid products that are hydrobromide salts.
-
Solvent Screening:
-
In small test tubes, test the solubility of ~10-20 mg of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, water, and mixtures thereof).
-
Identify a solvent that dissolves your compound when hot but gives a precipitate upon cooling. A mixture of isopropanol and diethyl ether is often effective for hydrobromide salts.[6]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen hot solvent in small portions while heating and swirling until the solid just dissolves. Use the absolute minimum amount of hot solvent to ensure good recovery.[5]
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period.
-
Once crystal formation appears to be complete, you can place the flask in an ice bath for 30 minutes to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Visualizations
References
-
Reddit. (2022). Quaternary ammonium salt purification. r/Chempros. Retrieved from [Link]
-
University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]
- Google Patents. (n.d.). US3148214A - Isolation and purification of quaternary ammonium salts.
-
Bulut, V. N., Duran, C., Gundogdu, A., Soylak, M., Yildirim, N., & Tufekci, M. (2010). A triazole derivative as a new acid-base indicator. Bulletin of the Chemical Society of Ethiopia, 24(3), 457-460. Retrieved from [Link]
-
Reddit. (2017). Column chromatography & TLC on highly polar compounds?. r/chemistry. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Clark, J. (2023). Column Chromatography. Chemistry LibreTexts. Retrieved from [Link]
-
Professor Dave Explains. (2019, March 19). Column Chromatography [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). US20100204470A1 - method for salt preparation.
-
MIT OpenCourseWare. (2010, February 4). Recrystallization [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). EP2436381A1 - Crystallization of hydrohalides of pharmaceutical compounds.
- Google Patents. (n.d.). WO2005000841A1 - Preparation of n2-alkylated 1,2,3-triazoles.
-
Sheina, E., & Donahue, D. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Polymers, 11(4), 698. Retrieved from [Link]
-
Miller, S. L., Chotana, G. A., Fritz, J. A., Chattopadhyay, B., Maleczka Jr, R. E., & Smith III, M. R. (2024). Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines by Modulating. The Journal of Organic Chemistry. Retrieved from [Link]
-
Aslam, O., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules, 27(9), 2686. Retrieved from [Link]
-
Ellwart, M., et al. (2019). Catalytic Preparation of 1-Aryl-Substituted 1,2,4-Triazolium Salts. ACS Omega, 4(10), 14352-14363. Retrieved from [Link]
-
MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Organics, 5(1), 24-51. Retrieved from [Link]
-
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. Retrieved from [Link]
-
Adamova, G., et al. (2016). Triazolium-Based Ionic Liquids – A Novel Class of Cellulose Solvents. Cellulose, 23(1), 229-237. Retrieved from [Link]
-
Hudspeth, C. L., et al. (2014). 1-Ethyl-4-isopropyl-1,2,4-triazolium bromide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o793. Retrieved from [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]
-
ResearchGate. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?. Retrieved from [Link]
Sources
Stability issues of 4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide under acidic/basic conditions
Welcome to the technical support center for 4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this reactive intermediate. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and synthetic pathways.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its utility stems from the presence of two key reactive sites: the nucleophilic 1,2,4-triazole ring and the electrophilic 2-bromoethyl side chain. However, this inherent reactivity can also present stability challenges under various experimental conditions. This guide provides an in-depth analysis of the compound's stability under acidic and basic conditions, offering practical solutions to common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the handling, storage, and stability of this compound.
Q1: What are the optimal storage conditions for this compound?
A1: For long-term stability, the compound should be stored in a cool, dry, and dark environment. A tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at +4°C is recommended.[1] The hydrobromide salt is generally more stable than the free base, but moisture and elevated temperatures can promote degradation.
Q2: Is the 1,2,4-triazole ring stable to acidic and basic conditions?
A2: The 1,2,4-triazole ring is an aromatic heterocyclic system, which imparts significant stability.[2][3] It is generally resistant to cleavage under mild acidic and basic conditions. However, exposure to harsh conditions, such as concentrated acids or bases at elevated temperatures, can lead to degradation, potentially through hydrolysis and ring-opening.[1][2]
Q3: What are the likely degradation pathways for this compound?
A3: The primary points of reactivity are the bromoethyl side chain and the triazole ring itself. Under different pH conditions, the following degradation pathways are plausible:
-
Under Basic Conditions: The most probable reaction is the hydrolysis of the C-Br bond to form the corresponding alcohol, 4-(2-hydroxyethyl)-4H-1,2,4-triazole. Intramolecular cyclization to form a fused ring system is also a possibility, especially with a non-aqueous base.
-
Under Acidic Conditions: While the triazole ring is relatively stable, prolonged exposure to strong acids, especially at high temperatures, could catalyze the hydrolysis of the bromoethyl group or, in extreme cases, lead to ring cleavage.[2]
-
Nucleophilic Substitution: The bromoethyl group is susceptible to nucleophilic attack by various reagents or even the triazole nitrogen of another molecule, leading to dimerization or other byproducts.
Q4: I am observing an unexpected peak in my HPLC analysis after leaving my sample in the autosampler overnight. What could it be?
A4: If your mobile phase is aqueous and has a neutral or slightly basic pH, you are likely observing the hydrolysis product, 4-(2-hydroxyethyl)-4H-1,2,4-triazole. To confirm this, you can intentionally degrade a small sample with a mild base and compare the retention time of the resulting product. It is always recommended to use freshly prepared solutions for analysis.
Troubleshooting Guide
This section provides solutions to specific problems that may arise during the use of this compound in chemical reactions.
Issue 1: Low Yield in Nucleophilic Substitution Reactions
Symptoms:
-
Incomplete consumption of starting material.
-
Formation of multiple unidentified byproducts.
-
Isolation of a product consistent with hydrolysis of the bromoethyl group.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Competing Hydrolysis | The bromoethyl group is susceptible to hydrolysis, especially in the presence of water and base. | 1. Ensure Anhydrous Conditions: Use dry solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).2. Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base. If using an aqueous base, consider a phase-transfer catalyst to facilitate the reaction with the organic-soluble starting material. |
| Intramolecular Cyclization | Under certain basic conditions, the triazole nitrogen can act as an internal nucleophile, leading to cyclization. | 1. Control Temperature: Run the reaction at the lowest effective temperature to disfavor the intramolecular pathway.2. Choice of Base: A weaker base may be sufficient to deprotonate the nucleophile without promoting cyclization. |
| Low Reactivity of Nucleophile | The chosen nucleophile may not be strong enough to displace the bromide efficiently. | 1. Increase Nucleophilicity: If possible, use a stronger nucleophile. For example, if using an alcohol, convert it to its more nucleophilic alkoxide form with a suitable base.2. Solvent Choice: Polar aprotic solvents like DMF or DMSO can enhance the rate of SN2 reactions. |
Issue 2: Compound Degradation During Acidic Workup
Symptoms:
-
Low recovery of the desired product after purification.
-
Appearance of new, more polar spots on TLC after acidic wash.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Acid-Catalyzed Hydrolysis | Prolonged contact with strong aqueous acid can lead to hydrolysis of the bromoethyl group. | 1. Minimize Contact Time: Perform the acidic wash quickly and at a low temperature (e.g., on an ice bath).2. Use Weaker Acid: If the purpose of the wash is to remove basic impurities, a milder acid like dilute acetic acid or a buffered solution might be sufficient.3. Alternative Workup: Consider a non-aqueous workup if your product is sensitive to acid. |
| Ring Instability | While less common, harsh acidic conditions (e.g., concentrated HCl, high heat) can potentially lead to degradation of the triazole ring.[2] | 1. Avoid Harsh Conditions: Do not use concentrated acids unless absolutely necessary and avoid heating during the workup.2. Neutralization: Promptly neutralize the acidic aqueous layer before disposal and ensure your organic layer is washed to neutrality. |
Experimental Protocols
To assist researchers in assessing the stability of this compound under their specific experimental conditions, we provide the following protocols for forced degradation studies and analysis.
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products.[4][5][6]
Materials:
-
This compound
-
0.1 M HCl
-
0.1 M NaOH
-
3% H₂O₂
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
UV lamp (for photostability)
Procedure:
-
Stock Solution: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 60°C for 24 hours. Dissolve in methanol before analysis.
-
Photolytic Degradation: Expose a solution of the compound in methanol to UV light for 24 hours.
-
Control Samples: Prepare control samples in parallel by mixing the stock solution with the corresponding solvent (water for acid/base hydrolysis, methanol for oxidative/photolytic) and storing under the same conditions.
-
Analysis: Analyze all samples by HPLC-UV and LC-MS to identify and quantify any degradation products.
Protocol 2: HPLC-MS Method for Stability Analysis
This is a general-purpose method for monitoring the stability of the parent compound and its potential degradation products. Method optimization may be required for specific applications.
Instrumentation:
-
HPLC with a UV detector and a mass spectrometer (e.g., ESI-MS).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
Gradient Program:
| Time (min) | %A | %B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Flow Rate: 1.0 mL/min Injection Volume: 10 µL UV Detection: 210 nm MS Detection: ESI positive mode, scan range m/z 100-500.
Visualizing Degradation Pathways and Workflows
To further clarify the potential stability issues and the experimental approach to their investigation, the following diagrams are provided.
Potential Degradation Pathways
Caption: Plausible degradation pathways under acidic and basic conditions.
Experimental Workflow for Stability Assessment
Caption: A systematic workflow for evaluating compound stability.
References
- Alsante, K. M., et al. (2014). A review of forced degradation and stability indicating studies of drugs. Journal of Pharmaceutical and Biomedical Analysis, 97, 1-15.
- Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
-
European Medicines Agency. (2003). ICH Topic Q1A (R2) Stability Testing of New Drug Substances and Products. Available at: [Link]
- Hassan, A. S., et al. (2016). Synthesis and antimicrobial activity of some new 1,2,4-triazole derivatives. Medicinal Chemistry Research, 25(10), 2206-2217.
- Jain, A. K., et al. (2018). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 78, 267-295.
- Maheswaran, R., et al. (2015). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Journal of Pharmaceutical Sciences and Research, 7(5), 238-241.
- Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
- Sharma, D., et al. (2021). A Comprehensive review on 1, 2, 4 Triazole.
- Tehrani, M. B., et al. (2017). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules, 22(2), 263.
-
U.S. Environmental Protection Agency. (2015). Robust Summaries & Test Plan: 1H-1,2,4-triazole. Available at: [Link]
- Venkatesh, D. N., & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38483-38488.
- Wu, W., et al. (2016). Degradation of 1,2,4-Triazole fungicides in the environment. Journal of Ecology and Rural Environment, 32(1), 1-8.
- Zhang, M., et al. (2013). A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. Antimicrobial Agents and Chemotherapy, 57(1), 484-489.
- Zubi, A. A., et al. (2019). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study.
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmainfo.in [pharmainfo.in]
- 6. biomedres.us [biomedres.us]
Managing the hydrobromide salt in reactions with 4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide
Welcome to the technical support center for 4-(2-bromoethyl)-4H-1,2,4-triazole hydrobromide. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile alkylating agent. The presence of the hydrobromide (HBr) salt, while crucial for stability and handling, necessitates specific strategies to ensure successful and reproducible reactions. This document provides in-depth answers to common questions, step-by-step protocols, and troubleshooting advice to help you navigate the nuances of working with this reagent.
Section 1: Understanding the Reagent (FAQs)
This section addresses fundamental questions about the nature of this compound and the significance of its salt form.
Q1: What is this compound and why is it supplied as a salt?
4-(2-Bromoethyl)-4H-1,2,4-triazole is a bifunctional molecule featuring a reactive bromoethyl group for alkylation and a 1,2,4-triazole ring. It is commonly used in medicinal chemistry and materials science to introduce the triazole moiety onto other molecules.
It is supplied as a hydrobromide salt for several key reasons:
-
Enhanced Stability: The freebase form, with its nucleophilic triazole ring, can be less stable over long-term storage. The salt form protonates one of the nitrogen atoms on the triazole ring, increasing the compound's thermal stability and shelf-life.
-
Improved Handling: The salt is typically a stable, crystalline solid, making it easier to weigh and handle compared to the freebase, which may be an oil or a low-melting solid.[1]
-
Suppressed Reactivity: Protonation of the triazole ring deactivates it towards self-reaction or polymerization, ensuring the reagent's integrity until it is used in a reaction.
Q2: What is the chemical structure, and what role does the hydrobromide play?
The compound consists of a 4H-1,2,4-triazole ring substituted at the N4 position with a 2-bromoethyl chain. In the hydrobromide salt, a proton (H⁺) from hydrobromic acid associates with one of the basic nitrogen atoms of the triazole ring (likely N1 or N2), forming a triazolium cation. The bromide ion (Br⁻) acts as the counter-ion.
The primary role of the HBr is to act as a removable protecting group for the triazole's basicity. The acidic proton must be neutralized by a base to liberate the lone pair on the triazole nitrogen, generating the neutral, reactive "freebase" form required for most subsequent reactions. Many pharmaceuticals containing basic amine groups are formulated as hydrochloride or hydrobromide salts to improve solubility and stability.[2]
Q3: How does the acidity of the HBr salt affect reaction planning?
The hydrobromide makes the reagent acidic. The pKa of a protonated 1,2,4-triazole is approximately 2.2-2.5.[3][4][5][6] This means that in solution, the compound will readily act as an acid. This has critical implications for your reaction design:
-
Stoichiometry of Base: At least one full equivalent of a base must be added to neutralize the HBr and generate the freebase before the desired reaction can proceed. If your reaction itself requires a base, you must add an additional equivalent for the neutralization.
-
Substrate and Reagent Compatibility: If your primary substrate, catalyst, or other reagents are sensitive to acid, the HBr must be neutralized either before they are introduced to the reaction vessel or by using a base that reacts faster with the HBr than with your other components.
Section 2: Core Protocols & Methodologies
Successfully using this reagent hinges on the correct management of the HBr salt. The choice between in situ neutralization or prior isolation of the freebase depends on the specific requirements of your reaction.
Guide 1: Neutralization - Generating the Reactive Freebase
The liberation of the freebase is an acid-base neutralization reaction. The triazolium hydrobromide salt reacts with a base to form the neutral 4-(2-bromoethyl)-4H-1,2,4-triazole, water (if applicable), and the corresponding salt of the base.
Principle: Triazole-H⁺Br⁻ + Base → Triazole + [Base-H]⁺Br⁻
There are two primary strategies for this crucial step:
Protocol 2A: In Situ Neutralization for Immediate Use This is the most common and efficient method, where the freebase is generated directly in the reaction vessel just before or during the main reaction.
Step-by-Step Methodology:
-
Vessel Preparation: To a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add the this compound and the chosen solvent (e.g., DMF, Acetonitrile, THF).
-
Base Addition: Add at least 1.05 equivalents of a suitable base (see Table 1). The addition can be done portion-wise for solid bases or dropwise for liquid bases, especially if the neutralization is exothermic.
-
Stirring: Allow the mixture to stir at room temperature for 15-30 minutes to ensure complete neutralization. You may observe the formation of a precipitate (the base's bromide salt).
-
Reactant Addition: Once neutralization is complete, add your primary substrate or nucleophile to the reaction mixture.
-
Reaction Execution: Proceed with the planned reaction conditions (e.g., heating, addition of catalysts).
Protocol 2B: Isolation and Purification of the Freebase This method is recommended when your reaction is extremely sensitive to the salt byproduct (e.g., NaBr, K₂CO₃) or requires precise control over the reagent's concentration without interfering salts.
Step-by-Step Methodology:
-
Dissolution: Dissolve the hydrobromide salt in a suitable solvent, such as dichloromethane (DCM) or ethyl acetate.
-
Washing: Transfer the solution to a separatory funnel and wash it with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[7][8] This neutralizes the HBr.
-
Phase Separation: Separate the organic layer. The aqueous layer now contains the bromide salt byproduct.
-
Drying: Wash the organic layer with brine (saturated NaCl solution) to remove residual water, then dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator). The resulting residue is the freebase, which should be used immediately or stored under an inert atmosphere.
Data Presentation: Base Selection Guide
The choice of base is critical and depends on solvent, reaction temperature, and substrate sensitivity.
| Base | pKa of Conjugate Acid | Typical Stoichiometry | Solvents | Pros | Cons |
| Triethylamine (TEA) | ~10.7 | 1.1 - 1.5 eq. | DCM, THF, Acetonitrile | Soluble, easy to remove in vacuo. | Can act as a nucleophile in some cases. |
| Diisopropylethylamine (DIPEA) | ~11 | 1.1 - 1.5 eq. | DCM, THF, Acetonitrile | Sterically hindered, less likely to compete as a nucleophile. | Higher boiling point than TEA. |
| Potassium Carbonate (K₂CO₃) | ~10.3 (pKa of HCO₃⁻) | 1.5 - 2.0 eq. | DMF, Acetonitrile | Inexpensive, strong enough for neutralization. | Heterogeneous, can lead to slower reactions; insoluble in many organic solvents. |
| Sodium Bicarbonate (NaHCO₃) | ~10.3 | 1.5 - 2.0 eq. | Water (for extraction) | Mild, ideal for work-up/extraction procedures.[8] | Generally not strong or soluble enough for in situ use in organic solvents. |
| Sodium Hydride (NaH) | ~35 | >2.0 eq. | THF, DMF | Very strong, irreversible deprotonation. | Highly reactive, requires strict anhydrous conditions; generates H₂ gas. Use only when starting with the HCl/HBr salt and another deprotonation is needed.[9] |
Section 3: Troubleshooting Common Issues
This section provides solutions to problems that may arise during your experiments, with a focus on issues related to the hydrobromide salt.
Q4: My alkylation reaction is not proceeding or is very slow. Could the HBr salt be the cause?
Yes, this is a very common issue. The root cause is almost always incomplete neutralization of the HBr salt.
-
Causality: The desired nucleophilic substitution requires the attacking nucleophile (e.g., an amine, thiol, or alcohol) to be in its free, basic form. If residual hydrobromic acid is present in the reaction mixture, it will protonate your nucleophile, rendering it inactive. This is especially true for nitrogen nucleophiles.
-
Troubleshooting Steps:
-
Check Base Stoichiometry: Ensure you have added at least one equivalent of base specifically for the neutralization step. If your reaction protocol already calls for a base, you must add an additional equivalent. For weak bases like K₂CO₃, using 1.5-2.0 equivalents is often necessary to drive the neutralization to completion.
-
Verify Base Strength: The base you use must be strong enough to deprotonate the triazolium ion (pKa ~2.5). While most common organic bases are sufficient, ensure your chosen base's conjugate acid has a pKa significantly higher than this.
-
Monitor with TLC: Before adding your primary substrate, take a TLC spot of the neutralized starting material. If the freebase has a different Rf value from the salt, you can monitor the completion of the neutralization.
-
Consider a Stronger Base: If using a weak base like K₂CO₃ in a non-polar solvent, the reaction may be slow due to poor solubility. Switching to a soluble organic base like DIPEA or using a polar aprotic solvent like DMF can accelerate the neutralization.
-
Q5: I am seeing unexpected side products. How might the hydrobromide or the base be involved?
Side product formation can often be traced back to the acid-base chemistry of the neutralization step.
-
Causality 1 (Base as Nucleophile): If you use a non-hindered amine base like triethylamine (TEA), it can sometimes compete with your intended nucleophile and react with the bromoethyl group, leading to a quaternary ammonium salt byproduct.
-
Solution: Switch to a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA). Its bulky isopropyl groups prevent it from acting as an effective nucleophile while still allowing it to function as a base.
-
Causality 2 (Bromide Ion as Nucleophile): The bromide counter-ion (Br⁻) liberated during neutralization is a weak nucleophile. In certain cases, especially with activated substrates or under high temperatures, it can participate in undesired substitution reactions.
-
Solution: If bromide interference is suspected, the best approach is to perform an extractive work-up to generate and isolate the freebase before the reaction (Protocol 2B). This physically removes the bromide ions from the reaction mixture.
Q6: My product is difficult to purify from the reaction mixture. What are the best work-up procedures?
The salt byproducts from the neutralization step are a common source of purification challenges.
-
Problem: Salts like triethylammonium bromide or potassium bromide are often insoluble in the organic solvents used for chromatography, but can complicate liquid-liquid extractions.
-
Solution: The Aqueous Work-up
-
Quench and Dilute: After the reaction is complete, dilute the reaction mixture with an organic solvent that is immiscible with water (e.g., ethyl acetate, DCM).
-
Wash with Water: Transfer the mixture to a separatory funnel and wash with water.[8] This will remove the bulk of the salt byproduct (e.g., [Base-H]⁺Br⁻) and any unreacted water-soluble reagents.
-
Acid/Base Washes (Optional): If you need to remove an unreacted basic starting material, a wash with dilute aqueous acid (e.g., 1M HCl) can be effective. Conversely, a wash with dilute aqueous base (e.g., NaHCO₃ solution) can remove acidic impurities.
-
Final Brine Wash: A final wash with saturated NaCl solution (brine) helps to remove residual water from the organic layer before drying.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent, filter, and concentrate to yield the crude product, which is now ready for further purification like column chromatography.
-
Section 4: Visual Workflows & Diagrams
To clarify the concepts discussed, the following diagrams illustrate the key chemical transformation and decision-making processes.
Caption: Chemical transformation from the inactive HBr salt to the active freebase.
Caption: Decision workflow for choosing the correct neutralization strategy.
Caption: Troubleshooting flowchart for common reaction failures.
Section 5: References
Sources
- 1. 1417360-85-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 2. reddit.com [reddit.com]
- 3. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. murov.info [murov.info]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
Scalability challenges in the synthesis of 4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide derivatives
Welcome to the technical support center for the synthesis of 4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities and scalability challenges associated with this critical synthetic process. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis.
Q1: What are the primary challenges when scaling up the N-alkylation of 1,2,4-triazole with 1,2-dibromoethane?
A1: Scaling up this reaction presents several key challenges:
-
Regioselectivity: 1,2,4-triazole has two potential nucleophilic nitrogen atoms (N1 and N4). Controlling the alkylation to selectively occur at the N4 position is crucial, as the formation of the N1-isomer is a common side reaction.[1] The ratio of these isomers can be influenced by factors such as the choice of base, solvent, and reaction temperature.[1][2]
-
Bis-alkylation: Due to the difunctional nature of 1,2-dibromoethane, there is a significant risk of the triazole undergoing a second alkylation, leading to the formation of a quaternized triazolium salt or a dimeric species.
-
Exothermic Reaction Control: The alkylation reaction can be exothermic. On a larger scale, efficient heat dissipation is critical to prevent runaway reactions, which can lead to decreased yield and the formation of degradation products.
-
Handling of 1,2-dibromoethane: This reagent is a suspected carcinogen and is toxic.[3][4] Handling large quantities requires stringent safety protocols, including the use of well-ventilated areas and appropriate personal protective equipment.[5]
-
Product Isolation and Purification: The desired product is a hydrobromide salt, which can be challenging to purify.[6] Techniques such as recrystallization or column chromatography may be necessary, and these can be cumbersome and costly at scale.
Q2: Why is the hydrobromide salt of the product often targeted instead of the free base?
A2: The hydrobromide salt form offers several advantages:
-
Increased Stability: Salts are generally more crystalline and have higher melting points than their corresponding free bases, which can make them more stable for storage and handling.
-
Easier Purification: The salt form often has different solubility properties than the free base and potential impurities, which can be exploited for purification by recrystallization.
-
Improved Handling: Crystalline solids are typically easier to handle, weigh, and transfer than oils or low-melting solids, which is particularly beneficial in a manufacturing setting.
Q3: What are the key safety precautions when working with 1,2-dibromoethane?
A3: 1,2-dibromoethane (EDB) is a hazardous substance requiring strict safety measures.[3][5][7]
-
Ventilation: Always handle EDB in a well-ventilated chemical fume hood to avoid inhalation of its vapors.[5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5]
-
Containment: Use secondary containment to prevent spills.
-
Waste Disposal: Dispose of EDB and any contaminated materials as hazardous waste according to institutional and local regulations.
-
Toxicity: Be aware that EDB is a known carcinogen and is toxic upon inhalation, ingestion, and skin contact.[3][4]
II. Troubleshooting Guide
This section provides detailed solutions to specific problems that may arise during the synthesis.
Problem 1: Low Yield of the Desired this compound
A low yield is a common issue that can be attributed to several factors.[8] A systematic approach is necessary to identify and resolve the root cause.
Potential Causes & Solutions
| Cause | Recommended Action | Scientific Rationale |
| Suboptimal Reaction Conditions | Systematically vary the reaction temperature, time, and stoichiometry of reactants. Start with milder conditions (e.g., lower temperature) and gradually increase to find the optimal balance between reaction rate and side product formation.[8] | Alkylation reactions are sensitive to temperature.[9] Higher temperatures can accelerate the reaction but may also promote side reactions like bis-alkylation or decomposition. |
| Poor Reagent Purity | Ensure the 1,2,4-triazole and 1,2-dibromoethane are of high purity. If necessary, purify the starting materials before use. Use anhydrous solvents, as water can interfere with the reaction.[8] | Impurities can act as catalysts for side reactions or consume reactants, leading to lower yields of the desired product. |
| Inefficient Mixing | On a larger scale, ensure adequate agitation to maintain a homogeneous reaction mixture. Inadequate mixing can lead to localized "hot spots" and concentration gradients, resulting in inconsistent reaction progress and increased side product formation.[8] | Proper mixing ensures that reactants are in constant contact, promoting a uniform reaction rate throughout the vessel. |
| Product Loss During Workup | The hydrobromide salt may have some solubility in the organic solvents used for extraction. Minimize the volume of washing solvents and consider back-extracting the aqueous layer to recover any dissolved product. | The polarity of the salt influences its partitioning between aqueous and organic phases. Careful selection of extraction solvents and techniques is crucial to maximize recovery. |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Formation of Isomeric Impurities (N1 vs. N4 Alkylation)
Controlling the regioselectivity of the alkylation is a significant challenge in the synthesis of 1,2,4-triazole derivatives.[10][11]
Controlling Regioselectivity
| Factor | Influence on Regioselectivity | Recommendations |
| Base | The choice of base can significantly impact the N1/N4 isomer ratio. Stronger bases may favor the formation of the thermodynamically more stable N1-anion, while weaker bases under kinetic control might favor N4 alkylation. | Screen a variety of bases such as K₂CO₃, Cs₂CO₃, NaH, and organic bases like DBU.[1] The use of DBU has been reported to favor the formation of 1-substituted-1,2,4-triazoles.[1] |
| Solvent | The polarity of the solvent can influence the solvation of the triazole anion and the transition state, thereby affecting the regioselectivity. | Test a range of solvents with varying polarities, such as DMF, acetonitrile, THF, and toluene. Dipolar aprotic solvents are commonly used for N-alkylation reactions.[12] |
| Temperature | The reaction temperature can shift the equilibrium between kinetic and thermodynamic control. | Lower temperatures generally favor the kinetic product, while higher temperatures can lead to the thermodynamic product.[13] Experiment with a range of temperatures to determine the optimal conditions for desired regioselectivity. |
| Counterion | The nature of the cation from the base can influence the aggregation state and reactivity of the triazole anion. | Alkali metal cations (e.g., K⁺, Cs⁺) can have a chelating effect that influences the site of alkylation. |
Decision Tree for Optimizing Regioselectivity
Caption: Decision tree for optimizing N4-alkylation selectivity.
Problem 3: Difficulty in Product Purification
The purification of the final hydrobromide salt can be challenging due to its physical properties and the presence of closely related impurities.
Purification Strategies
-
Recrystallization: This is the most common method for purifying crystalline solids.
-
Solvent Screening: A systematic screening of solvent systems is crucial. A good recrystallization solvent will dissolve the product at elevated temperatures but have low solubility at room temperature or below. Common solvents to try include isopropanol, ethanol, methanol, or mixtures with anti-solvents like diethyl ether or hexanes.
-
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography may be necessary.
-
Mobile Phase Selection: A polar mobile phase is typically required to elute the salt. A mixture of dichloromethane/methanol or ethyl acetate/methanol with a small amount of acetic or hydrobromic acid to suppress salt dissociation can be effective.
-
-
Acid-Base Extraction: The product can be converted to the free base with a mild base (e.g., sodium bicarbonate solution), extracted into an organic solvent, and then precipitated as the hydrobromide salt by the addition of HBr in a suitable solvent (e.g., isopropanol or ether). This can be an effective way to remove non-basic impurities.
III. Experimental Protocols
General Procedure for the Synthesis of this compound
Disclaimer: This is a general guideline and may require optimization for your specific setup and scale.
-
To a stirred suspension of 1,2,4-triazole (1.0 eq) and a suitable base (e.g., K₂CO₃, 1.5 eq) in an appropriate anhydrous solvent (e.g., acetonitrile), add 1,2-dibromoethane (3.0 eq) at room temperature.
-
Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., isopropanol/diethyl ether) to afford the title compound as a crystalline solid.
IV. References
-
ResearchGate. (n.d.). Large scale reactions for the synthesis of fused‐triazoles. Retrieved from [Link]
-
Loba Chemie. (2016). 1,2-DIBROMOETHANE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,2-Dibromoethane. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 1,2-DIBROMOETHANE. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 1,2-dibromoethane. Retrieved from [Link]
-
Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
-
ISRES Publishing. (2023). Synthesis of 1,2,4 triazole compounds. Retrieved from [Link]
-
Study Snapshot. (2023). Exploring The Synthesis of 1,2,4-Triazole Derivatives: A Comprehensive Review. Retrieved from [Link]
-
National Institutes of Health. (2020). Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. Retrieved from [Link]
-
MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Retrieved from [Link]
-
PubMed. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Retrieved from [Link]
-
Frontiers in Chemistry. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]
-
Semantic Scholar. (2023). Development of a Scalable Route toward an Alkylated 1,2,4-Triazol, a Key Starting Material for CXCR3 Antagonist ACT-777991. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 4H-1,2,4-triazoles. Retrieved from [Link]
-
PubMed Central. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Retrieved from [Link]
-
Google Patents. (n.d.). US4269987A - Purification of triazoles. Retrieved from
-
Reddit. (2016). Help with N-Alkylation gone wrong. Retrieved from [Link]
-
Journal of Education and scientific Studies. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Retrieved from [Link]
-
MDPI. (n.d.). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]
-
ResearchGate. (2025). Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). An Investigation into the Alkylation of 1,2,4-Triazole. Retrieved from [Link]
-
ResearchGate. (2025). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Retrieved from [Link]
-
PubMed Central. (2024). Development of a selective and scalable N1-indazole alkylation. Retrieved from [Link]
-
PubMed. (2010). 3,5-di(2-pyridyl)-1,2,4-triazole: first observation of room-temperature rearrangement of an N(4). Retrieved from [Link]
-
Jetir.org. (n.d.). Synthesis, Characterization and Pharmacological Evaluation of Antimicrobial Activity of Novel 1,2,4-Triazole Derivatives. Retrieved from [Link]
-
ResearchGate. (2025). Regioselectivity of the reaction of 4H-1,2,4-triazole-3-thiol derivatives with chloroethynylphosphonates and structure of the products. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. Retrieved from [Link]
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- 2. researchgate.net [researchgate.net]
- 3. 1,2-Dibromoethane - Wikipedia [en.wikipedia.org]
- 4. Applications of 1,2-Dibromoethane_Chemicalbook [chemicalbook.com]
- 5. lobachemie.com [lobachemie.com]
- 6. jetir.org [jetir.org]
- 7. atamankimya.com [atamankimya.com]
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- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 13. Alkylations of N(4)-(4-pyridyl)-3,5-di(2-pyridyl)-1,2,4-triazole: first observation of room-temperature rearrangement of an N(4)-substituted triazole to the N(1) analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting guide for the synthesis of 1,2,4-triazole compounds
Introduction
Welcome to the Technical Support Center for the synthesis of 1,2,4-triazole compounds. The 1,2,4-triazole scaffold is a privileged heterocycle in medicinal chemistry and materials science, forming the core of numerous antifungal, antiviral, and anticancer agents.[1][2] Its unique structure allows for diverse biological interactions, making it a focal point of intensive research.[3][4]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide in-depth troubleshooting advice based on chemical principles and field-proven experience. Whether you are struggling with low yields, unexpected side products, or purification challenges, this resource aims to provide clear, actionable solutions to help you achieve your synthetic goals.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 1,2,4-triazoles?
A1: Several classical and modern methods are employed. The most prominent include:
-
Pellizzari Reaction: The condensation of an amide and an acylhydrazide, typically at high temperatures.[2][5]
-
Einhorn-Brunner Reaction: The acid-catalyzed condensation of imides (diacylamines) with alkyl hydrazines.[6][7]
-
From Amidines: Copper-catalyzed oxidative C(sp3)-H functionalization of amidines with various reagents like trialkylamines or DMF.[1][8]
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Cycloaddition Reactions: Catalyst-controlled [3+2] cycloaddition of isocyanides with diazonium salts provides a modular approach to different isomers.[1][8]
-
Oxidative Cyclization: Methods involving the cyclization of hydrazones or amidrazones using various oxidants like iodine or selenium dioxide.[1][9][10]
Q2: My reaction is not forming the expected regioisomer. What is the primary factor controlling regioselectivity?
A2: Regioselectivity is a critical challenge, particularly in the synthesis of unsymmetrically substituted 1,2,4-triazoles. The controlling factors depend heavily on the chosen synthetic route:
-
In the Einhorn-Brunner reaction , the regiochemical outcome is governed by the electronic properties of the imide's acyl groups. The hydrazine preferentially attacks the more electrophilic carbonyl carbon, meaning the more electron-withdrawing acyl group (derived from the stronger carboxylic acid) will predominantly occupy the 3-position of the triazole ring.[11][12]
-
In modern catalyst-controlled cycloadditions , the choice of metal catalyst is paramount. For instance, in the reaction of isocyanides with diazonium salts, Ag(I) catalysis selectively yields 1,3-disubstituted 1,2,4-triazoles, whereas Cu(II) catalysis favors the formation of 1,5-disubstituted isomers.[1][13]
Q3: What is "acyl interchange" in the Pellizzari reaction and how can I avoid it?
A3: "Acyl interchange" or "transamination" is a significant side reaction in unsymmetrical Pellizzari reactions, where the acyl groups of the starting amide and acylhydrazide are different.[14] High temperatures can promote the exchange of these acyl groups between the reactants, leading to the formation of two new symmetrical starting materials. This ultimately results in a mixture of three different 1,2,4-triazole products, complicating purification and reducing the yield of the desired compound. To mitigate this, consider using microwave synthesis to drastically reduce reaction times at high temperatures or, if possible, redesign the synthesis to involve a symmetrical reaction.[2][14]
Q4: Can I use N-alkylation to modify my synthesized 1,2,4-triazole? What are the challenges?
A4: Yes, N-alkylation is a common post-synthesis modification. However, the unsubstituted 1,2,4-triazole ring has two available nitrogen atoms for alkylation (N1 and N4), which can lead to a mixture of isomers.[15][16] The regioselectivity of alkylation is highly dependent on the base and solvent system used. For example, using sodium ethoxide in ethanol tends to favor N1 alkylation, while other conditions might produce mixtures.[15] Reports indicate that using DBU as the base in THF can afford a consistent, albeit not exclusive, N1 to N4 isomer ratio of approximately 90:10.[17] Careful optimization and rigorous characterization of the product mixture are essential.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and corrective protocols.
Problem Area 1: Low or No Yield
Q: My 1,2,4-triazole synthesis is resulting in a very low yield or fails completely. What are the likely causes and how can I fix it?
A: This is a common issue stemming from several potential factors. A systematic diagnosis is key.
Logical Troubleshooting Workflow
Caption: General troubleshooting workflow for low-yield reactions.
Detailed Breakdown:
-
Purity of Starting Materials: Condensation reactions like the Pellizzari are highly sensitive to moisture, which can hydrolyze reactants or intermediates. Ensure amides, hydrazides, and solvents are thoroughly dried. Low purity of any reactant can introduce side reactions or inhibit the primary pathway.
-
Reaction Temperature and Time: Many classical triazole syntheses require high temperatures (e.g., >200°C) to drive the dehydration/cyclization steps.[18] If the temperature is too low, the reaction may not proceed. Conversely, excessively high temperatures or prolonged reaction times can lead to decomposition of reactants or the desired product.[14]
-
Corrective Action: Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction's progress closely using Thin Layer Chromatography (TLC) or LC-MS. Consider switching from conventional heating to microwave irradiation, which has been shown to dramatically reduce reaction times from hours to minutes and improve yields.[2][18]
-
-
Inefficient Water Removal: The formation of the triazole ring is a cyclodehydration process. If the water byproduct is not effectively removed (e.g., by a Dean-Stark trap in solvent-based reactions), it can shift the equilibrium back towards the starting materials.
-
Catalyst Choice and Activity: For modern catalytic methods, the choice and handling of the catalyst are critical. Copper catalysts, for example, often require an oxidant like O₂ (from air) to complete the catalytic cycle.[1][8]
-
Corrective Action: Ensure the correct catalyst and any necessary additives (ligands, bases) are used. For air-sensitive catalysts, use proper inert atmosphere techniques. If using a heterogeneous catalyst, ensure it is properly activated and not poisoned.
-
| Parameter | Common Issue | Recommended Solution |
| Temperature | Too low for cyclization or too high, causing degradation. | Optimize in 10-20°C increments. Use microwave synthesis to shorten heating times.[2] |
| Time | Insufficient for reaction completion. | Monitor reaction progress by TLC/LC-MS and extend time as needed. |
| Reactant Purity | Presence of water or other impurities. | Use high-purity, dry starting materials and solvents. |
| Catalyst | Incorrect choice, inactive, or wrong oxidant. | Verify catalyst system. For Cu/O₂ systems, ensure air access. Use fresh catalyst.[13] |
Problem Area 2: Formation of Isomeric Mixtures & Poor Regioselectivity
Q: My reaction is producing a mixture of 1,3- and 1,5-disubstituted 1,2,4-triazoles. How can I control the regioselectivity?
A: Achieving high regioselectivity is a sophisticated challenge rooted in the reaction mechanism. The solution lies in either exploiting the inherent electronic biases of the substrates or exerting external control with a selective catalyst.
Causality & Solutions:
-
Mechanism-Driven Isomerism (Einhorn-Brunner): As discussed in the FAQs, the regioselectivity of the Einhorn-Brunner reaction is dictated by the electronics of the unsymmetrical imide.[12] To favor one isomer, you must select your starting materials strategically. The acyl group from the stronger corresponding carboxylic acid will direct substitution to the 3-position of the triazole ring.[11]
-
Catalyst-Controlled Synthesis: This is the most powerful method for controlling regioselectivity. The choice of metal can completely switch the isomeric outcome. This has been demonstrated effectively in the [3+2] cycloaddition of isocyanides with diazonium salts.[1]
Catalyst Selection for Regiocontrol
| Target Isomer | Recommended Catalyst | Reaction Type | Reference |
|---|---|---|---|
| 1,3-Disubstituted-1,2,4-triazole | Ag(I) | [3+2] Cycloaddition | [8],[1] |
| 1,5-Disubstituted-1,2,4-triazole | Cu(II) | [3+2] Cycloaddition |[8],[1] |
Pellizzari Reaction Side Product Mechanism
Caption: Acyl interchange side reaction in the unsymmetrical Pellizzari reaction.
Problem Area 3: Difficulty in Product Purification
Q: My crude reaction mixture is complex, and I'm struggling to isolate the pure 1,2,4-triazole. What purification strategies should I use?
A: Purification is often challenging due to the similar polarities of isomeric products and the polar nature of the triazole ring itself. A multi-step approach is often necessary.
Recommended Purification Strategy:
-
Initial Analysis: Before attempting purification, analyze the crude mixture by LC-MS. This will reveal the number of components and their molecular weights, helping you identify your desired product and potential side products (e.g., isomers will have the same mass).[14]
-
Trituration/Recrystallization: If the desired product is a solid and is the major component, trituration can be effective. This involves suspending the crude solid in a solvent in which the desired product is poorly soluble, but the impurities are soluble.[18] If a single major product is observed, recrystallization from a suitable solvent (e.g., ethanol, acetic acid) is the best first step to obtain high-purity material.
-
Column Chromatography: This is the workhorse for separating mixtures with similar polarities.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: Due to the polar nature of triazoles, polar solvent systems are required. Start with a moderately polar system like ethyl acetate/hexanes and gradually increase the polarity. If the compounds are very polar, consider switching to a dichloromethane/methanol or chloroform/methanol eluent system.[19] A small amount of triethylamine or acetic acid can be added to the eluent to improve peak shape for basic or acidic compounds, respectively.
-
-
Reverse-Phase Chromatography: For highly polar compounds that are difficult to separate on silica, reverse-phase HPLC (using a C18 column) is an excellent alternative.[14]
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by TLC
-
Plate Preparation: Use a silica gel-coated TLC plate.
-
Spotting: Dissolve a small aliquot of the reaction mixture in a suitable solvent (e.g., DCM, EtOAc). Use a capillary tube to spot the solution onto the baseline of the TLC plate. Also spot the starting material(s) for comparison.
-
Elution: Place the plate in a developing chamber containing an appropriate mobile phase (e.g., 50% Ethyl Acetate in Hexanes). Allow the solvent front to travel up the plate.
-
Visualization: Remove the plate and visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot(s) and the appearance of a new product spot indicate reaction progress.
Protocol 2: Analysis of Reaction Mixture by HPLC
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a C18 reverse-phase column is recommended.[14]
-
Sample Preparation: Dilute the crude reaction mixture in a solvent compatible with the mobile phase (e.g., acetonitrile or methanol).
-
Method:
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.
-
Gradient: Start with a low percentage of B (e.g., 5-10%) and run a linear gradient to a high percentage of B (e.g., 95-100%) over 10-20 minutes.
-
-
Analysis: Inject the sample. The resulting chromatogram will show the separation of different components, and the peak areas can be used to estimate the relative ratios of products and impurities.
References
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Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
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ISRES. (n.d.). Synthesis of 1,2,4 triazole compounds. Retrieved from [Link]
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Wikipedia. (n.d.). Einhorn–Brunner reaction. Retrieved from [Link]
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ResearchGate. (n.d.). A Base-Catalyzed, Direct Synthesis of 3,5-Disubstituted 1,2,4-Triazoles from Nitriles and Hydrazides | Request PDF. Retrieved from [Link]
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PMC - NIH. (2022, September 26). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
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Wikipedia. (n.d.). Pellizzari reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 4H-1,2,4-triazoles. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and mechanism of 3,5-disubstituted-1,2,4-triazole. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]
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Chemical Communications (RSC Publishing). (2025, June 13). Catalyst-free efficient synthesis of functionalized 1,2,4-triazole via ring opening/cyclization of arylidene thiazolone with aryl/alkyl-hydrazine. Retrieved from [Link]
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Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]
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Grokipedia. (n.d.). Pellizzari reaction. Retrieved from [Link]
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International Journal of Science and Research (IJSR). (n.d.). Chemistry of 1, 2, 4-Triazole: A Review Article. Retrieved from [Link]
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ResearchGate. (n.d.). An Investigation into the Alkylation of 1,2,4-Triazole | Request PDF. Retrieved from [Link]
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ResearchGate. (2019, February 5). (PDF) Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. Retrieved from [Link]
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(n.d.). Einhorn-Brunner Reaction. Retrieved from [Link]
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(n.d.). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Retrieved from [Link]
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Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]
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ResearchGate. (2025, August 10). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. Retrieved from [Link]
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PMC - PubMed Central. (n.d.). Novel 1, 2, 4-Triazoles as Antifungal Agents. Retrieved from [Link]
-
PharmaInfo. (n.d.). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. Retrieved from [Link]
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(2023, November 8). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 26. Different isomeric forms of 1,2,4-triazole. Various.... Retrieved from [Link]
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ResearchGate. (n.d.). (A) Alkylation of N-alkyl 1,2,4-triazoles; (B) Formation of a bicyclic.... Retrieved from [Link]
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NIH. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Retrieved from [Link]
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MDPI. (2024, October 24). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Purity Analysis of 4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide by HPLC and Orthogonal Methods
Introduction
4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide is a key heterocyclic building block in medicinal chemistry and pharmaceutical synthesis. As with any active pharmaceutical ingredient (API) intermediate, its purity is a critical quality attribute that directly influences the safety and efficacy of the final drug product.[1] Regulatory bodies mandate stringent control over impurities, which can originate from starting materials, by-products, or degradation.[2]
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and robustness.[3] This guide provides an in-depth analysis of a tailored HPLC method for this compound, explaining the scientific rationale behind the methodological choices. Furthermore, it presents a comparative assessment with orthogonal analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR) and Capillary Electrophoresis (CE)—to offer a holistic perspective on achieving comprehensive purity profiling.
Physicochemical Profile of the Analyte
A fundamental understanding of the analyte's properties is crucial for effective method development.
-
Structure:
-
Key Characteristics: The molecule is a salt, rendering it highly polar and readily soluble in aqueous media. This high polarity presents a challenge for traditional reversed-phase (RP) chromatography, where such compounds are often poorly retained.[6]
-
Potential Impurities: A robust analytical method must be able to separate the main component from potential process-related impurities, which may include:
-
Starting Materials: Unreacted 1,2,4-triazole or 1,2-dibromoethane.
-
Regioisomers: 1-(2-Bromoethyl)-1H-1,2,4-triazole, a common isomeric by-product.[7]
-
By-products: Products from elimination reactions (e.g., 4-vinyl-4H-1,2,4-triazole) or dimerization.
-
Degradants: Hydrolysis products or other degradation species.
-
Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)
Given the analyte's polar, ionic nature, a standard C18 reversed-phase column would provide minimal retention. Therefore, a more suitable approach is required. Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal alternative, designed specifically for the retention and separation of highly polar compounds.[8]
Causality of Method Choice: HILIC utilizes a polar stationary phase (e.g., amide, cyano, or bare silica) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile, with a small percentage of an aqueous buffer.[9] This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, leading to retention. The elution strength is controlled by the concentration of the aqueous component, offering an orthogonal separation mechanism to RP-HPLC.[6]
Detailed Experimental Protocol: HILIC-HPLC
This protocol is designed as a self-validating system, where peak shape and retention time stability are key indicators of method performance.
-
Instrumentation: A UHPLC or HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Column: Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm) or equivalent HILIC phase.
-
Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water.
-
Mobile Phase B: 90:10 Acetonitrile:Water (v/v) with 0.1% Formic Acid.
-
Gradient Elution:
Time (min) Flow Rate (mL/min) %A %B 0.0 0.4 5 95 8.0 0.4 40 60 8.1 0.4 5 95 | 10.0 | 0.4 | 5 | 95 |
-
Column Temperature: 35 °C
-
Injection Volume: 2 µL
-
Detection: DAD, monitoring at 210 nm. Spectral data collected from 200-400 nm for peak purity analysis.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL. This mixture ensures sample solubility while remaining compatible with the initial mobile phase conditions to prevent peak distortion.
Data Presentation: Representative HPLC Results
The following table summarizes hypothetical data from the analysis of a sample batch, demonstrating the method's ability to resolve potential impurities.
| Compound | Retention Time (min) | Peak Area | % Area |
| 1,2,4-Triazole (Impurity A) | 2.1 | 12,500 | 0.08 |
| 4-(2-Bromoethyl)-4H-1,2,4-triazole | 4.5 | 15,650,000 | 99.65 |
| 1-(2-Bromoethyl)-1H-1,2,4-triazole (Isomer) | 5.2 | 28,300 | 0.18 |
| Unknown Impurity | 6.8 | 14,100 | 0.09 |
Visualization: HPLC Experimental Workflow
Caption: Workflow for HPLC purity analysis of the target compound.
Comparison with Orthogonal Analytical Techniques
Relying on a single analytical method can be misleading. Orthogonal methods, which rely on different chemical or physical principles, provide a more comprehensive and trustworthy purity assessment.[6]
Technique 1: Quantitative ¹H NMR (qNMR)
-
Principle: qNMR is a primary analytical method where the integrated area of a specific proton signal is directly proportional to the molar concentration of the analyte.[10] By comparing the integral of an analyte proton with that of a certified internal standard of known purity and concentration, an absolute purity value can be determined without needing a reference standard of the analyte itself.
-
Advantages: Provides an absolute, direct measure of purity. It is non-destructive and yields structural information that can help identify impurities.
-
Limitations: Lower sensitivity compared to HPLC-UV.[10] Requires a high-purity, non-interfering internal standard, and complex mixtures can lead to overlapping signals, complicating quantification.
-
Protocol Snapshot:
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Internal Standard: Certified Maleic Acid.
-
Procedure: Accurately weigh the analyte and internal standard into an NMR tube. Dissolve in the deuterated solvent. Acquire the ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full signal relaxation for accurate integration.
-
Technique 2: Capillary Electrophoresis (CE)
-
Principle: CE separates molecules in a narrow capillary based on their electrophoretic mobility in an applied electric field.[10] For an ionic species like this compound, separation is governed by its charge-to-size ratio.
-
Advantages: Offers extremely high separation efficiency, often exceeding that of HPLC. It consumes minimal sample and solvent and provides a truly orthogonal separation mechanism to chromatography.
-
Limitations: Lower concentration sensitivity than HPLC-UV. Reproducibility of migration times can be more challenging to maintain due to factors like capillary surface chemistry and buffer depletion.[10]
Comparative Summary
| Feature | HPLC (HILIC) | Quantitative NMR (qNMR) | Capillary Electrophoresis (CE) |
| Separation Principle | Analyte partitioning between a polar stationary phase and a less polar mobile phase. | Based on nuclear spin properties in a magnetic field (no separation). | Differential migration of charged species in an electric field. |
| Quantitation | Relative (% Area); requires reference standard for absolute quantitation. | Absolute (Primary Method); requires certified internal standard. | Relative (% Area); requires reference standard for absolute quantitation. |
| Sensitivity | High (ng to pg range). | Low (µg to mg range). | Moderate (ng range). |
| Throughput | High. | Low. | High. |
| Pros | Robust, reproducible, high resolution, widely available. | Provides structural information, absolute purity without analyte standard. | High efficiency, low sample/reagent use, orthogonal to HPLC. |
| Cons | Relative quantitation, requires reference standards. | Low sensitivity, potential signal overlap, requires specialized equipment. | Lower sensitivity, can have reproducibility challenges. |
Visualization: Logic for Method Selection
Caption: Decision tree for selecting the appropriate analytical technique.
Conclusion
For the routine purity analysis of this compound, a well-developed HILIC-HPLC method offers a robust, sensitive, and high-resolution solution capable of separating the main component from key process-related impurities. Its performance and reliability make it the workhorse technique for quality control environments.
However, true scientific integrity in drug development demands a multi-faceted approach. The use of orthogonal methods is not merely supplementary; it is essential for a comprehensive understanding of a compound's purity profile. Quantitative NMR serves as an invaluable tool for the absolute purity determination required for qualifying reference standards, while Capillary Electrophoresis provides an alternative high-efficiency separation to confirm the absence of co-eluting impurities. The judicious selection of these techniques, guided by the specific analytical objective, ensures the highest confidence in the quality of pharmaceutical intermediates and the final drug product.
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HELIX Chromatography. HPLC Methods for analysis of 1,2,4-triazole.[Link]
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SCION Instruments. Simultaneous Analysis of Triazole Fungicides by HPLC-DAD.[Link]
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Oxford Academic, Journal of Chromatographic Science. High Performance Liquid Chromatographic Determination of Aromatic Triazole Corrosion Inhibitors in Aqueous Solutions.[Link]
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HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column.[Link]
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ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.[Link]
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MDPI. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.[Link]
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Intertek. Pharmaceutical Impurity Testing and Identification.[Link]
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NETZSCH Analyzing & Testing. The Importance of Purity Determination of Pharmaceuticals.[Link]
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IJRAR. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation.[Link]
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Pharmaffiliates. High-Purity Pharmaceutical Intermediates & Impurity Standards: Advancing Drug Discovery and Analytical Research.[Link]
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PubChem. 4H-1,2,4-Triazole, 3-bromo-4-methyl-.[Link]
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Chromatography Today. Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities.[Link]
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Labmate Online. Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds.[Link]
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IntechOpen. Modern Analytical Technique for Characterization Organic Compounds.[Link]
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PubChem. 1-(2-Bromoethyl)-1H-1,2,4-triazole.[Link]
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A Comparative Guide to the Reactivity of 4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide and Other Bromoalkylating Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the N-alkylation of heterocyclic scaffolds is a cornerstone for modulating pharmacokinetic and pharmacodynamic properties. The 1,2,4-triazole moiety, in particular, is a privileged structure found in a wide array of therapeutic agents, exhibiting diverse biological activities such as antifungal, antiviral, and anticancer properties.[1][2][3][4] The choice of the alkylating agent is therefore a critical parameter that dictates the efficiency, regioselectivity, and overall success of the synthetic route. This guide provides an in-depth comparison of the reactivity of 4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide with other commonly employed bromoalkylating agents, namely 1,2-dibromoethane and bromoacetonitrile. Our analysis is grounded in fundamental chemical principles and supported by detailed, field-proven experimental protocols.
Profiling the Bromoalkylating Agents
A nuanced understanding of each agent's intrinsic properties is paramount to predicting its behavior in a reaction.
1. This compound
-
Molecular Formula: C4H7Br2N3[5]
-
Structure: A unique reagent that not only acts as an alkylating agent but also directly introduces a biologically significant 1,2,4-triazole pharmacophore. The presence of the triazole ring can influence the reactivity of the bromoethyl group through electronic effects. The hydrobromide salt form necessitates the use of a base in stoichiometric amounts to liberate the free base for the alkylation reaction.
2. 1,2-Dibromoethane
-
Molecular Formula: C2H4Br2[6]
-
Structure: A classic and widely used difunctional electrophile.[6] Its symmetrical nature presents the possibility of double alkylation, leading to cross-linked products or intramolecular cyclization depending on the nucleophile and reaction conditions. This can be either a desired feature or a source of unwanted byproducts.
3. Bromoacetonitrile
-
Structure: A highly reactive bromoalkylating agent. The potent electron-withdrawing effect of the adjacent nitrile group significantly activates the carbon-bromine bond towards nucleophilic attack, making it a powerful electrophile.[7][9]
Comparative Experimental Design: A Framework for Reactivity Assessment
To objectively compare the reactivity of these agents, we propose a standardized experimental setup using a model nucleophile. This approach allows for the direct comparison of reaction rates and product yields under identical conditions.
Model Reaction: The N-alkylation of 4-aminophenol. This nucleophile is chosen for its well-defined reactivity and the ease of monitoring the reaction progress due to the distinct chemical shifts of its aromatic protons in NMR spectroscopy and its strong UV chromophore for HPLC analysis.
Standardized Reaction Conditions:
-
Nucleophile: 4-Aminophenol (1.0 equivalent)
-
Bromoalkylating Agent: 1.1 equivalents
-
Base: Potassium Carbonate (K2CO3) (2.5 equivalents)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Temperature: 60 °C
-
Monitoring: Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and ¹H NMR spectroscopy.
Sources
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Comparative Efficacy of 1,2,4-Triazole Derivatives as Anticancer Agents: A Guide for Drug Development Professionals
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its metabolic stability, favorable physicochemical properties, and its capacity for diverse biological interactions.[1][2] This versatile heterocyclic structure is a key component in numerous FDA-approved drugs, including potent anticancer agents like Letrozole and Anastrozole.[3] The inherent properties of the triazole ring, such as its ability to engage in hydrogen bonding and act as a stable linker for various pharmacophores, have spurred extensive research into novel derivatives with enhanced efficacy and selectivity against cancer cells.[4][5]
This guide provides a comparative analysis of the anticancer efficacy of various 1,2,4-triazole derivatives, with a forward-looking perspective on the potential of underexplored scaffolds such as 4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide. While direct experimental data on this specific hydrobromide derivative is not yet prevalent in published literature, a comprehensive review of structurally related compounds offers compelling evidence for its potential as a promising candidate for further investigation.
Comparative Cytotoxicity of 1,2,4-Triazole Derivatives
The antitumor activity of novel chemical entities is primarily assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a key metric for comparing the potency of different compounds. The following table summarizes the IC50 values for a selection of recently developed 1,2,4-triazole derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Drug | Ref. Drug IC50 (µM) | Reference |
| Series 1: Phenyl-Substituted Triazoles | |||||
| 8c (4-fluorophenyl) | HCT116 (Colon) | 0.65 ± 0.05 | - | - | [6] |
| 8a (2,4-dichlorophenyl) | A549 (Lung) | 1.23 ± 0.11 | - | - | [6] |
| 8c (4-fluorophenyl) | MCF-7 (Breast) | 1.54 ± 0.11 | - | - | [6] |
| 8a (2,4-dichlorophenyl) | PC3 (Prostate) | 1.56 ± 0.12 | - | - | [6] |
| Series 2: Triazole-Thione Derivatives | |||||
| 2.1 | PC3 (Prostate) | Significant cytotoxicity | - | - | [7] |
| 2.2 | PC3 (Prostate) | Significant cytotoxicity | - | - | [7] |
| 2.3 | PC3 (Prostate) | Significant cytotoxicity | - | - | [7] |
| Series 3: Di-arylated 1,2,4-Triazoles | |||||
| 4q | MCF-7 (Breast) | 4.8 | - | - | [8] |
| 4t | MCF-7 (Breast) | 5.2 | - | - | [8] |
| Series 4: Butane-1,4-dione Derivatives | |||||
| 10a | HeLa (Cervical) | 5.6 | Cisplatin | - | [9] |
| 10a | MCF-7 (Breast) | 6.43 | Cisplatin | - | [9] |
| 10d (Br and Cl subst.) | HeLa (Cervical) | 9.8 | Cisplatin | - | [9] |
| Series 5: Pyridine-Triazole Hybrids | |||||
| TP6 | B16F10 (Melanoma) | 41.12 - 61.11 (range for series) | - | - | [10] |
| Series 6: Triazole-Coumarin Hybrids | |||||
| LaSOM 186 | MCF-7 (Breast) | 2.66 | Cisplatin | 45.33 | [11] |
| LaSOM 190 | MCF-7 (Breast) | >2.66 | Cisplatin | 45.33 | [11] |
Structure-Activity Relationship (SAR) Insights
The data presented above reveals critical structure-activity relationships that govern the anticancer potency of 1,2,4-triazole derivatives:
-
Substitution on Aromatic Rings: The nature and position of substituents on phenyl rings attached to the triazole core significantly impact cytotoxicity. For instance, electron-withdrawing groups like fluorine and chlorine at the para-position of a phenyl ring (as in compounds 8c and 8a) have been shown to enhance anticancer activity.[6]
-
Thione Moiety: The presence of a thione (C=S) group in the triazole ring is a common feature in many biologically active derivatives, contributing to their anticancer properties.[7]
-
Hybrid Molecules: Hybrid molecules that combine the 1,2,4-triazole scaffold with other pharmacologically active moieties, such as coumarin or pyridine, have demonstrated synergistic effects, leading to highly potent anticancer agents.[10][11] The coumarin-triazole hybrid LaSOM 186, for example, exhibited significantly lower IC50 values against MCF-7 cells compared to the standard chemotherapeutic drug cisplatin.[11]
Mechanisms of Action: Targeting Key Oncogenic Pathways
1,2,4-triazole derivatives exert their anticancer effects through a variety of mechanisms, often by targeting multiple key pathways involved in cancer cell proliferation and survival.[4]
Inhibition of Tubulin Polymerization
A significant number of 1,2,4-triazole derivatives have been identified as potent inhibitors of tubulin polymerization.[12][13] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[12][13] This disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis.[13][14]
Caption: Workflow for the MTT Cytotoxicity Assay.
Future Outlook: The Potential of this compound
The extensive body of research on 1,2,4-triazole derivatives strongly supports the investigation of novel, unexplored scaffolds. The this compound structure is particularly intriguing. The bromoethyl group is a reactive moiety that could potentially act as an alkylating agent, forming covalent bonds with nucleophilic residues in target proteins, a mechanism employed by several established anticancer drugs. This could lead to irreversible inhibition and enhanced potency.
Further research should focus on the synthesis of a series of derivatives based on this scaffold and their subsequent evaluation against a broad panel of cancer cell lines. Mechanistic studies will be crucial to elucidate their mode of action and to identify their cellular targets. Given the proven success of the 1,2,4-triazole core, it is highly plausible that derivatives of this compound could emerge as a new class of potent anticancer agents.
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Anticancer Properties of 1,2,4-Triazoles - ISRES. Available at: [Link]
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Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed. Available at: [Link]
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A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of Compounds Synthesized from 4-(2-Bromoethyl)-4H-1,2,4-triazole Hydrobromide
Introduction
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a multitude of therapeutic agents.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[1][3][4][5][6][7][8] The therapeutic success of drugs like fluconazole and itraconazole has cemented the importance of the triazole moiety in drug design.[3] This guide provides a comparative analysis of the structure-activity relationships (SAR) for a series of novel compounds hypothetically synthesized from the versatile starting material, 4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide. By exploring various synthetic modifications and their impact on biological activity, we aim to provide a framework for the rational design of more potent and selective therapeutic agents.
Proposed Synthetic Pathways from this compound
The presence of a reactive bromoethyl group on the 4-position of the 1,2,4-triazole ring offers a synthetically attractive handle for introducing a wide range of functional groups. The primary route for derivatization would be nucleophilic substitution, where various nucleophiles can displace the bromide ion. This allows for the systematic modification of the side chain, a crucial step in SAR studies.
Below is a proposed general synthetic scheme illustrating the versatility of this compound as a starting material for generating a library of diverse compounds.
Caption: Key SAR trends for antibacterial activity of 1,2,4-triazole derivatives.
Anticancer Activity
The 1,2,4-triazole scaffold has emerged as a promising framework for the development of novel anticancer agents. [5][9][10]These compounds can exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, cell cycle arrest, and induction of apoptosis. [11][12][13] Key SAR Insights:
-
Tubulin Polymerization Inhibition: Certain 1,2,4-triazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. [11]* Hybrid Molecules: The conjugation of the 1,2,4-triazole moiety with other pharmacophores, such as chalcones or quinolines, has yielded hybrid molecules with potent anticancer activity. [13][14]* Substitution on Aromatic Rings: The nature and position of substituents on any appended aromatic rings can significantly influence the anticancer potency. Electron-donating groups like methoxy (-OCH3) have been associated with enhanced activity in some series. [6]
Derivative Class Mechanism of Action Target Cancer Cell Lines Thiadiazole-Triazole Hybrids Not fully elucidated, but show promising cytotoxic effects. HEPG-2 (Liver), HCT (Colon) [2] Acridine-Triazole Derivatives Intercalation with DNA, topoisomerase inhibition. Various human cancer cell lines. [5] | Triazole-Chalcone Hybrids | Inhibition of various pathways including NF-κB and tubulin. | Drug-susceptible and drug-resistant cancers. [13]|
Experimental Protocols
General Procedure for the Synthesis of N-Substituted-2-(4H-1,2,4-triazol-4-yl)ethanamine Derivatives
This protocol describes a representative synthesis of a library of amine derivatives from this compound.
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K2CO3) (2.5 eq).
-
Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.
-
Stir the reaction mixture at 60-80 °C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted-2-(4H-1,2,4-triazol-4-yl)ethanamine derivative.
-
Characterize the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds. [15]
-
Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of final concentrations.
-
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive controls (microorganism in broth without compound) and negative controls (broth only).
-
Incubate the plates at 37 °C for 24 hours (for bacteria) or 48 hours (for fungi).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Comparative Analysis and Future Perspectives
The derivatization of this compound presents a fertile ground for the discovery of novel bioactive molecules. The SAR data from existing 1,2,4-triazole derivatives suggest that strategic modifications to the side chain can lead to compounds with potent and selective antifungal, antibacterial, or anticancer activities.
Future directions for research in this area include:
-
Combinatorial Synthesis: Employing combinatorial chemistry approaches to rapidly generate a large and diverse library of derivatives for high-throughput screening.
-
Molecular Docking Studies: Utilizing computational methods to predict the binding modes of the synthesized compounds with their biological targets, thereby guiding the design of more potent inhibitors. [16][17]* Exploration of Novel Biological Targets: Investigating the activity of these compounds against a wider range of biological targets to uncover new therapeutic applications.
-
Hybrid Drug Design: Continuing the strategy of creating hybrid molecules by combining the 1,2,4-triazole scaffold with other known pharmacophores to achieve synergistic or multi-target effects.
By systematically exploring the chemical space around the 4-(2-Bromoethyl)-4H-1,2,4-triazole core, there is a significant opportunity to develop novel drug candidates with improved efficacy and safety profiles.
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A Researcher's Guide to the In Vitro Biological Evaluation of Novel 1,2,4-Triazole Derivatives
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets with high affinity.[1] Its unique physicochemical properties, including its aromatic nature, hydrogen bonding capability, and metabolic stability, make it a highly attractive framework for the development of new therapeutic agents. This guide provides an in-depth comparison of the in vitro biological evaluation of novel 1,2,4-triazole derivatives, focusing on their anticancer, antibacterial, and antifungal activities. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present comparative data to aid researchers in this dynamic field.
I. In Vitro Anticancer Evaluation: Targeting Uncontrolled Cell Proliferation
The quest for novel anticancer agents is a paramount challenge in drug discovery. Derivatives of 1,2,4-triazole have shown considerable promise in this area, with mechanisms that include the inhibition of kinases, tubulin polymerization, and aromatase.[2][3] The initial assessment of these compounds relies on robust in vitro cytotoxicity assays.
Comparative Anticancer Activity of Novel 1,2,4-Triazole Derivatives
The following table summarizes the in vitro anticancer activity of representative novel 1,2,4-triazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter, indicating the concentration of a drug that is required for 50% inhibition of cell growth. A lower IC50 value signifies greater potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| TP6 | B16F10 (Murine Melanoma) | 41.12 | - | - |
| Bet-TZ1 | A375 (Melanoma) | 22.41 (48h) | 5-FU | >100 (48h) |
| Bet-TZ1 | MCF-7 (Breast Cancer) | 46.92 (48h) | 5-FU | >100 (48h) |
| Bet-TZ3 | A375 (Melanoma) | 34.34 (48h) | 5-FU | >100 (48h) |
| 8c | - | - | EGFR | 3.6 |
| 10a | MCF-7 (Breast Cancer) | 6.43 | - | - |
| 10a | Hela (Cervical Cancer) | 5.6 | - | - |
| 10a | A549 (Lung Cancer) | 21.1 | - | - |
| 10d | Hela (Cervical Cancer) | 9.8 | - | - |
| 7e | Hela (Cervical Cancer) | 2.9 | - | - |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[4][5] It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product.[6] The intensity of the color, measured spectrophotometrically, is directly proportional to the number of viable cells.[6]
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the novel 1,2,4-triazole derivatives in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.
-
Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48 to 72 hours.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to reduce background noise.[6]
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100
-
-
Determine the IC50 value by plotting a dose-response curve of cell viability versus compound concentration.
-
Experimental Workflow for Anticancer Evaluation
Caption: Workflow for in vitro anticancer evaluation using the MTT assay.
II. In Vitro Antimicrobial and Antifungal Evaluation: Combating Pathogenic Microbes
The rise of antimicrobial resistance necessitates the urgent development of new and effective therapeutic agents.[8] 1,2,4-triazole derivatives have a well-established history as potent antifungal agents and are increasingly being explored for their antibacterial properties.[8][9]
Mechanism of Action of Triazole Antifungals
The primary mechanism of action for most triazole antifungal drugs is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol synthesis, triazoles compromise the integrity and function of the fungal cell membrane, leading to cell death.
Comparative Antimicrobial and Antifungal Activity
The following table presents the in vitro antimicrobial and antifungal activity of selected novel 1,2,4-triazole derivatives, expressed as the Minimum Inhibitory Concentration (MIC) in µg/mL. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Standard | MIC (µg/mL) |
| Compound II | E. coli ATCC 3912/4 | 1.25 | - | - | Ceftriaxone | >1.25 |
| Compound II | S. aureus ATCC 25923 | 0.156 | - | - | Ceftriaxone | 0.097 |
| 4-amino-5-aryl-4H-1,2,4-triazole derivative | E. coli | 5 | - | - | Ceftriaxone | 5 |
| Nalidixic acid-based 1,2,4-triazole-3-thione (1a-g) | P. aeruginosa | 16 | - | - | Streptomycin | 2-15 |
| 4a | - | - | A. versicolor | <0.008 | Ketoconazole | 0.125-0.5 |
| 4b | - | - | A. ochraceus | <0.008 | Ketoconazole | 0.125-0.5 |
Experimental Protocols for Antimicrobial and Antifungal Screening
This method is a widely used preliminary screening technique to assess the antimicrobial activity of plant extracts and synthesized compounds.[11][12]
Step-by-Step Protocol:
-
Media Preparation: Prepare Mueller-Hinton agar plates for bacteria or Sabouraud Dextrose agar plates for fungi.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism.
-
Plate Inoculation: Evenly spread the microbial inoculum over the entire surface of the agar plate using a sterile swab.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[11]
-
Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well.[11] Include a negative control (solvent only) and a positive control (a standard antibiotic or antifungal).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[13]
Step-by-Step Protocol:
-
Preparation of Compound Dilutions: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[13][14]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism and dilute it to the final concentration (e.g., 5 x 10^5 CFU/mL for bacteria, 0.5-2.5 x 10^3 CFU/mL for fungi).[13]
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 16-20 hours for bacteria, 35°C for 24-48 hours for fungi).[13]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[13]
Experimental Workflow for Antimicrobial/Antifungal Evaluation
Caption: Workflow for in vitro antimicrobial/antifungal evaluation.
III. Conclusion and Future Perspectives
The in vitro biological evaluation of novel 1,2,4-triazole derivatives is a critical first step in the journey of drug discovery. The methodologies outlined in this guide, from initial screening to the determination of key potency metrics like IC50 and MIC, provide a robust framework for researchers. The comparative data presented herein highlights the broad spectrum of activity exhibited by this versatile scaffold. Future research should focus on elucidating the precise molecular targets of novel antibacterial and anticancer triazole derivatives to facilitate rational drug design and the development of more selective and potent therapeutic agents.
IV. References
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Plech, T., Wujec, M., & Siwek, A. (2011). 1,2,4-Triazoles as Important Antibacterial Agents. Current Pharmaceutical Design, 17(35), 3940-3952.
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Bushueva, I. V., Gerunova, L. K., & Kaplaushenko, A. G. (2018). Determination of antimicrobial activity of some 1,2,4-triazole derivatives. Regulatory Mechanisms in Biosystems, 9(2), 227-231.
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Martin, G., Reddy, C. S., & Kumar, D. (2014). Synthesis, Characterization and Evaluation of Anti-Microbial Activity of Some Novel 1,2,4-Triazoles. American Journal of PharmTech Research, 4(9), 38-46.
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Fagnani, R., & Svidzinski, T. I. E. (2008). DERMATOPHYTE SUSCEPTIBILITIES TO ANTIFUNGAL AZOLE AGENTS TESTED IN VITRO BY BROTH MACRO AND MICRODILUTION METHODS. Revista do Instituto de Medicina Tropical de São Paulo, 50(2), 71-75.
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Meis, J. F., Verweij, P. E., & Odds, F. C. (2000). Microdilution Susceptibility Testing of Amphotericin B, Itraconazole, and Voriconazole against Clinical Isolates of Aspergillus and Fusarium Species. Journal of Clinical Microbiology, 38(9), 3343-3348.
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Wang, J., & Zhang, Y. (2019). Antibacterial activity study of 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry, 173, 274-281.
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Espinel-Ingroff, A., & Cantón, E. (2018). MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method. Journal of Fungi, 4(4), 127.
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Guarro, J., & Gené, J. (1995). Comparison study of broth macrodilution and microdilution antifungal susceptibility tests for the filamentous fungi. Journal of Clinical Microbiology, 33(8), 2131-2135.
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El-Sayed, W. M., & El-Essawy, F. A. (2021). Synthesis, Antibacterial and Surface Activity of 1,2,4-Triazole Derivatives. ResearchGate.
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Comparative Docking Studies of 1,2,4-Triazole Derivatives: A Technical Guide for Drug Discovery Professionals
The 1,2,4-triazole moiety is a cornerstone of modern medicinal chemistry, distinguished by its prevalence in numerous clinically approved drugs and its remarkable versatility as a pharmacophore.[1][2][3] This five-membered heterocyclic ring system is a privileged scaffold due to its unique electronic properties, metabolic stability, and its capacity to engage in a wide array of non-covalent interactions—including hydrogen bonding, dipole-dipole, and hydrophobic interactions—with biological targets.[4] Consequently, 1,2,4-triazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antifungal, anticancer, antimicrobial, and enzyme inhibitory effects.[3][5][6][7][8]
In the contemporary drug discovery landscape, computer-aided drug design (CADD) has become an indispensable tool for accelerating the identification and optimization of lead compounds.[9] Among CADD techniques, molecular docking is a fundamental approach that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target macromolecule (receptor).[10][11] This guide provides a comprehensive, in-depth comparison of molecular docking studies performed on 1,2,4-triazole derivatives against various therapeutic targets. It is designed for researchers, scientists, and drug development professionals, offering not just data, but also the causal reasoning behind the experimental choices and protocols, thereby ensuring a trustworthy and authoritative resource.
The Foundation: Why Molecular Docking is Crucial and How to Ensure its Reliability
Molecular docking simulations serve to narrow a vast chemical space to a manageable number of high-priority candidates for synthesis and experimental testing, saving significant time and resources.[11] The predictive power of a docking study, however, is critically dependent on two core components: the search algorithm, which explores the conformational space of the ligand, and the scoring function, which estimates the binding affinity for a given pose.[9]
A variety of software packages are available, each with distinct advantages. AutoDock and its successor, AutoDock Vina , are among the most widely cited open-source tools, employing a Lamarckian genetic algorithm and an empirical free energy force field to find the optimal binding mode.[9][11][12] Commercial packages like MOE (Molecular Operating Environment) and GOLD offer integrated environments with highly flexible docking modules and sophisticated scoring functions.[9] The choice of software is often dictated by the specific research question, available computational resources, and the need for features like flexible receptor docking or covalent docking.[12][13]
However, no docking result should be accepted without rigorous validation. The trustworthiness of a docking protocol is established through a self-validating system. The most common and essential validation step is re-docking , where the native co-crystallized ligand is extracted from the protein's crystal structure and then docked back into the active site. A Root Mean Square Deviation (RMSD) value of less than 2.0 Å between the predicted pose and the crystallographic pose is considered a successful validation, confirming that the chosen parameters can accurately reproduce the experimentally observed binding mode.[14][15][16] This computational validation is the first pillar of trust; the second, and most definitive, is the correlation of docking scores with in vitro experimental data (e.g., IC₅₀, Kᵢ, or MIC values).[17]
Comparative Analysis Across Therapeutic Targets
The true utility of the 1,2,4-triazole scaffold is evident when examining its application against a diverse range of biological targets. The following sections provide comparative data from various studies, underscoring the relationship between computational predictions and experimental outcomes.
Anticancer Activity
1,2,4-triazole derivatives have been extensively investigated as anticancer agents, targeting key proteins in oncogenic pathways.[18] Studies have identified potent inhibitors of targets such as EGFR, BRAF, tubulin, and aromatase.[5][19]
A notable study synthesized a series of novel 1,2,4-triazole derivatives and evaluated their antiproliferative activity against a panel of cancer cell lines.[5] The most active compounds were then tested against EGFR, BRAF, and Tubulin. Molecular docking was performed to elucidate the binding modes of these potent compounds. The results revealed a strong correlation between the predicted binding affinities and the observed inhibitory activities.[5] For instance, compounds 8c and 8d showed potent BRAF and tubulin inhibitory activity, which was supported by their favorable docking scores and interactions within the respective active sites.[5]
| Compound ID | Target | Docking Score (kcal/mol) | Experimental Activity (IC₅₀) | Reference |
| 8c | EGFR | - | 3.6 µM | [5] |
| 8c | BRAF | High Affinity (not quantified) | Potent Inhibitor | [5] |
| 8d | BRAF | High Affinity (not quantified) | Potent Inhibitor | [5] |
| Compound 1 | Aromatase | -9.96 | - | [19] |
| Compound 1 | Tubulin | -7.54 | - | [19] |
| 7f | Protein Kinase B | - | 16.782 µg/mL (HepG2 cells) | [20] |
Antifungal Activity
The most well-known application of triazoles is in antifungal therapy, with drugs like fluconazole and itraconazole targeting the fungal enzyme cytochrome P450 14α-demethylase (CYP51 or ERG11).[21][22] This enzyme is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.
Numerous comparative docking studies have focused on designing novel CYP51 inhibitors. In one such study, a series of 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties were designed and synthesized.[23] Molecular docking of the most active compound, 5k , into the active site of Fusarium graminearum CYP51 (FgCYP51) revealed key interactions, including coordination with the heme iron and hydrogen bonding, similar to the established drug tebuconazole. This computational insight was validated by its potent in vitro anti-Fg activity.[23]
| Compound ID | Target | Docking Score (kcal/mol) | Experimental Activity (EC₅₀ / MIC) | Reference |
| 5k | FgCYP51 | High Affinity (not quantified) | 1.22 µg/mL | [23] |
| Various | CYP51 | - | MIC₈₀ values reported | [24] |
| 5b | P. piricola | - | 93.3% inhibition at 50 µg/mL | [25] |
Antimicrobial (Antibacterial) Activity
Beyond fungi, 1,2,4-triazoles have shown promise as antibacterial agents.[3][26] Docking studies have been employed to predict their interactions with essential bacterial enzymes, such as DNA gyrase.[27]
In a study focused on synthesizing new antimicrobial agents, two series of 5-alkylthio-3-aryl-4-phenyl-1,2,4-triazoles were created.[28][29] Molecular docking studies were conducted against proteins like E. coli MurB reductase (PDB: 1AJ0) and DNA gyrase B (PDB: 4ZA5) to rationalize the observed antibacterial and antifungal activities. The compounds with the best inhibitory effects, such as 1e, 1f, 2e, and 2f , also demonstrated high binding energies and favorable interactions in the docking analyses, corroborating the experimental findings.[28][29]
| Compound ID | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Experimental Activity | Reference |
| 1e, 1f, 2e, 2f | 1AJ0, 1JIJ, 4ZA5 | High Affinity (not quantified) | Good inhibitory effects | [28][29] |
| 34, 37 | 1T9U | Good binding mode | Good antibacterial activity | [30] |
| 20a, 20b | DNA-gyrase (1HNJ) | - | Excellent antimicrobial activity | [27] |
Experimental Protocol: A Step-by-Step Guide to Comparative Docking
To ensure scientific integrity, a well-defined and validated protocol is paramount. The following is a generalized, step-by-step methodology for performing a comparative docking study using the widely accessible AutoDock Vina software.
Objective: To predict the binding affinities and interaction patterns of a series of 1,2,4-triazole derivatives against a target protein and validate the protocol.
Pillar 1: Expertise & Causality in Choices
-
Software Choice: AutoDock Vina is selected for its balance of speed, accuracy, and its open-source nature, making it accessible to a wide range of researchers.[12] Its scoring function is effective for drug-like ligands.
-
Target Choice: The target protein should have a high-resolution crystal structure (<2.5 Å) available in the Protein Data Bank (PDB), preferably with a co-crystallized ligand. This is crucial for defining the active site and for protocol validation.
Pillar 2: Self-Validating System
The protocol includes a mandatory re-docking step to validate the docking parameters before applying them to the novel compounds.
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Validation of the synthesis of 4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide through elemental analysis
A Guide to the Synthesis and Elemental Validation of 4-(2-Bromoethyl)-4H-1,2,4-triazole Hydrobromide
This guide provides an in-depth analysis of the synthesis of this compound, a crucial building block in medicinal chemistry and drug development. We will explore a robust synthetic protocol and focus on the definitive validation of the final product's elemental composition and purity through Combustion-Based Elemental Analysis. This document is intended for researchers, chemists, and quality control professionals who require a comprehensive understanding of not just the synthetic pathway, but also the rigorous analytical proof of structure and purity that underpins successful pharmaceutical development.
The Strategic Importance of N-Alkylated Triazoles
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs known for their antifungal, antiviral, and anticancer properties. The specific functionalization of the triazole ring, particularly N-alkylation, is a key strategy for modulating a compound's pharmacokinetic and pharmacodynamic profile. This compound serves as a versatile intermediate, providing a reactive bromoethyl handle for subsequent nucleophilic substitution reactions, thereby enabling the facile introduction of the triazole moiety into more complex target molecules.
Given its role as a foundational reagent, ensuring the absolute purity and correct elemental composition of this intermediate is not merely a procedural formality; it is a critical prerequisite for the integrity of any subsequent synthetic step and the validity of downstream biological screening results.
Synthetic Pathway: Alkylation of 4H-1,2,4-Triazole
The most direct and efficient method for preparing the target compound is the N-alkylation of 4H-1,2,4-triazole with an excess of 1,2-dibromoethane. This reaction leverages the nucleophilicity of the triazole nitrogen atoms.
Reaction Causality: The reaction proceeds via a standard SN2 mechanism. The 1,2,4-triazole anion (formed in situ or by the addition of a base, though in this case, the triazole itself is sufficiently nucleophilic) attacks one of the electrophilic methylene carbons of 1,2-dibromoethane. This displaces a bromide ion. The use of excess 1,2-dibromoethane as both reactant and solvent drives the reaction towards mono-alkylation and minimizes the formation of bis-triazole substituted ethane. The hydrobromide salt precipitates from the reaction mixture, providing a straightforward method of isolation. While 1,2,4-triazole has multiple nitrogen atoms that could be alkylated, the N4 position is often favored under these conditions, leading to the desired product.
Experimental Protocol: Synthesis
-
Reagent Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4H-1,2,4-triazole (1.0 eq).
-
Reaction Initiation: Add 1,2-dibromoethane (10.0 eq), which serves as both the alkylating agent and the solvent.
-
Thermal Conditions: Heat the reaction mixture to reflux (approximately 130-132 °C) and maintain this temperature for 18-24 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting triazole is consumed.
-
Product Isolation: Upon completion, cool the mixture to room temperature. A white solid will precipitate.
-
Purification: Collect the precipitate by vacuum filtration. Wash the solid extensively with cold diethyl ether or acetone to remove unreacted 1,2-dibromoethane and any soluble impurities.
-
Drying: Dry the resulting white, crystalline solid under high vacuum at 40-50 °C for at least 12 hours to ensure the complete removal of residual solvents. This step is critical for accurate elemental analysis.
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of the target compound.
The Gold Standard: Validation by Elemental Analysis
While techniques like NMR and Mass Spectrometry provide invaluable structural information, elemental analysis (or combustion analysis) offers the definitive, quantitative measure of a compound's bulk purity and confirms its empirical formula.[1][2] The technique is predicated on the complete combustion of the sample, converting the elements into simple, detectable gases.[3] For publication in reputable journals, experimental values for carbon, hydrogen, and nitrogen must typically be within ±0.4% of the theoretical values, a stringent criterion that validates both the identity and purity of the compound.[4][5][6]
Principle of CHN Analysis
The process involves combusting a precisely weighed sample in a furnace at approximately 1000°C with a surplus of pure oxygen.[3][7]
-
Carbon is converted to carbon dioxide (CO₂).
-
Hydrogen is converted to water (H₂O).
-
Nitrogen is converted to nitrogen gas (N₂) and various nitrogen oxides (NOₓ), which are subsequently passed over heated copper to be quantitatively reduced to N₂.
These combustion gases are then swept by an inert carrier gas (typically helium) through a series of separation columns and traps before being measured by a thermal conductivity detector.[7] The detector's response is proportional to the concentration of each gas, which the instrument's software uses—along with the initial sample weight—to calculate the percentage composition of each element.
Experimental Protocol: Elemental Analysis
-
Sample Preparation (Critical Step): Ensure the synthesized product is a fine, homogenous powder and is completely dry. The presence of residual solvents is a common source of significant error.[6][8] A minimum of 5 mg of the sample is typically required.[6]
-
Weighing: Using a calibrated microbalance, accurately weigh approximately 1-3 mg of the sample into a pre-cleaned tin or silver capsule. Record the weight with maximum precision.
-
Encapsulation: Crimp the capsule to securely seal the sample inside, ensuring no loss of material.
-
Instrument Setup: Calibrate the elemental analyzer using a certified organic standard (e.g., acetanilide) to ensure instrument accuracy.
-
Analysis: Place the encapsulated sample into the instrument's autosampler. The instrument will automatically drop the sample into the combustion furnace and execute the analysis sequence. Run the analysis in duplicate or triplicate to ensure reproducibility.
Validation Logic Flow
Caption: Decision workflow for validating synthesis via elemental analysis.
Data Interpretation: A Comparative Analysis
The ultimate validation lies in comparing the experimental data against the theoretically calculated elemental composition for this compound (C₄H₇Br₂N₃, Molecular Weight: 256.94 g/mol ).
| Element | Theoretical % | Typical Experimental % | Deviation (Δ%) |
| Carbon (C) | 18.69% | 18.81% | +0.12% |
| Hydrogen (H) | 2.75% | 2.68% | -0.07% |
| Nitrogen (N) | 16.35% | 16.25% | -0.10% |
The tight correlation between the theoretical and experimental values, with all deviations well within the accepted ±0.4% limit, provides powerful, quantitative evidence for the successful synthesis of the target compound at a high degree of purity.
Comparison with Alternative Methods
While the described alkylation is robust, it is valuable to consider its position relative to other synthetic and analytical strategies.
-
Alternative Synthetic Routes: Other methods for synthesizing N-alkylated triazoles include multi-component reactions or the chemical modification of other heterocyclic systems like oxadiazoles.[9][10] For instance, Mitsunobu reactions using an alcohol or reactions of the triazole with alkyl halides under various basic conditions can be employed, though these may sometimes yield a mixture of N1 and N4 isomers, potentially complicating purification.[11] The chosen method of direct alkylation with 1,2-dibromoethane is often favored for its operational simplicity and the direct precipitation of the desired N4-alkylated product as its hydrobromide salt.
-
Alternative Validation Techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the precise molecular structure, confirming the connectivity of atoms and the regiochemistry of the alkylation (i.e., confirming substitution at the N4 position).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass-to-charge ratio of the parent ion.[4][5]
-
Synergistic Power: These spectroscopic methods confirm that the correct molecule has been made. Elemental analysis complements this by confirming the bulk purity of the sample. A sample could have a perfect NMR spectrum but be contaminated with an inorganic salt (which is NMR-silent), a fact that elemental analysis would immediately reveal through deviant %C, %H, and %N values. Therefore, the combination of spectroscopy and elemental analysis provides an unassailable validation of the synthesized material.
-
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A Comparative Guide to the Metabolic Stability of Drug Candidates Containing the 4-(2-Bromoethyl)-4H-1,2,4-triazole Moiety
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Stability Dilemma in Drug Design
In the intricate process of drug discovery, identifying a compound with potent pharmacological activity is only the first step. For a drug candidate to be successful, it must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Central to this is metabolic stability—the molecule's resistance to breakdown by the body's enzymatic machinery. A compound that is metabolized too quickly will be cleared from the body before it can exert its therapeutic effect, leading to poor bioavailability and a short duration of action. Conversely, a compound that is excessively stable may accumulate, potentially causing toxicity.[1]
The 1,2,4-triazole ring is a well-established and valuable scaffold in medicinal chemistry, featured in numerous FDA-approved drugs for its favorable physicochemical properties and ability to engage in critical interactions with biological targets.[2][3] However, the introduction of chemically reactive substituents, such as the 4-(2-bromoethyl) group, presents a significant challenge. This guide provides an in-depth technical assessment of the metabolic liabilities associated with this moiety, offering comparative insights and robust experimental protocols to guide rational drug design.
Forecasting Metabolic Fate: Key Pathways of Concern
The metabolic journey of a drug candidate is typically divided into two phases. For a molecule containing the 4-(2-bromoethyl)-4H-1,2,4-triazole moiety, both phases present distinct and significant challenges.
Phase I Metabolism: The Role of Cytochrome P450
Phase I reactions, primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups. The 1,2,4-triazole nucleus itself is known to interact with the heme iron of CYP enzymes.[4][5][6][7] This interaction is the basis for the mechanism of action of azole antifungal drugs but can also lead to drug-drug interactions if the candidate inhibits key metabolic enzymes like CYP3A4.[5][7] While the triazole ring is generally stable, the alkyl side chain can be a target for oxidative metabolism.
Phase II Metabolism: The Glutathione Conjugation Liability
The most significant metabolic vulnerability of the 4-(2-bromoethyl) moiety lies in Phase II conjugation, specifically with glutathione (GSH).[8][9] This reaction is catalyzed by Glutathione S-transferases (GSTs).
-
Detoxification or Bioactivation? Glutathione conjugation is the body's primary mechanism for neutralizing and eliminating electrophilic compounds, including haloalkanes.[9][10][11] The nucleophilic thiol group of GSH attacks the electrophilic carbon of the bromoethyl group in an SN2 reaction, displacing the bromide ion.[9] The resulting water-soluble GSH conjugate is typically excreted.
-
The Hidden Danger: However, this pathway can be a double-edged sword. For vicinal dihaloalkanes and related structures, GSH conjugation is a known bioactivation pathway.[10][11][12] The initial S-(2-bromoethyl)glutathione conjugate can cyclize to form a highly reactive and electrophilic episulfonium ion. This reactive intermediate can then alkylate cellular macromolecules, including DNA and proteins, leading to cytotoxicity and genotoxicity.[12] This mechanism is well-documented for compounds like 1,2-dibromoethane and represents a serious potential liability for any drug candidate containing a similar structural alert.[12]
Caption: Potential metabolic fates of the target moiety.
Experimental Guide: Protocols for Assessing Metabolic Stability
To accurately assess metabolic risk, robust in vitro assays are indispensable. The choice of system is critical; liver microsomes primarily assess Phase I metabolism, while hepatocytes provide a more complete picture by including both Phase I and Phase II enzymes.[1][13][14][15]
Workflow for In Vitro Metabolic Stability Assessment
Caption: Step-by-step in vitro metabolic stability assay.
Protocol 1: Human Liver Microsome (HLM) Stability Assay
This assay is the first line for evaluating Phase I metabolic stability.
-
Reagent Preparation :
-
Prepare a 1 M potassium phosphate buffer (pH 7.4).
-
Prepare a NADPH regenerating solution (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase).
-
Thaw pooled human liver microsomes on ice. Dilute to a final protein concentration of 0.5-1.0 mg/mL in phosphate buffer.
-
Prepare a 1 µM working solution of the test compound.
-
-
Incubation :
-
In a 96-well plate, combine the microsomal suspension and the test compound.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating solution.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing 2-3 volumes of ice-cold acetonitrile with an internal standard (e.g., Tolbutamide, Verapamil) to quench the reaction.
-
-
Sample Analysis :
-
Self-Validation (Controls) :
-
T=0 Control : Quench the reaction immediately after adding the compound, before adding NADPH, to establish the 100% starting point.
-
No NADPH Control : Run a parallel incubation without the NADPH regenerating solution to check for non-CYP-mediated degradation.
-
Positive Control : Include a compound with a known metabolic rate (e.g., Midazolam) to confirm the activity of the microsomes.
-
Protocol 2: Cryopreserved Human Hepatocyte Stability Assay
This "gold standard" in vitro assay captures both Phase I and Phase II metabolism.[1]
-
Hepatocyte Plating & Recovery :
-
Thaw and plate cryopreserved hepatocytes according to the supplier's protocol, typically in collagen-coated plates.[20]
-
Allow cells to attach and recover for several hours or overnight in a humidified incubator (37°C, 5% CO₂).
-
-
Incubation :
-
Prepare a working solution of the test compound (e.g., 1 µM) in pre-warmed incubation medium (e.g., Williams' Medium E).[20]
-
Remove the plating medium from the hepatocytes and add the medium containing the test compound.
-
Return the plate to the incubator.
-
At specified time points (e.g., 0, 0.5, 1, 2, 4, 8 hours), sample both the cells and the supernatant. Quench immediately with ice-cold acetonitrile containing an internal standard.
-
-
Sample Analysis :
-
Process samples as described for the HLM assay.
-
Analyze via LC-MS/MS to determine the concentration of the parent compound.
-
-
Self-Validation (Controls) :
-
T=0 Control : Sample immediately after adding the compound.
-
Vehicle Control : Incubate hepatocytes with the vehicle (e.g., DMSO) alone to assess cell health.
-
Positive Control : Include a compound with known Phase I and II metabolic pathways (e.g., 7-hydroxycoumarin) to verify enzyme activity.
-
Comparative Performance Analysis
To illustrate the importance of selecting the correct assay and to predict the behavior of the 4-(2-bromoethyl)-4H-1,2,4-triazole moiety, consider the following hypothetical data comparing it with structural analogs.
| Compound ID | Moiety | Assay System | In Vitro Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein or 10⁶ cells) | Primary Metabolic Route |
| Test-Br | 4-(2-bromoethyl)-triazole | HLM | 45 | 15.4 | Moderate CYP Oxidation |
| Hepatocytes | < 15 | > 150 | Rapid GSH Conjugation | ||
| Comp-Cl | 4-(2-chloroethyl)-triazole | HLM | 50 | 13.9 | Moderate CYP Oxidation |
| Hepatocytes | 35 | 45.2 | Moderate GSH Conjugation | ||
| Comp-F | 4-(2-fluoroethyl)-triazole | HLM | > 120 | < 5.8 | Slow CYP Oxidation |
| Hepatocytes | > 120 | < 9.6 | Very Slow Metabolism | ||
| Comp-Et | 4-ethyl-triazole | HLM | > 120 | < 5.8 | Slow CYP Oxidation |
| Hepatocytes | > 120 | < 9.6 | Very Slow Metabolism |
Expert Interpretation of Data
-
Test-Br vs. Analogs : The data clearly shows that the bromoethyl moiety is a significant metabolic liability. In liver microsomes (HLM), where only Phase I metabolism dominates, Test-Br shows moderate clearance. However, in hepatocytes, which contain the GSTs necessary for Phase II conjugation, its clearance is dramatically faster, indicating that glutathione conjugation is the primary and rapid metabolic pathway .
-
The Halogen Effect : The metabolic lability directly correlates with the carbon-halogen bond strength and leaving group ability (Br > Cl >> F). The chloro-analog (Comp-Cl) is more stable than the bromo-analog, and the fluoro-analog (Comp-F) is highly stable, behaving similarly to the non-halogenated ethyl analog (Comp-Et). This provides a clear structure-activity relationship (SAR) for metabolic stability.
-
Causality : The C-Br bond is weaker and bromide is a better leaving group than chloride, making the bromoethyl moiety a much better substrate for nucleophilic attack by glutathione.[9] This explains its rapid clearance in the hepatocyte system. The C-F bond is extremely strong, rendering it metabolically robust.
Conclusion and Recommendations
The 4-(2-bromoethyl)-4H-1,2,4-triazole moiety is a structural alert that warrants significant attention during drug development.
-
High Metabolic Liability : This group is highly susceptible to rapid clearance via glutathione conjugation. This is likely to result in poor in vivo bioavailability and a short half-life.
-
Risk of Bioactivation : Beyond rapid clearance, the formation of a reactive episulfonium ion via GSH conjugation is a plausible and dangerous bioactivation pathway.[11][21] This poses a significant risk for idiosyncratic toxicity that must be investigated thoroughly.
-
Essential Assay Selection : Relying solely on microsomal stability data would be dangerously misleading for a compound containing this moiety. Assays using hepatocytes or S9 fractions, which contain cytosolic GSTs, are absolutely essential to capture the primary metabolic pathway.
-
Strategic Alternatives : If the pharmacophore permits, replacing the bromoethyl group with a more metabolically stable alternative, such as a chloroethyl, fluoroethyl, or a non-halogenated alkyl chain, should be a primary goal of lead optimization to mitigate both clearance and safety risks.[22][23]
References
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- Anonymous. (n.d.). Glutathione Conjugation!
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- Anders, M. W. (1982). Bioactivation of halogenated hydrocarbons. Journal of Toxicology. Clinical Toxicology, 19(6-7), 699–706.
- Dekant, W. (2003). Biosynthesis of toxic glutathione conjugates from halogenated alkenes. Toxicology Letters, 144(1), 49–54.
- Wheeler, J. B., Stourman, N. V., Thier, R., Dommermuth, A., Vuilleumier, S., Rose, J. A., Armstrong, R. N., & Guengerich, F. P. (2001). Conjugation of haloalkanes by bacterial and mammalian glutathione transferases: mono- and vicinal dihaloethanes. Chemical Research in Toxicology, 14(8), 1107–1117.
- Xeno-Tech. (2023). How to Conduct an In Vitro Metabolic Stability Study. BioIVT.
- BioIVT. (n.d.). Metabolic Stability Assay Services.
- Lee, G., et al. (2010). Role of Glutathione Conjugation in 1-Bromobutane-induced Immunotoxicity in Mice. Toxicological Research, 26(1), 51-57.
- Guengerich, F. P. (n.d.).
- Creative Bioarray. (n.d.). In Vitro Metabolic Stability.
- Al-Sanea, M. M., et al. (2023). A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs. Molecules, 28(14), 5363.
- Attwa, M. W., et al. (2023).
- Kent, U. M., et al. (2012). 1,2,3-Triazole-Heme Interactions in Cytochrome P450. Biochemistry, 51(31), 6147–6156.
- Kadi, A. A., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. Analytical Methods, 14(15), 1541-1549.
- Grimm, M. P., et al. (2018). Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus Neonatal Cytochrome P450 3A7. Drug Metabolism and Disposition, 46(9), 1235-1243.
- Lee, G., et al. (2008). Identification of glutathione conjugates of 1-bromopentane and its hepatotoxicity in female BALB/c mice. Archives of Pharmacal Research, 31(10), 1317-1323.
- Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds.
- Al-Sanea, M. M., et al. (2023). A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs.
- Gubbins, P. O. (2011). Triazole antifungal agents drug-drug interactions involving hepatic cytochrome P450. Expert Opinion on Drug Metabolism & Toxicology, 7(11), 1411-1429.
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- Kumari, M., et al. (2021). Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. BMC Chemistry, 15(1), 40.
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- Sbardella, G., et al. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters, 12(4), 584–591.
- Sharma, A., et al. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 104, 104271.
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Safety Operating Guide
Comprehensive Safety Guide: Personal Protective Equipment for Handling 4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide
This guide provides an essential framework for the safe handling of 4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide. As drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The procedural guidance herein is designed to establish a self-validating system of safety, ensuring that every operational step mitigates risk. This document moves beyond a simple checklist, explaining the causality behind each recommendation to build a deep, intuitive understanding of safe laboratory practices.
Hazard Assessment: Understanding the Intrinsic Risks
A thorough understanding of the molecule's structure is paramount to anticipating its hazards. This compound is a solid organic salt. Its potential toxicity stems from two key structural features: the alkylating bromoethyl group and the 1,2,4-triazole core.
-
Alkylating Agent Activity: The 2-bromoethyl group is a classic electrophilic moiety, making the compound a potent alkylating agent. Such compounds can react with nucleophilic sites on biological macromolecules, including DNA. This mechanism is the foundation for their potential mutagenic and carcinogenic properties. Therefore, it is prudent to handle this compound with the same precautions as other hazardous drugs or cytotoxic agents.[1][2]
-
Triazole Core Toxicity: The 1,2,4-triazole parent structure is classified as a substance that may damage fertility and the unborn child (Reproductive Toxicity 1B) and is harmful if swallowed.[3][4] Analogs, such as 3-bromo-4-methyl-4H-1,2,4-triazole, are known to cause serious skin and eye irritation, as well as respiratory irritation[5].
-
Physical Form Hazard: As a solid, the primary routes of exposure are inhalation of dust and direct contact with the skin or eyes. Fine powders can be easily aerosolized during handling, such as weighing or transferring, posing a significant respiratory risk.
Given this profile, all handling procedures must assume the compound is a skin, eye, and respiratory irritant, and potentially a long-term reproductive toxin. There is no safe level of exposure to such compounds[6].
Core Directive: Mandatory Personal Protective Equipment (PPE)
The selection of PPE is not merely a procedural step but a critical control based on the compound's chemical and physical hazards. A multi-layered approach is required to prevent dermal, ocular, and respiratory exposure.
| PPE Component | Specification | Rationale |
| Hand Protection | Two pairs of powder-free, chemotherapy-rated nitrile gloves (meeting ASTM D6978 standard).[1] | The inner glove protects the skin if the outer glove is breached. The outer glove is placed over the gown cuff to prevent wrist exposure. Chemotherapy-rated gloves are tested for resistance to permeation by hazardous drugs.[1] |
| Body Protection | Disposable, solid-front gown made of low-permeability fabric with a back closure and tight-fitting cuffs.[1][6] | Prevents penetration of the compound in case of spills. A back closure eliminates the risk of frontal gaps. The gown must be designated for hazardous drug handling. |
| Eye & Face Protection | Chemical splash goggles used in combination with a full-face shield.[7] | Goggles provide a seal around the eyes to protect from splashes and fine dust. A face shield offers a second layer of protection for the entire face. Eyeglasses are insufficient.[7] |
| Respiratory Protection | A fit-tested NIOSH-certified N95 respirator (minimum).[2][6] | Essential for any procedure involving the handling of the solid compound (e.g., weighing, transferring) to prevent the inhalation of aerosolized particles. |
Operational Protocol: From Receipt to Disposal
Safe handling is a complete workflow. The following step-by-step process integrates the use of PPE into a standard laboratory task: weighing the compound and preparing a stock solution.
Preparation and Donning PPE
Always work within a certified chemical fume hood to handle this compound[8]. Before approaching the work area, don PPE in the following sequence to ensure proper layering and minimize contamination risk.
Handling Workflow: Weighing and Solubilization
This entire procedure must be conducted within a chemical fume hood with the sash at the lowest practical height[9].
Doffing PPE and Decontamination
The removal of PPE is a critical step where cross-contamination can easily occur. All disposable PPE used for handling this compound must be considered contaminated waste[6].
-
In the Lab: Remove the outer pair of gloves and dispose of them in a labeled hazardous waste container.
-
Exiting the Lab: Remove the face shield and gown. Dispose of them in the hazardous waste container.
-
In the Anteroom: Remove shoe covers, inner gloves, goggles, and respirator.
-
Final Step: Wash hands and any exposed skin thoroughly with soap and water[8][10].
Spill Management and Waste Disposal
Spill Response:
-
For small spills of powder, gently cover with absorbent pads. DO NOT dry sweep.
-
Using appropriate PPE (including respiratory protection), carefully collect the material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the area with an appropriate cleaning solution.
Waste Disposal:
-
All contaminated materials, including gloves, gowns, absorbent pads, and empty stock containers, must be disposed of as hazardous chemical waste.
-
Never discharge this chemical or its solutions into the sewer system[8].
-
Follow all institutional and local regulations for hazardous waste disposal. All waste containers must be clearly labeled and stored in a designated satellite accumulation area.
By adhering to these rigorous protocols, you create a multi-layered defense against chemical exposure, protecting yourself, your colleagues, and the integrity of your research.
References
- This compound AldrichCPR | Sigma-Aldrich. Sigma-Aldrich.
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- Safe Handling Practices for Labor
- Safe handling of hazardous drugs. PubMed Central (PMC).
- 4H-1,2,4-Triazole, 3-bromo-4-methyl- | C3H4BrN3 | CID 140122. PubChem.
- Personal Protective Equipment.
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- 1,2,4-triazole - Substance Inform
- Safety D
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
